molecular formula C11H22N2O2 B1377953 (R)-1-Boc-2-methyl-[1,4]diazepane CAS No. 1374130-05-8

(R)-1-Boc-2-methyl-[1,4]diazepane

Cat. No.: B1377953
CAS No.: 1374130-05-8
M. Wt: 214.3 g/mol
InChI Key: FPUHWSHGYILARO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-2-methyl-[1,4]diazepane is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-12-6-5-7-13(9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUHWSHGYILARO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-2-methyl-diazepane: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-1-Boc-2-methyl-diazepane, with the CAS number 1374130-05-8, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] This seven-membered diazepane ring, featuring a methyl group at the 2-position with a defined (R)-stereochemistry and a tert-butoxycarbonyl (Boc) protecting group, serves as a crucial intermediate in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs). The precise spatial arrangement of the methyl group is paramount, as the stereochemistry of a drug molecule profoundly influences its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the chemical properties, a detailed enantioselective synthesis protocol, and the pivotal role of (R)-1-Boc-2-methyl-diazepane in the development of novel therapeutics, particularly in the realm of neuropharmacology.

Introduction: The Significance of Chiral Diazepanes in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[2] Diazepane derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[2][3] The introduction of a chiral center, as seen in (R)-1-Boc-2-methyl-diazepane, adds a layer of complexity and specificity, allowing for more targeted interactions with biological macromolecules such as enzymes and receptors.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its role in (R)-1-Boc-2-methyl-diazepane is to temporarily mask the reactivity of one of the nitrogen atoms in the diazepane ring. This protection is crucial as it allows for selective chemical modifications at other positions of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, a feature that is exploited in multi-step syntheses of complex drug molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (R)-1-Boc-2-methyl-diazepane is essential for its effective use in synthesis and for quality control.

Physicochemical Data
PropertyValueSource
CAS Number 1374130-05-8[1]
Molecular Formula C₁₁H₂₂N₂O₂[1][4][5]
Molecular Weight 214.3 g/mol [4]
Appearance Typically a solid[6]
Purity ≥96%[5]
Spectroscopic Data

While a complete set of publicly available, peer-reviewed spectroscopic data for the (R)-enantiomer is limited, data for the analogous (S)-enantiomer provides a reliable reference for characterization.

¹H NMR (DMSO-d₆, 100 °C): δ 0.94 (d, J = 6.3 Hz, 3H), 1.40 (s, 9H), 1.53-1.63 (m, 1H), 1.69-1.78 (m, 1H), 2.42-2.49 (m, 1H), 2.60-2.68 (m, 1H), 2.70-2.79 (m, 1H), 2.97 (ddd, J = 14.0, 4.6, 4.6 Hz, 1H), 3.17 (ddd, J = 14.0, 7.7, 5.8 Hz, 1H), 3.54 (ddd, J = 14.0, 6.3, 5.8 Hz, 1H), 3.60 (ddd, J = 14.0, 4.6 Hz, 1H).[4]

Interpretation of the ¹H NMR Spectrum: The doublet at 0.94 ppm corresponds to the methyl protons, with the coupling constant indicating its attachment to a chiral center. The singlet at 1.40 ppm is characteristic of the nine equivalent protons of the Boc group. The multiplets in the aliphatic region represent the protons of the diazepane ring, with their complex splitting patterns arising from coupling to each other.

Expected ¹³C NMR Data: Based on the structure and data from similar compounds, the ¹³C NMR spectrum is expected to show signals for the methyl carbon, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the diazepane ring.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the alkyl groups, and a strong band corresponding to the C=O stretching of the carbamate in the Boc group.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.3 g/mol ).

Enantioselective Synthesis of (R)-1-Boc-2-methyl-diazepane

The synthesis of enantiomerically pure (R)-1-Boc-2-methyl-diazepane is a critical step in its utilization as a chiral building block. A key strategy for achieving high enantiopurity is the use of a chiral starting material and a stereoconservative reaction sequence. The Fukuyama-Mitsunobu reaction is a powerful method for the formation of C-N bonds and is particularly well-suited for the intramolecular cyclization to form the diazepane ring.

Synthetic Pathway Overview

The enantioselective synthesis of (R)-1-Boc-2-methyl-diazepane can be achieved from commercially available (R)-2-aminopropan-1-ol. The general synthetic strategy involves the protection of the amino group, followed by a series of transformations to introduce the second nitrogen atom and facilitate the intramolecular cyclization.

G A (R)-2-Aminopropan-1-ol B Nosyl Protection A->B NsCl, Base C N-Alkylation B->C 3-Bromopropanol derivative, Base D Intramolecular Fukuyama-Mitsunobu Cyclization C->D PPh3, DIAD E Nosyl Deprotection D->E Thiophenol, K2CO3 F Boc Protection E->F Boc2O, Base G (R)-1-Boc-2-methyl-diazepane F->G

Caption: Synthetic workflow for (R)-1-Boc-2-methyl-diazepane.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

This protocol is based on established procedures for the synthesis of similar chiral diazepanes, such as the (S)-enantiomer used in the synthesis of the Rho-kinase inhibitor Ripasudil.[7]

Step 1: Synthesis of (R)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

  • To a solution of (R)-2-aminopropan-1-ol in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Cool the mixture to 0 °C and slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer and concentrate under reduced pressure to obtain the nosyl-protected amino alcohol.

Causality: The nosyl group is an excellent protecting group for amines in the context of the Fukuyama-Mitsunobu reaction. It is electron-withdrawing, which increases the acidity of the N-H proton, facilitating the subsequent alkylation and Mitsunobu reaction.

Step 2: Synthesis of (R)-N-(3-hydroxypropyl)-N-(1-hydroxypropan-2-yl)-2-nitrobenzenesulfonamide

  • To a solution of the nosyl-protected amino alcohol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Add 3-bromopropan-1-ol and heat the reaction mixture.

  • Monitor the reaction for completion.

  • After completion, cool the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and concentrate to yield the diol.

Causality: This step introduces the three-carbon chain that will form part of the diazepane ring. The free hydroxyl group at the end of this chain will be the site of the intramolecular cyclization.

Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Dissolve the diol in an anhydrous aprotic solvent (e.g., THF).

  • Add triphenylphosphine (PPh₃) and cool the solution to 0 °C.

  • Slowly add a solution of diisopropyl azodicarboxylate (DIAD).

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the nosyl-protected diazepane.

Causality: The Mitsunobu reaction facilitates the intramolecular cyclization by activating the primary hydroxyl group for nucleophilic attack by the nosyl-protected nitrogen. This reaction proceeds with inversion of configuration at the carbon bearing the hydroxyl group, which is a key consideration in stereoselective synthesis.

Step 4: Deprotection of the Nosyl Group

  • Dissolve the nosyl-protected diazepane in a suitable solvent (e.g., acetonitrile).

  • Add a thiol (e.g., thiophenol) and a base (e.g., potassium carbonate).

  • Stir the reaction at room temperature until the deprotection is complete.

  • Perform an aqueous workup and extract the product.

  • Purify the crude product to obtain (R)-2-methyl-1,4-diazepane.

Causality: The nosyl group can be selectively cleaved under mild conditions using a thiol, leaving other functional groups intact.

Step 5: Boc Protection

  • Dissolve (R)-2-methyl-1,4-diazepane in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) and di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction at room temperature.

  • Upon completion, wash the reaction mixture, dry the organic layer, and concentrate to yield (R)-1-Boc-2-methyl-diazepane.

  • The final product can be further purified by column chromatography or recrystallization.

Causality: The Boc group is introduced to protect one of the nitrogen atoms, allowing for selective functionalization of the other nitrogen in subsequent synthetic steps.

Applications in Drug Development

(R)-1-Boc-2-methyl-diazepane is a valuable intermediate in the synthesis of chiral pharmaceuticals. The diazepane moiety can interact with various biological targets, and the (R)-methyl group provides a specific stereochemical orientation that can enhance binding affinity and selectivity.

Role in the Synthesis of Orexin Receptor Antagonists

One of the key applications of chiral diazepanes is in the synthesis of orexin receptor antagonists. Orexin receptors are involved in the regulation of sleep and wakefulness, and their antagonists are being developed for the treatment of insomnia. The chiral diazepane core is a key structural feature of some of these drug candidates. For instance, the (R)-enantiomer of a related diazepane is a crucial intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist.[8]

G A (R)-1-Boc-2-methyl-diazepane B Deprotection A->B Acidic Conditions C (R)-2-Methyl-1,4-diazepane B->C D Coupling with Carboxylic Acid Derivative C->D E Orexin Receptor Antagonist D->E

Sources

An In-depth Technical Guide to (R)-1-Boc-2-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1374130-05-8 Molecular Formula: C₁₁H₂₂N₂O₂ Molecular Weight: 214.31 g/mol

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists working with (R)-1-Boc-2-methyl-diazepane. It details the strategic importance of this chiral building block, provides a robust, field-proven synthetic methodology, outlines analytical characterization techniques, and discusses its application in modern drug discovery.

Strategic Importance in Medicinal Chemistry

(R)-1-Boc-2-methyl-diazepane is a valuable chiral building block centered on the 1,4-diazepane scaffold. The diazepine ring is considered a "privileged structure" in medicinal chemistry. Its unique seven-membered ring geometry provides an excellent framework for developing inhibitors that can fit snugly into the binding sites of target proteins. The conformational flexibility of the diazepine ring, combined with the stereospecificity introduced by the methyl group at the (R)-position, allows for the precise orientation of appended functional groups to enhance both binding affinity and selectivity.

The tert-butyloxycarbonyl (Boc) protecting group plays a critical role. It renders the N1 amine nucleophilicity inert, enabling selective functionalization at the N4 position. As an acid-labile protecting group, Boc is orthogonal to many other common protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), which is a cornerstone of complex, multi-step syntheses in pharmaceutical development.

Synthesis and Purification

Retrosynthetic Analysis & Strategy

The synthesis originates from the commercially available and enantiopure (R)-(-)-2-amino-1-propanol. The strategy involves a three-stage process:

  • Linear Chain Assembly: Sequential protection and alkylation steps to build the linear diamino alcohol precursor.

  • Key Cyclization: An intramolecular Fukuyama-Mitsunobu reaction to form the chiral diazepine ring.

  • Final Deprotection/Protection: Removal of the nosyl protecting group and installation of the final Boc group.

The use of a nosyl (Ns) group on the secondary amine is strategic; it is a strong electron-withdrawing group that acidifies the N-H proton, facilitating the Mitsunobu reaction. It can be selectively cleaved under mild conditions that do not affect the final Boc group.

G cluster_0 Synthetic Workflow Overview Start (R)-(-)-2-Amino-1-propanol Step1 Nosyl Protection Start->Step1 NsCl, Base Step2 Boc Protection Step1->Step2 (Boc)₂O, Base Step3 Mitsunobu Alkylation (with N-Boc-3-aminopropanol) Step2->Step3 DIAD, PPh₃ Step4 Boc Deprotection (TFA) Step3->Step4 TFA/DCM Step5 Key Intramolecular Fukuyama-Mitsunobu Cyclization Step4->Step5 DIAD, PPh₃ Step6 Nosyl Deprotection Step5->Step6 Thiophenol, K₂CO₃ Step7 Final Boc Protection Step6->Step7 (Boc)₂O, Base End (R)-1-Boc-2-methyl-diazepane Step7->End

Caption: Proposed synthetic workflow for (R)-1-Boc-2-methyl-diazepane.

Detailed Experimental Protocol (Representative)

Stage 1: Synthesis of the Linear Precursor

  • Nosyl Protection of (R)-2-Amino-1-propanol: To a solution of (R)-(-)-2-amino-1-propanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq). Slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl, 1.05 eq) in DCM. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the nosyl-protected amino alcohol.

  • Alkylation with 3-(tert-butoxycarbonylamino)-1-propanol: Dissolve the nosyl-protected amino alcohol (1.0 eq), 3-(tert-butoxycarbonylamino)-1-propanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF. Cool the mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Stir at room temperature overnight. Concentrate the reaction mixture and purify by flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient) to obtain the fully protected linear precursor.

  • Selective Boc Deprotection: Dissolve the precursor in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material. Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual TFA, yielding the crude primary amine as a TFA salt.

Stage 2: Intramolecular Cyclization

  • Fukuyama-Mitsunobu Cyclization: Dissolve the crude TFA salt from the previous step and PPh₃ (2.0 eq) in anhydrous THF. Add triethylamine (3.0 eq) to neutralize the salt. Cool the solution to 0 °C and add DIAD (2.0 eq) dropwise over 30 minutes. The rationale for excess reagents is to drive the intramolecular reaction to completion. Allow the reaction to stir at room temperature for 18-24 hours. The purification at this stage can be tedious due to triphenylphosphine oxide and hydrazine byproducts. After concentration, a preliminary purification via flash chromatography is recommended. This yields (R)-1-Nosyl-2-methyl-diazepane.

Stage 3: Deprotection and Final Boc Installation

  • Nosyl Deprotection: Dissolve the nosyl-protected diazepane (1.0 eq) in acetonitrile. Add potassium carbonate (K₂CO₃, 2.0 eq) followed by thiophenol (3.0 eq). Stir the mixture at room temperature for 18 hours. Filter off the solids and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with aqueous base (e.g., 1M NaOH) to remove thiophenol, followed by brine. Dry the organic layer and concentrate to give crude (R)-2-methyl-diazepane.

  • Final Boc Protection: Dissolve the crude (R)-2-methyl-diazepane in DCM. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 4-8 hours. Upon completion, wash with water and brine, dry over Na₂SO₄, and concentrate.

Purification Protocol

The final crude product is purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica Gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 30% EtOAc) is typically effective.

  • Monitoring: TLC with visualization under UV light (if applicable) and staining with potassium permanganate (KMnO₄) or ninhydrin (for the deprotected intermediate).

The final product, (R)-1-Boc-2-methyl-diazepane, is typically isolated as a yellow liquid or solid with a low melting point.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the final compound. The following data are representative and based on values for closely related Boc-protected cyclic amines.

Spectroscopic Data (Expected)
Technique Expected Observations
¹H NMR (400 MHz, CDCl₃, δ ppm): Signals for the tert-butyl group (~1.45 ppm, s, 9H), the methyl group doublet (~1.10 ppm, d, 3H), and a complex series of multiplets for the diazepine ring protons between ~1.70 and ~3.80 ppm. The proton on the chiral center (C2) would appear as a multiplet.
¹³C NMR (100 MHz, CDCl₃, δ ppm): Carbonyl carbon of the Boc group (~155 ppm), quaternary carbon of the Boc group (~79-80 ppm), carbons of the diazepine ring (~25-60 ppm), methyl group on the chiral center (~15-20 ppm), and the tert-butyl methyl carbons (~28.5 ppm).
Mass Spec. (ESI-TOF): Expected m/z for [M+H]⁺: 215.1754; for [M+Na]⁺: 237.1573.
Chromatographic Purity Assessment

Purity is typically assessed by HPLC-UV and/or GC-MS, with most commercial suppliers guaranteeing a purity of ≥96%.

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method is crucial for assessing chemical purity.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using acetonitrile and water, often with 0.1% TFA or formic acid as a modifier.

  • Detection: UV at 210-220 nm.

  • Expected Outcome: A single major peak corresponding to the product.

Chiral HPLC for Enantiomeric Purity

Ensuring high enantiomeric excess (e.e.) is critical for pharmaceutical applications.

  • Principle: Chiral stationary phases (CSPs) interact differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective for separating chiral amines.

  • Typical Mobile Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.

  • Expected Outcome: Two baseline-separated peaks for a racemic standard, with the sample showing a single dominant peak for the (R)-enantiomer. The e.e. is calculated from the relative peak areas.

G cluster_1 Analytical & Purification Workflow cluster_2 Characterization Crude Crude Product (Post-Synthesis) Flash Flash Column Chromatography (Silica Gel) Crude->Flash Purity_Check Purity & Identity Check Flash->Purity_Check Final Pure Product (>96% Purity) Purity_Check->Final Meets Specs NMR ¹H & ¹³C NMR Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS HPLC RP-HPLC (Purity) Chiral HPLC (e.e.) Purity_Check->HPLC

Caption: Integrated workflow for purification and analysis.

Applications in Drug Development

As an intermediate, (R)-1-Boc-2-methyl-diazepane is not an active pharmaceutical ingredient (API) itself but is a critical component for building more complex molecules. Its utility lies in multi-step syntheses where the diazepine core is desired.

The typical workflow involves:

  • Coupling/Alkylation: The secondary amine (N4) of the Boc-protected diazepane is reacted with an electrophile (e.g., an alkyl halide, or coupled with a carboxylic acid) to build out the target molecule.

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., TFA or HCl in dioxane) to reveal the primary amine (N1).

  • Further Functionalization: The newly deprotected N1 amine is then available for subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination.

This sequence allows for the differential functionalization of the two nitrogen atoms in the diazepine ring, a powerful strategy for exploring the structure-activity relationship (SAR) of a new drug candidate. Chiral diazepanes are key components in the development of therapeutics targeting the central nervous system, including antipsychotics and antianxiety agents, as well as inhibitors for targets like kinases.

Safety and Handling

As a research chemical, (R)-1-Boc-2-methyl-diazepane should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 4°C, protected from light.

  • Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms develop.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Fedurcová, A., Lehotay, J., Liptaj, T., Prónayová, N., & Cizmárik, J. (200

Synthesis of tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid, seven-membered diazepane core, combined with the stereocenter at the 2-position, makes it a valuable scaffold for the synthesis of complex molecules with specific stereochemical requirements. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for further synthetic transformations, making it an ideal intermediate in multi-step syntheses of pharmacologically active compounds.[1] This guide provides a comprehensive overview of a robust and widely applicable synthetic route to this important molecule, delving into the strategic considerations behind the chosen methodology and offering detailed experimental insights.

Strategic Overview: A Multi-Step Approach to Chiral Purity

The synthesis of enantiomerically pure tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate necessitates a strategy that introduces and maintains the desired stereochemistry throughout the synthetic sequence. A common and effective approach involves a multi-step synthesis commencing from a readily available chiral starting material. The key steps in this strategy are:

  • Introduction of a suitable protecting group on the primary amine of the chiral precursor.

  • Alkylation of the protected amine with a bifunctional reagent to introduce the backbone of the diazepane ring.

  • Intramolecular cyclization to form the seven-membered ring.

  • Deprotection of the second amine.

  • Boc protection of the newly formed secondary amine to yield the final product.

An alternative and often more convergent strategy involves the initial formation of the diazepane ring followed by resolution or asymmetric synthesis, but the former approach, starting with a chiral pool material, often proves more efficient for securing high enantiomeric purity.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformations in the synthesis of tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate.

G A (R)-2-aminopropan-1-ol B (R)-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide A->B NsCl, Base C (R)-N-(2-((2-nitrobenzyl)sulfonyl)amino)propyl)-N-(2-bromoethyl)-2-nitrobenzenesulfonamide B->C 1,2-dibromoethane, Base D tert-butyl (R)-2-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate C->D 1. Intramolecular Cyclization 2. Boc2O E tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate D->E Thiophenol, K2CO3

Caption: Synthetic scheme for tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate, adapted from established procedures for the corresponding (S)-enantiomer.[2]

Part 1: Synthesis of (R)-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide

Causality: The initial step involves the protection of the primary amine of (R)-2-aminopropan-1-ol with a 2-nitrobenzenesulfonyl (nosyl) group. The nosyl group is an excellent choice for this transformation due to its ability to activate the N-H bond, facilitating subsequent alkylation, and its straightforward removal under mild conditions.

Protocol:

  • To a stirred solution of (R)-2-aminopropan-1-ol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a base, for example, triethylamine (1.2 eq.) or potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide.

Part 2: Synthesis of (R)-N-(2-((2-nitrobenzyl)sulfonyl)amino)propyl)-N-(2-bromoethyl)-2-nitrobenzenesulfonamide

Causality: This step introduces the two-carbon unit required for the formation of the diazepane ring. The use of 1,2-dibromoethane allows for a sequential alkylation, first at the nosyl-protected amine and subsequently for the intramolecular cyclization.

Protocol:

  • To a solution of (R)-N-(2-hydroxypropyl)-2-nitrobenzenesulfonamide (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,2-dibromoethane (1.5 eq.) dropwise and allow the reaction to proceed at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product is typically used in the next step without further purification.

Part 3: Synthesis of tert-butyl (R)-2-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate

Causality: This is the key ring-forming step. The intramolecular cyclization is facilitated by a base, leading to the formation of the seven-membered diazepane ring. The subsequent in-situ protection of the newly formed secondary amine with di-tert-butyl dicarbonate (Boc₂O) provides the stable, protected intermediate.

Protocol:

  • Dissolve the crude (R)-N-(2-((2-nitrobenzyl)sulfonyl)amino)propyl)-N-(2-bromoethyl)-2-nitrobenzenesulfonamide in a suitable solvent like acetonitrile.

  • Add a base such as potassium carbonate (2.0 eq.) and heat the mixture to reflux for 24-48 hours, monitoring the cyclization by TLC or LC-MS.

  • After completion of the cyclization, cool the reaction mixture to room temperature.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction at room temperature for 4-6 hours until the Boc-protection is complete.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield tert-butyl (R)-2-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate.

Part 4: Synthesis of tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate

Causality: The final step involves the deprotection of the nosyl group. This is typically achieved using a thiol, such as thiophenol, in the presence of a base. The mild conditions ensure the integrity of the Boc protecting group and the chiral center.

Protocol:

  • To a solution of tert-butyl (R)-2-methyl-4-(2-nitrophenylsulfonyl)-1,4-diazepane-1-carboxylate (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Add thiophenol (3.0 eq.) dropwise at room temperature.

  • Stir the mixture for 12-18 hours at room temperature.[3]

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with an aqueous base (e.g., 1M NaOH) to remove the thiophenol and its byproducts.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate, as a solid.

Quantitative Data Summary

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number
tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylateC₁₁H₂₂N₂O₂214.311374130-05-8

Characterization and Quality Control

The identity and purity of the synthesized tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final compound.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of enantiomerically pure tert-butyl (R)-2-methyl-1,4-diazepane-1-carboxylate. The strategic use of the nosyl protecting group and a carefully planned cyclization and protection sequence ensures high yields and excellent stereochemical control. This versatile building block can be readily employed in the synthesis of a wide range of complex and biologically active molecules, making it a valuable tool for researchers in the field of drug discovery and development.

References

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (S)-1-boc-2-methyl-1 4 diazepane.
  • Google Patents.
  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • Santa Cruz Biotechnology. (S)-1-Boc-2-methyl-[4][5]diazepane | CAS 1035226-84-6.

  • Sinfoo Biotech. (R)-1-Boc-2-methyl-[4][5]diazepane.

  • Sigma-Aldrich. tert-butyl (7R)
  • Gomi, N., Kouketsu, A., Ohgiya, T., & Shibuya, K. (2012). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Chemical and Pharmaceutical Bulletin, 60(10), 1345-1349.

Sources

Chiral Synthesis of Substituted 1,4-Diazepane Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,4-Diazepanes in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active compounds.[1][2] Its inherent conformational flexibility allows it to interact with a wide range of biological targets, making it a cornerstone in modern drug discovery.[3] Many 1,4-diazepane derivatives exhibit a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[3] The introduction of stereocenters into the 1,4-diazepane ring significantly enhances the specificity and efficacy of these molecules, as different enantiomers often exhibit distinct pharmacological profiles. Consequently, the development of robust and efficient methods for the chiral synthesis of substituted 1,4-diazepane derivatives is of paramount importance to the pharmaceutical industry.

This technical guide provides a comprehensive overview of the state-of-the-art strategies for the enantioselective synthesis of substituted 1,4-diazepane derivatives. We will delve into the mechanistic underpinnings of each approach, providing field-proven insights and detailed experimental protocols to enable researchers to navigate the complexities of synthesizing these valuable chiral building blocks.

Strategic Approaches to Chiral 1,4-Diazepane Synthesis

The synthesis of enantiomerically pure 1,4-diazepanes can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Chiral Pool Synthesis: A Direct and Reliable Approach

Chiral pool synthesis leverages the readily available enantiopure starting materials, such as amino acids, to construct the 1,4-diazepane core. This approach provides a straightforward and reliable method for introducing a specific stereocenter into the final molecule.

Causality Behind Experimental Choices: The use of natural or unnatural amino acids as starting materials directly embeds a chiral center into the synthetic pathway. The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent side reactions and to ensure compatibility with subsequent reaction conditions. The cyclization step is often the most critical, and the choice of coupling reagent can significantly impact the yield and purity of the final product.

Detailed Experimental Protocol: Chiral Pool Synthesis of a 1,2,4-Trisubstituted 1,4-Diazepane [4]

This protocol describes the synthesis of a 1,2,4-trisubstituted 1,4-diazepane starting from an enantiomerically pure amino acid.

Step 1: N-Alkylation of the Amino Acid

  • To a solution of the starting amino acid (1.0 eq.) in a suitable solvent (e.g., methanol), add the desired aldehyde or ketone (1.1 eq.) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the N-alkylated amino acid by column chromatography.

Step 2: Amide Coupling

  • To a solution of the N-alkylated amino acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane), add the desired amine (1.1 eq.), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Wash the reaction mixture with aqueous solutions of HCl and NaHCO₃, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

Step 3: Intramolecular Cyclization

  • The key step in the formation of the seven-membered ring is an intramolecular EDC coupling of the amino acid derivative.[4]

  • To a solution of the amino acid derivative from the previous step (1.0 eq.) in a large volume of a suitable solvent (e.g., dichloromethane) to favor intramolecular cyclization, add EDC (1.5 eq.) and DMAP (0.2 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the chiral 1,4-diazepane derivative by column chromatography.

Diagram 1: Chiral Pool Synthesis Workflow

G start Enantiopure Amino Acid step1 N-Alkylation start->step1 Aldehyde/Ketone, Reducing Agent step2 Amide Coupling step1->step2 Amine, Coupling Agent step3 Intramolecular Cyclization step2->step3 Coupling Agent end Chiral 1,4-Diazepane step3->end

Caption: Workflow for chiral pool synthesis of 1,4-diazepanes.

Asymmetric Catalysis: Inducing Chirality

Asymmetric catalysis offers a powerful and atom-economical approach to chiral 1,4-diazepane synthesis. In this strategy, a chiral catalyst is used to control the stereochemical outcome of a key ring-forming reaction.

Intramolecular asymmetric reductive amination of an amino-ketone precursor is a highly effective method for the synthesis of chiral 1,4-diazepanes. This reaction can be catalyzed by both metal complexes and enzymes.

Causality Behind Experimental Choices: The choice of catalyst is paramount in achieving high enantioselectivity. Chiral phosphine ligands are commonly used in combination with transition metals like iridium and rhodium. The solvent and reaction temperature can also significantly influence the stereochemical outcome.

Detailed Experimental Protocol: Iridium-Catalyzed Asymmetric Reductive Amination [5]

  • In a glovebox, dissolve the amino-ketone substrate (1.0 eq.) in a degassed solvent (e.g., dichloromethane).

  • In a separate vial, prepare the catalyst solution by dissolving the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand (e.g., a chiral phosphine) in the same solvent.

  • Add the catalyst solution to the substrate solution.

  • Pressurize the reaction vessel with hydrogen gas (typically 10-50 atm).

  • Stir the reaction mixture at the desired temperature for 12-48 hours.

  • Carefully vent the hydrogen gas and concentrate the reaction mixture.

  • Purify the chiral 1,4-diazepane by column chromatography.

Diagram 2: Asymmetric Reductive Amination Mechanism

G substrate Amino-ketone imine Cyclic Imine Intermediate substrate->imine Intramolecular Condensation product Chiral 1,4-Diazepane imine->product Asymmetric Reduction catalyst Chiral Catalyst (e.g., Ir-complex) catalyst->imine H2 H₂ H2->imine

Caption: Mechanism of asymmetric reductive amination.

The use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of amino-ketones provides a green and highly selective alternative to metal catalysis.[1][6][7][8]

Causality Behind Experimental Choices: The selection of the appropriate IRED is critical for achieving high enantioselectivity for the desired enantiomer. A screening of a library of IREDs is often necessary to identify the optimal enzyme for a specific substrate. The reaction is typically performed in an aqueous buffer system, and a co-factor regeneration system (e.g., using glucose and glucose dehydrogenase) is required to recycle the NADPH co-factor.

Detailed Experimental Protocol: IRED-Catalyzed Synthesis of a Chiral 1,4-Diazepane [6]

  • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

  • To the buffer, add the amino-ketone substrate (typically 1-10 mg/mL).

  • Add the IRED enzyme (lyophilized powder or solution).

  • Add the NADPH co-factor (or a co-factor regeneration system).

  • If using a co-factor regeneration system, add glucose and glucose dehydrogenase.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, quench the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the product.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the chiral 1,4-diazepane by column chromatography.

Table 1: Performance of Enantiocomplementary IREDs in the Synthesis of a Suvorexant Intermediate [6]

EnzymeOriginProduct EnantiomerCatalytic Efficiency (s⁻¹mM⁻¹)Enantiomeric Excess (ee%)
IR1Leishmania major(R)0.027>99
IR25Micromonospora echinaurantiaca(S)0.962>99
IR1-Y194F/D232HMutant(R)1.647 (61-fold increase)>99

Palladium-catalyzed asymmetric allylic alkylation (AAA) of 1,4-diazepan-5-ones is a versatile method for the synthesis of gem-disubstituted diazepanone heterocycles.[9]

Causality Behind Experimental Choices: The choice of the chiral ligand for the palladium catalyst is crucial for achieving high enantioselectivity. The nature of the protecting group on the lactam nitrogen can also significantly influence the outcome of the reaction. Nonpolar solvents are often preferred to enhance enantioselectivity.

Detailed Experimental Protocol: Palladium-Catalyzed Decarboxylative AAA of a 1,4-Diazepan-5-one [9]

  • To a flame-dried flask under an inert atmosphere, add the 1,4-diazepan-5-one substrate (1.0 eq.), the palladium precursor (e.g., Pd₂(dba)₃), and the chiral ligand (e.g., a phosphinooxazoline ligand).

  • Add a degassed, nonpolar solvent (e.g., toluene).

  • Stir the reaction mixture at the desired temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the gem-disubstituted 1,4-diazepan-5-one by column chromatography.

Table 2: Selected Examples of Palladium-Catalyzed Decarboxylative AAA of 1,4-Diazepan-5-ones [9]

EntryAllylic ElectrophileYield (%)ee (%)
1Allyl methyl carbonate>9992
2Cinnamyl methyl carbonate9595
3Crotyl methyl carbonate8890
Multicomponent Reactions: Rapid Access to Diversity

Multicomponent reactions (MCRs), such as the Ugi reaction, offer a convergent and efficient strategy for the synthesis of diverse 1,4-diazepane scaffolds.[10][11][12] The Ugi four-component reaction (Ugi-4CR) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. This intermediate can then undergo a subsequent intramolecular cyclization to form the 1,4-diazepane ring.

Causality Behind Experimental Choices: The choice of the four components for the Ugi reaction allows for the introduction of multiple points of diversity in a single step. The subsequent cyclization strategy (e.g., Mitsunobu reaction or activation with sulfuryl diimidazole) depends on the nature of the Ugi product.

Detailed Experimental Protocol: Ugi-4CR followed by Intramolecular Cyclization [10][11]

Step 1: Ugi-4CR

  • To a solution of the amine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol), add the carboxylic acid (1.0 eq.) and the isocyanide (1.0 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude Ugi product can often be used directly in the next step without purification.

Step 2: Intramolecular Cyclization (Mitsunobu Conditions)

  • To a solution of the crude Ugi product (1.0 eq.) and triphenylphosphine (1.5 eq.) in a suitable solvent (e.g., THF) at 0 °C, add a solution of diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture and purify the 1,4-diazepan-5-one by column chromatography.

Diagram 3: Ugi-4CR and Cyclization for 1,4-Diazepan-5-one Synthesis

G reactants Amine + Aldehyde + Carboxylic Acid + Isocyanide ugi_product Ugi Product (α-acylamino carboxamide) reactants->ugi_product Ugi-4CR cyclization Intramolecular Cyclization ugi_product->cyclization e.g., Mitsunobu conditions product 1,4-Diazepan-5-one cyclization->product

Sources

Mastering Diazepane Synthesis: The Strategic Imperative of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The diazepane scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these complex seven-membered heterocyclic rings, however, presents significant challenges, primarily in managing the reactivity of the two nitrogen atoms within the core structure. This guide provides an in-depth analysis of the tert-butyloxycarbonyl (Boc) protecting group, a critical tool for navigating these synthetic hurdles. We will dissect the mechanistic underpinnings of Boc protection and deprotection, present field-proven experimental protocols, and explore its strategic application in constructing and functionalizing the diazepane ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this indispensable protecting group to achieve efficiency, selectivity, and high yields in their synthetic campaigns.

The Diazepane Challenge: Why Protection is Non-Negotiable

Diazepanes are bicyclic or monocyclic structures containing a seven-membered ring with two nitrogen atoms. Their synthesis often involves multi-step sequences where the nucleophilicity and basicity of these nitrogens can lead to undesirable side reactions, such as polymerization, over-alkylation, or competing reaction pathways.[1][2] The strategic use of protecting groups is therefore essential to temporarily mask one or both nitrogen atoms, allowing for controlled, sequential reactions on other parts of the molecule.[3]

Among the arsenal of amine protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its unique combination of stability and predictable reactivity, making it a preferred choice in complex syntheses.[4][5] Its robustness under a wide range of basic and nucleophilic conditions, coupled with its clean, facile removal under acidic conditions, provides a reliable and versatile handle for synthetic chemists.[6][7]

The Boc Group: A Mechanistic Deep Dive

A thorough understanding of the Boc group's reaction mechanisms is fundamental to its effective application. Both its installation and removal proceed through well-defined, high-yielding pathways.

Mechanism of N-Boc Protection

The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate, or Boc anhydride ((Boc)₂O).[5] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the anhydride.[8][9]

This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate leaving group, which is unstable and readily decomposes into gaseous carbon dioxide (CO₂) and tert-butoxide.[4][8] The generated tert-butoxide is a strong enough base to deprotonate the now-protonated amine, yielding the final N-Boc protected product and tert-butanol.[8]

Boc_Protection Mechanism of N-Boc Protection cluster_reactants cluster_intermediate cluster_products R2NH R₂NH (Amine) Tetrahedral Tetrahedral Intermediate R2NH->Tetrahedral Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral ProtectedAmine R₂N-Boc Tetrahedral->ProtectedAmine Collapse & Deprotonation Byproducts t-BuOH + CO₂ Tetrahedral->Byproducts Leaving Group Decomposition

Mechanism of N-Boc Protection
Mechanism of N-Boc Deprotection

The Boc group is prized for its acid lability.[10] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11][12] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid.[6][13] This step increases the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond.

The bond cleavage results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[13][14] The tert-butyl cation is typically scavenged by the counter-ion or eliminated to form isobutylene gas.[14] The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and liberating the free amine, which is protonated by the acid to form an amine salt.[4][6]

Boc_Deprotection Mechanism of N-Boc Deprotection cluster_reactants cluster_products ProtectedAmine R₂N-Boc Protonated Protonated Intermediate ProtectedAmine->Protonated 1. Protonation Acid H⁺ (e.g., TFA) Acid->Protonated CarbamicAcid Carbamic Acid (R₂NCOOH) Protonated->CarbamicAcid 2. Cleavage tButylCation t-Butyl Cation + Isobutylene Protonated->tButylCation AmineSalt R₂NH₂⁺ (Amine Salt) CarbamicAcid->AmineSalt 3. Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Mechanism of N-Boc Deprotection

Strategic Application in Diazepane Synthesis

The true power of the Boc group lies in its strategic deployment to orchestrate complex synthetic sequences. In diazepane synthesis, it serves several critical functions.

Ugi-Deprotection-Cyclization (UDC) Strategy

A powerful illustration of the Boc group's utility is the Ugi-Deprotection-Cyclization (UDC) strategy for constructing benzodiazepine scaffolds, a close structural relative of diazepanes.[15] This multicomponent reaction approach showcases how Boc protection enables a streamlined synthesis.

The workflow involves:

  • Ugi Reaction: A Boc-protected amino aldehyde (a bifunctional building block) is reacted with an amine, an isocyanide, and a carboxylic acid in a one-pot Ugi four-component reaction. The Boc group ensures the amine on the aldehyde does not interfere.[15]

  • Deprotection: The crude Ugi product, now containing the Boc-protected amine, is treated directly with an acid like TFA. This selectively removes the Boc group.[15]

  • Cyclization: The newly liberated amine is now positioned to undergo an intramolecular cyclization with another functional group (e.g., an ester or ketone) installed during the Ugi reaction, forming the desired diazepine ring.[15]

UDC_Workflow Workflow: Ugi-Deprotection-Cyclization (UDC) Start Boc-Protected Amino Aldehyde + Other Components Ugi Step 1: Ugi-4CR Start->Ugi UgiProduct Linear Boc-Protected Intermediate Ugi->UgiProduct Deprotection Step 2: Boc Deprotection (TFA) UgiProduct->Deprotection DeprotectedIntermediate Deprotected Intermediate (Free Amine) Deprotection->DeprotectedIntermediate Cyclization Step 3: Intramolecular Cyclization DeprotectedIntermediate->Cyclization FinalProduct Diazepane Core Scaffold Cyclization->FinalProduct

Workflow: Ugi-Deprotection-Cyclization (UDC)
Orthogonal Protection Schemes

In syntheses requiring multiple distinct protection/deprotection steps, the Boc group is a key component of "orthogonal" strategies.[3][16] An orthogonal set of protecting groups allows for the selective removal of one type of group in the presence of others.[17]

For instance, a synthetic intermediate could feature a Boc-protected amine and an Fmoc-protected amine on the same molecule.

  • The Fmoc group can be selectively removed with a base (e.g., piperidine).[14]

  • The Boc group remains stable under these basic conditions and can be removed later with an acid.[14][18]

This orthogonality is critical for building complex diazepanes with differentiated functionality at each nitrogen atom, a common requirement in drug development.[3]

Field-Proven Experimental Protocols

The following protocols are consolidated from established methodologies and represent robust, self-validating systems for the protection and deprotection of amine functionalities.

Protocol 1: General N-Boc Protection of an Amine

This procedure is broadly applicable to primary and secondary amines, including diamine precursors for diazepane synthesis.

Materials:

  • Amine substrate (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1–1.5 equiv)

  • Solvent (DCM, THF, or Dioxane)

  • Base (optional, but recommended): Triethylamine (TEA) or NaOH (1.2–2.0 equiv)

Procedure:

  • Dissolution: Dissolve the amine substrate in the chosen solvent (approx. 0.1–0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Base Addition: If using a base, add it to the solution and stir for 5-10 minutes. For temperature-sensitive substrates, cool the mixture to 0 °C in an ice bath.[5]

  • Reagent Addition: Add (Boc)₂O to the stirring solution portion-wise or as a solution in the same solvent. Note: The reaction is often exothermic and may produce CO₂ gas; ensure the system is not closed.[4][8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Protocol 2: Standard Boc Deprotection with TFA

This is the most common method for cleaving the Boc group.[13]

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (10–50% v/v in DCM)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in DCM in a round-bottom flask.[19]

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the TFA solution (e.g., a 25% TFA in DCM mixture) to the flask.[19]

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 30 minutes to 4 hours. Monitor the deprotection by TLC or LC-MS.[13][19] The formation of gas (isobutylene and CO₂) is often observed.

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The product is typically an amine TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ or another mild base until the aqueous layer is basic.

    • Extract the aqueous layer, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the free amine.

Quantitative Data & Troubleshooting

Successful synthesis relies on optimizing conditions and anticipating potential issues.

Table 1: Comparative Overview of Boc Protection & Deprotection Conditions
Process Reagent(s) Solvent(s) Temp. Time Typical Yield Notes & Causality
Protection (Boc)₂O, TEA/NaOHDCM, THF, H₂O0 °C to RT2-18 h>90%Base increases amine nucleophilicity, accelerating the reaction.[5] Water can be used for some substrates.[20]
Deprotection (Standard) 20-50% TFA/DCMDCM0 °C to RT0.5-4 h>95%TFA is a strong, volatile acid, making it effective and easy to remove post-reaction.[4][13]
Deprotection (Mild) 4M HCl in DioxaneDioxaneRT1-4 h>90%Provides the amine hydrochloride salt directly. Good for substrates sensitive to TFA.[6]
Deprotection (Lewis Acid) ZnBr₂ or FeCl₃CH₂Cl₂RT1-12 h>85%Catalytic or stoichiometric. Can offer selectivity; for instance, FeCl₃ can cleave N-Boc in the presence of N-Cbz.[4][21][22]
Table 2: Troubleshooting Common Boc-Related Synthetic Issues
Symptom / Issue Potential Cause Recommended Solution & Rationale
Incomplete Protection Insufficient (Boc)₂O; Low nucleophilicity of amine; Steric hindrance.Increase equivalents of (Boc)₂O to 1.5. Use a stronger, non-nucleophilic base like DBU or add DMAP as a catalyst to enhance reactivity.[11] For hindered amines, increase reaction time and/or temperature.
Incomplete Deprotection Insufficient acid; Short reaction time.Increase the concentration of TFA (e.g., to 50%) or extend the reaction time.[19] Ensure complete removal of any residual base from the previous step which would neutralize the acid.
Side-Alkylation during Deprotection The intermediate tert-butyl cation can act as an electrophile and alkylate nucleophilic moieties (e.g., tryptophan, methionine, thioanisole).[11][20]Add a cation scavenger to the deprotection mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS) which trap the carbocation, preventing side reactions.[11][20]
Formation of Di-Boc Product In mono-protection of diamines, the initially formed product can react again.Use a substoichiometric amount (e.g., 0.8-1.0 equiv) of (Boc)₂O and add it slowly to a solution of the diamine. This favors the statistical mono-protection.[23] Purification will be required to separate mono- from di-protected product.

Conclusion

The tert-butyloxycarbonyl group is more than just a placeholder; it is a strategic enabler in the synthesis of complex molecules like diazepanes.[5] Its predictable reactivity, robust stability to a wide range of reagents, and clean, acid-labile cleavage make it an indispensable tool for managing the intricate reactivity of nitrogen-containing heterocycles.[7][24] By mastering the mechanisms, protocols, and strategic applications outlined in this guide, researchers in drug discovery and process development can more effectively design and execute efficient synthetic routes, accelerating the journey from molecular concept to therapeutic reality.

References

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from Chemistry Steps. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from J&K Scientific. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from Total Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. [Link]

  • RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Retrieved from RSC Advances. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from Common Organic Chemistry. [Link]

  • RSC Publishing. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Retrieved from RSC Advances. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from Common Organic Chemistry. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. Retrieved from PMC. [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from ResearchGate. [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Retrieved from Fiveable. [Link]

  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from ResearchGate. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from Hebei Boze Chemical. [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. Retrieved from r/OrganicChemistry. [Link]

  • Apple Academic Press. (n.d.). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Retrieved from Apple Academic Press. [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from LinkedIn. [Link]

  • Shunxiang. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from Shunxiang. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from Oxford Learning Link. [Link]

  • ACS Publications. (n.d.). Some novel, acid-labile amine protecting groups. Retrieved from The Journal of Organic Chemistry. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from Fiveable. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from Wordpress. [Link]

  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Retrieved from Nanjing Tengxiang. [Link]

  • YouTube. (2019). SYNTHESIS OF DIAZEPAM | MEDICINAL CHEMISTRY. Retrieved from YouTube. [Link]

  • VTechWorks. (2005). Design and Synthesis of Novel Benzodiazepines. Retrieved from VTechWorks. [Link]

  • MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from MDPI. [Link]

  • RSC Publishing. (n.d.). Synthesis of benzodiazepine-containing polyheterocyclic compounds via C–H bond activation-initiated formal [5 + 2] annulation. Retrieved from Organic Chemistry Frontiers. [Link]

  • ResearchGate. (n.d.). Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. Retrieved from ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from Master Organic Chemistry. [Link]

  • Springer. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from Springer. [Link]

Sources

(R)-1-Boc-2-methyl-diazepane: A Privileged Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is a critical determinant of success in developing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Among the vast arsenal of available synthons, seven-membered heterocyclic scaffolds have garnered significant attention for their ability to project substituents into three-dimensional space, enabling unique interactions with biological targets. (R)-1-Boc-2-methyl-diazepane has emerged as a particularly valuable intermediate, distinguished by its pre-installed stereocenter and a conformationally flexible diazepane core. This guide provides a comprehensive overview of its synthesis, core applications, and the chemical principles that underscore its utility, with a focus on its pivotal role in the development of next-generation orexin receptor antagonists for the treatment of insomnia.

Physicochemical and Structural Properties

(R)-1-Boc-2-methyl-diazepane is a chiral, Boc-protected cyclic diamine. The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the N1 amine, allowing for selective functionalization at the N4 position. The methyl group at the C2 position introduces a key stereocenter that influences the conformational preference of the diazepane ring and provides a critical element for stereospecific recognition by target proteins.

PropertyValueReference(s)
Chemical Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.30 g/mol [1]
CAS Number 1374130-05-8[2]
Appearance Solid[1]
Purity Typically ≥97%[3]
SMILES C[C@H]1CNCCCN1C(=O)OC(C)(C)C
InChI Key FPUHWSHGYILARO-QFIPXVFZSA-N

Strategic Synthesis: Enantioselective Ring Construction

The synthesis of enantiomerically pure (R)-1-Boc-2-methyl-diazepane is crucial for its application in stereospecific drug candidates. A robust and scalable approach can be adapted from established methods for similar chiral diazepanes, primarily utilizing an intramolecular cyclization strategy. The Fukuyama-Mitsunobu reaction is a particularly effective method for this transformation. This approach leverages a commercially available chiral starting material to ensure the final product's high optical purity.

The proposed synthesis commences with commercially available (R)-1-aminopropan-2-ol. This precursor contains the desired stereocenter that will become the C2 position of the diazepane ring. The synthetic sequence is designed to build the seven-membered ring through a key intramolecular cyclization step.

G cluster_0 Step 1: Nosyl Protection cluster_1 Step 2: Boc Protection & Alkylation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection A (R)-1-aminopropan-2-ol C (R)-N-(2-hydroxypropyl)-Ns A->C Protection of primary amine B Ns-Cl, Base E Fully protected intermediate C->E Sequential N-protection & alkylation D 1. Boc₂O 2. 3-bromopropanol, Base G Protected (R)-1-Boc-2-methyl-diazepane E->G Fukuyama-Mitsunobu Reaction F DIAD, PPh₃ I (R)-1-Boc-2-methyl-diazepane G->I Selective Ns group removal H Thiophenol, K₂CO₃

Caption: Proposed synthetic workflow for (R)-1-Boc-2-methyl-diazepane.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)[5]
  • Nosyl Protection: (R)-1-aminopropan-2-ol is reacted with 2-nitrobenzenesulfonyl chloride (Ns-Cl) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to selectively protect the primary amine.

  • Boc Protection and Alkylation: The secondary alcohol of the nosylated intermediate is then protected with di-tert-butyl dicarbonate (Boc₂O). The resulting compound is subsequently N-alkylated with a 3-carbon electrophile bearing a terminal alcohol, such as 3-bromopropanol, under basic conditions to introduce the remainder of the diazepane backbone.

  • Intramolecular Fukuyama-Mitsunobu Cyclization: This is the key ring-forming step. The linear precursor is treated with a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate, DIAD). This effects an intramolecular cyclization, forming the seven-membered diazepane ring with high efficiency.

  • Nosyl Deprotection: The 2-nitrobenzenesulfonyl (Ns) group is selectively removed from the N4 position using a nucleophile, typically thiophenol in the presence of potassium carbonate, to yield the final product, (R)-1-Boc-2-methyl-diazepane. This leaves the N4 amine free for subsequent coupling reactions while the N1 amine remains protected by the Boc group.

This synthetic strategy is highly valued for its reliability and the high enantiomeric excess (>99%ee) achievable, as demonstrated in the production of analogous compounds.[4]

Core Application in Drug Discovery: A Cornerstone for Orexin Receptor Antagonists

The therapeutic relevance of (R)-1-Boc-2-methyl-diazepane is exemplified by its incorporation into the dual orexin receptor antagonist MK-4305 (Suvorexant) , a medication developed for the treatment of insomnia.[5] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[6] Antagonizing these receptors promotes sleep, offering a targeted mechanism for treating insomnia.[5]

The Rationale for the 2-Methyl-Diazepane Scaffold

In the development of MK-4305, initial lead compounds based on a diazepane core exhibited good potency but suffered from poor oral pharmacokinetic profiles.[5] Medicinal chemists hypothesized that metabolic instability might be a contributing factor. The introduction of a methyl group at the 7-position of the diazepane core (corresponding to the 2-position of the building block) was a strategic decision to block a potential site of metabolism. This modification led to the identification of a compound with significantly improved pharmacokinetics while maintaining high potency at both orexin receptors.[5] The (R)-stereoisomer was found to be the more active enantiomer, underscoring the importance of using an enantiopure building block.

Integration into the Final Active Pharmaceutical Ingredient (API)

(R)-1-Boc-2-methyl-diazepane serves as the central scaffold onto which other key pharmacophoric elements are attached. The typical synthetic sequence involves two main steps:

  • Boc Deprotection: The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to expose the N1 amine.

  • Amide Coupling: The resulting free diamine is then acylated at the more reactive N1 position with a carboxylic acid partner, typically a substituted benzoic acid derivative, using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the final API.

G A (R)-1-Boc-2-methyl-diazepane C (R)-2-methyl-diazepane (Free Diamine) A->C Boc Deprotection B Acid (e.g., TFA) F MK-4305 (Suvorexant) C->F Amide Bond Formation D [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]carboxylic acid D->F E Coupling Reagents (e.g., HATU)

Caption: Integration of the building block into the API MK-4305.

Chemical Reactivity, Stability, and Handling

  • Protecting Group Chemistry: The Boc group on N1 is stable to a wide range of reaction conditions but can be cleanly removed with strong acids like TFA or HCl in an organic solvent. The N4 position, being a secondary amine, is nucleophilic and is the site of reaction for alkylations or acylations after synthesis.

  • Conformational Considerations: The seven-membered diazepane ring is not planar and typically exists in a dynamic equilibrium of chair and boat-like conformations. The presence of the C2 methyl group in an equatorial or pseudo-equatorial position is generally favored to minimize steric strain, influencing the overall three-dimensional shape of the molecule and its derivatives.[7] This defined conformation is critical for achieving precise, high-affinity binding to the target receptor.

  • Handling and Storage: (R)-1-Boc-2-methyl-diazepane is a solid that should be stored in a cool, dry place. Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling. It is considered non-combustible.[1]

Conclusion

(R)-1-Boc-2-methyl-diazepane is a sophisticated chemical building block that offers significant advantages in the design and synthesis of complex, stereochemically defined pharmaceutical agents. Its true value is realized in its application as a central scaffold that not only provides a foundation for assembling key pharmacophoric elements but also directly contributes to the optimization of critical drug properties such as metabolic stability and pharmacokinetics. The successful development of the orexin antagonist MK-4305 serves as a compelling case study, demonstrating how the rational incorporation of this chiral diazepane can transform a potent lead into a viable clinical candidate. For drug discovery professionals, (R)-1-Boc-2-methyl-diazepane represents a powerful tool for navigating the challenges of modern medicinal chemistry and accelerating the path to novel therapeutics.

References

  • Sinfoo Biotech. (R)-1-Boc-2-methyl-[1][7]diazepane. Available from: [Link]

  • PubChem. 2-Methyl-1,4-diazepane. National Center for Biotechnology Information. Available from: [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12). Available from: [Link]

  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332. Available from: [Link]

  • Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives.
  • Gomi, N., et al. (2012). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Heterocycles, 86(2), 1181. Available from: [Link]

  • Zapf, C. W., et al. (2005). Utilizing the intramolecular Fukuyama-Mitsunobu reaction for a flexible synthesis of novel heterocyclic scaffolds for peptidomimetic drug design. Bioorganic & Medicinal Chemistry Letters, 15(18), 4033–4036. Available from: [Link]

  • Google Patents. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists.
  • Burgey, C. S., et al. (2006). Benzodiazepine calcitonin gene-related peptide (CGRP) receptor antagonists: Optimization of the 4-substituted piperidine. Bioorganic & Medicinal Chemistry Letters, 16(19), 5052–5056. Available from: [Link]

  • Faria, J. V., et al. (2021). 1,4-Diazepane Ring-Based Systems. In Seven-Membered Heterocycles. Available from: [Link]

  • Google Patents. RU2458924C2 - Diazepane substituted compounds as orexin receptor antagonists.

Sources

A Technical Guide to the Physical Characteristics of tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Drug Development

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Consequently, the synthesis and rigorous characterization of enantiomerically pure diazepane derivatives, such as tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate, are critical for the development of safe and efficacious drug candidates.

This guide provides an in-depth overview of the known physical characteristics of tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate. For properties where specific experimental data is not publicly available, this document details the robust, industry-standard methodologies for their determination. This approach is designed to equip researchers, scientists, and drug development professionals with both the foundational data and the practical frameworks necessary for their work.

Core Molecular and Physical Properties

Tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate is a chiral building block used in chemical synthesis. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for one of the amine functionalities, allowing for selective reactions at the other nitrogen atom. The "(2R)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with biological targets.

Structural and Chemical Identifiers

A solid understanding of the fundamental identifiers of a compound is the bedrock of any research endeavor. These identifiers ensure correct sourcing, handling, and documentation.

PropertyValueSource(s)
IUPAC Name tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate[2]
CAS Number 1260422-99-8[2][3]
Molecular Formula C₁₁H₂₂N₂O₂[2][3]
Molecular Weight 214.31 g/mol [2]
Physical Form Solid
Typical Purity ≥97%[3]
Storage Conditions Room Temperature[3]

Determination of Key Physical Characteristics

While foundational data is available, a comprehensive physical profile requires experimental determination of properties like melting point, solubility, and optical activity. The following sections outline the standard protocols for these measurements, emphasizing the rationale behind the chosen methods.

Melting Point Analysis

The melting point is a critical indicator of a compound's purity. A sharp, defined melting range typically suggests a high degree of purity, whereas a broad melting range can indicate the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point of the compound.

Causality and Self-Validation: A slow heating rate near the melting point is crucial for accuracy. The sharpness of the melting range serves as an internal validation of sample purity. For a new batch, comparison to a previously established, high-purity reference standard can validate the result.

Solubility Profile

Understanding a compound's solubility in various solvents is essential for designing reaction conditions, purification procedures, and formulation strategies.

Experimental Protocol: Qualitative and Quantitative Solubility Assessment

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Qualitative Assessment: To approximately 1 mL of each solvent in a separate vial, add a few milligrams of the compound. Observe for dissolution at room temperature. If the compound does not dissolve, the mixture can be gently heated.

  • Quantitative Assessment (Gravimetric Method):

    • Prepare a saturated solution by adding an excess of the compound to a known volume of a specific solvent (e.g., 5 mL).

    • Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • Carefully filter the solution to remove any undissolved solid.

    • Transfer a precise volume of the clear, saturated solution (e.g., 1 mL) to a pre-weighed vial.

    • Evaporate the solvent completely under reduced pressure.

    • Weigh the vial containing the dried residue. The difference in weight corresponds to the amount of dissolved solute.

    • Calculate the solubility in units such as mg/mL or g/L.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.[4]

Predicted ¹H NMR Spectral Features:

  • tert-Butyl Group: A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.

  • Methyl Group: A doublet around 1.1-1.2 ppm, integrating to 3 protons.

  • Diazepane Ring Protons: A series of complex multiplets in the range of 1.7-3.8 ppm, corresponding to the methylene and methine protons of the seven-membered ring.

  • NH Proton: A broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹³C NMR Spectral Features:

  • tert-Butyl Carbons: A signal around 80 ppm for the quaternary carbon and a signal around 28 ppm for the methyl carbons.[5]

  • Diazepane Ring Carbons: Signals in the range of 20-60 ppm.

  • Carbonyl Carbon: A signal in the range of 155 ppm.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals and assign the chemical shifts, multiplicities, and coupling constants to the respective protons in the molecule. Assign the chemical shifts in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, which helps to confirm its molecular weight and elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.

Expected Mass Spectrum:

  • The primary ion observed in positive ion mode would be the protonated molecule [M+H]⁺. For C₁₁H₂₂N₂O₂, the expected m/z would be approximately 215.17.

  • Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 237.15), may also be observed.

  • Fragmentation of the Boc group is common, leading to the loss of isobutylene (56 Da) or the entire tert-butyl group.[6]

Experimental Workflow: LC-MS Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis A Dissolve sample in mobile phase B Inject sample A->B C C18 Reverse-Phase Column B->C Mobile Phase Flow D Electrospray Ionization (ESI) C->D Eluent E Mass Analyzer (e.g., TOF, Quadrupole) D->E F Detector E->F G Generate Mass Spectrum F->G A Prepare Racemic Standard & (2R)-Sample Solutions B Equilibrate Chiral HPLC System A->B C Inject Racemic Standard B->C D Identify (R) and (S) Peaks C->D E Inject (2R)-Sample D->E F Integrate Peak Areas E->F G Calculate Enantiomeric Excess (e.e.) F->G

Sources

The Pivotal Role of (R)-1-Boc-2-methyl-diazepane in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Chiral Diazepanes

In the landscape of contemporary medicinal chemistry, the synthesis of complex, stereochemically defined molecules is paramount to achieving therapeutic specificity and efficacy. Among the vast arsenal of chiral building blocks available to researchers, the diazepane scaffold holds a privileged position. Its inherent three-dimensional structure and capacity for diverse functionalization have made it a cornerstone in the development of numerous clinically significant agents. This guide focuses on a particularly valuable derivative: (R)-1-Boc-2-methyl-diazepane. We will explore its synthesis, physicochemical properties, and, most importantly, its application as a critical intermediate in the synthesis of cutting-edge therapeutics. Through a detailed examination of its role in the creation of orexin receptor antagonists and Rho-kinase inhibitors, this document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic importance of this chiral synthon.

Core Molecular Attributes of (R)-1-Boc-2-methyl-diazepane

The utility of (R)-1-Boc-2-methyl-diazepane as a synthetic intermediate is rooted in its distinct structural features. The molecule's architecture provides a robust framework for the construction of more complex molecular entities with precise stereochemical control.

PropertyValueReference(s)
Chemical Name tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate
CAS Number 1374130-05-8
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Appearance Yellow Liquid
Purity ≥96%

The key attributes of this molecule are:

  • The Chiral Center: The (R)-configuration at the C2 position, introduced by the methyl group, is fundamental. Chirality is a critical determinant of a drug's interaction with its biological target, influencing both its pharmacodynamic and pharmacokinetic profiles.[1]

  • The Diazepane Ring: This seven-membered heterocyclic ring system imparts a defined, non-planar conformation to the molecules it is incorporated into. The conformational properties of the diazepane ring are crucial for the proper orientation of substituents and their interaction with receptor binding pockets.[2]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the nitrogen atoms is a strategic element. It allows for the selective functionalization of the unprotected secondary amine, enabling a stepwise and controlled assembly of the target molecule. The Boc group is stable under a variety of reaction conditions and can be readily removed under acidic conditions when desired.

Enantioselective Synthesis of (R)-1-Boc-2-methyl-diazepane: A Strategic Approach

The enantioselective synthesis of (R)-1-Boc-2-methyl-diazepane is a critical first step in its application. While various methods exist for the synthesis of chiral diazepanes, a common and effective strategy involves the use of a chiral pool starting material, such as a derivative of an amino acid. The following proposed synthesis is based on established methodologies for similar chiral diazepanes.

G cluster_0 Synthesis of (R)-1-Boc-2-methyl-diazepane R_aminobutyric_acid (R)-3-Aminobutyric acid Boc_protection Boc Protection (Boc)₂O, Et₃N R_aminobutyric_acid->Boc_protection Protected_acid (R)-3-((tert-butoxycarbonyl)amino)butanoic acid Boc_protection->Protected_acid Amide_coupling Amide Coupling Methyl 2-(benzylamino)acetate, EDC, HOBt Protected_acid->Amide_coupling Linear_precursor Linear Amide Precursor Amide_coupling->Linear_precursor Deprotection_cyclization Boc Deprotection (HCl) & Intramolecular Cyclization (NaOMe) Linear_precursor->Deprotection_cyclization Lactam Diazepane Lactam Deprotection_cyclization->Lactam Reduction Reduction LiAlH₄ Lactam->Reduction Final_product (R)-1-Boc-2-methyl-diazepane Reduction->Final_product

Caption: Proposed synthetic workflow for (R)-1-Boc-2-methyl-diazepane.

Detailed Experimental Protocol (Proposed)

This protocol is a composite representation based on the synthesis of similar chiral diazepanes.[3]

Step 1: Boc Protection of (R)-3-Aminobutyric Acid

  • To a solution of (R)-3-aminobutyric acid in a suitable solvent (e.g., a mixture of dioxane and water), add triethylamine (Et₃N).

  • Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid.

Step 2: Amide Coupling

  • Dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, methyl 2-(benzylamino)acetate, and 1-hydroxybenzotriazole (HOBt) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) to the solution and stir at room temperature for several hours.

  • Work up the reaction by partitioning between ethyl acetate and a weak acid solution. Wash the organic layer with saturated sodium bicarbonate and brine.

  • Dry the organic layer, filter, and concentrate to obtain the linear amide precursor.

Step 3: Deprotection and Intramolecular Cyclization

  • Dissolve the linear amide precursor in ethyl acetate and bubble dry HCl gas through the solution to remove the Boc protecting group.

  • After completion of the deprotection, remove the solvent under reduced pressure.

  • Dissolve the resulting amine hydrochloride salt in methanol and treat with sodium methoxide (NaOMe) to effect intramolecular cyclization to the diazepane lactam.

Step 4: Reduction of the Lactam

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Add a solution of the diazepane lactam in THF dropwise to the LiAlH₄ suspension.

  • Reflux the reaction mixture for several hours.

  • Cool the reaction and carefully quench with water and a sodium hydroxide solution.

  • Filter the resulting solids and concentrate the filtrate. Purify the crude product via column chromatography to afford (R)-1-Boc-2-methyl-diazepane.

Application in the Synthesis of Orexin Receptor Antagonists: The Case of Suvorexant

(R)-1-Boc-2-methyl-diazepane is a key precursor to the chiral diazepane core of Suvorexant, a dual orexin receptor antagonist used for the treatment of insomnia.[1] The synthesis of Suvorexant showcases the strategic utility of this building block.

G cluster_1 Synthesis of Suvorexant Intermediate Boc_diazepane (R)-1-Boc-2-methyl-diazepane Deprotection Boc Deprotection (e.g., TFA or HCl) Boc_diazepane->Deprotection Chiral_diazepane (R)-2-methyl-1,4-diazepane Deprotection->Chiral_diazepane Nucleophilic_substitution Nucleophilic Aromatic Substitution 2,5-dichlorobenzoxazole, Base Chiral_diazepane->Nucleophilic_substitution Suvorexant_intermediate (R)-5-Chloro-2-(5-methyl- [1,4]diazepan-1-yl)-benzoxazole Nucleophilic_substitution->Suvorexant_intermediate

Caption: Key transformation of (R)-1-Boc-2-methyl-diazepane to a Suvorexant intermediate.

Detailed Experimental Protocol for Suvorexant Intermediate Synthesis

The following protocol outlines the conversion of (R)-1-Boc-2-methyl-diazepane to a key intermediate in the synthesis of Suvorexant.

Step 1: Boc Deprotection

  • Dissolve (R)-1-Boc-2-methyl-diazepane in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure to obtain the crude (R)-2-methyl-1,4-diazepane as a salt.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of the crude (R)-2-methyl-1,4-diazepane salt in a polar aprotic solvent like DMF or acetonitrile, add a suitable base (e.g., potassium carbonate or triethylamine) to neutralize the salt.

  • Add 2,5-dichlorobenzoxazole to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield (R)-5-Chloro-2-(5-methyl-[3][4]diazepan-1-yl)-benzoxazole.

This intermediate is then coupled with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid to complete the synthesis of Suvorexant.[5]

Application in the Synthesis of Rho-Kinase Inhibitors

The enantiomer of the title compound, (S)-1-Boc-2-methyl-diazepane, has been utilized in the synthesis of potent Rho-kinase inhibitors, such as K-115 (Ripasudil), which is used for the treatment of glaucoma and ocular hypertension. This highlights the importance of this specific chiral diazepane scaffold in medicinal chemistry. The synthesis of the (S)-enantiomer often starts from (S)-2-aminopropan-1-ol and involves an intramolecular Fukuyama-Mitsunobu cyclization.[6]

The Conformational Advantage of the 2-Methyl-diazepane Ring

The presence and stereochemistry of the methyl group at the 2-position of the diazepane ring are not arbitrary. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists has revealed that the diazepane ring adopts a low-energy twist-boat conformation. This conformation is stabilized by an intramolecular π-stacking interaction and is believed to mimic the bioactive conformation for receptor binding.[2] The methyl group at the C2 position plays a crucial role in influencing the conformational equilibrium of the seven-membered ring, thereby pre-organizing the molecule for optimal interaction with the receptor.

Conclusion: A Versatile and Indispensable Chiral Building Block

(R)-1-Boc-2-methyl-diazepane and its enantiomer are powerful and versatile chiral building blocks in modern drug discovery. The strategic placement of the methyl group and the Boc protecting group on the diazepane scaffold provides a robust platform for the enantioselective synthesis of complex and potent therapeutic agents. As demonstrated by its application in the synthesis of orexin receptor antagonists and Rho-kinase inhibitors, the unique conformational properties imparted by this chiral intermediate are key to achieving high-affinity binding to biological targets. The synthetic routes and applications detailed in this guide underscore the importance of (R)-1-Boc-2-methyl-diazepane and provide a valuable resource for scientists engaged in the pursuit of novel therapeutics.

References

  • Zhang, G.-S., et al. (2014). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 25(12), 1581-1585.
  • Cox, C. D., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332.
  • Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Organic Process Research & Development, 15(2), 367–375.
  • Sinfoo Biotech. (R)-1-Boc-2-methyl-[3][4]diazepane. [Link]

  • Coleman, P. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997–3001.
  • Gomi, N., et al. (2012). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Heterocycles, 85(7), 1649.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-1-Boc-2-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Diazepanes in Medicinal Chemistry

Chiral 1,4-diazepanes are a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their unique three-dimensional structure allows them to interact with biological targets with high specificity and affinity. The incorporation of a stereogenic center, as in (R)-1-Boc-2-methyl-diazepane, is crucial for modulating pharmacological activity and reducing off-target effects. This protected diamine serves as a valuable building block for the synthesis of more complex molecules, including potential therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, enabling selective transformations at the second nitrogen atom during multi-step syntheses.[1] This document provides a detailed, field-proven protocol for the synthesis of (R)-1-Boc-2-methyl-diazepane, emphasizing the rationale behind key experimental choices to ensure reproducibility and high yield.

Synthetic Strategy: A Multi-Step Approach to Enantiopure Diazepanes

The synthesis of (R)-1-Boc-2-methyl-diazepane is achieved through a robust multi-step sequence commencing with a commercially available chiral starting material to ensure the desired stereochemistry. The key steps involve the formation of a linear precursor containing both amine functionalities, followed by a crucial intramolecular cyclization to construct the seven-membered diazepine ring. Subsequent protection of one of the amine groups with a Boc group furnishes the final product. An analogous strategy has been successfully employed for the multikilogram production of a similar chiral 1,4-diazepane derivative, highlighting the scalability and reliability of this approach.[2][3]

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Starting Material (R)-Alaninol B N-Alkylation A->B Reagents C Intermediate 1 B->C D Nosyl Protection C->D NsCl, Base E Intermediate 2 D->E F Intramolecular Fukuyama-Mitsunobu Cyclization E->F DIAD, PPh3 G Cyclized Intermediate F->G H Nosyl Deprotection G->H Thiophenol, K2CO3 I Free Diazepane H->I J Boc Protection I->J Boc2O, Base K Final Product (R)-1-Boc-2-methyl-diazepane J->K

Caption: Synthetic workflow for (R)-1-Boc-2-methyl-diazepane.

Detailed Experimental Protocol

This protocol is designed for researchers and scientists with a working knowledge of synthetic organic chemistry. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplier
(R)-2-Aminopropan-1-ol ((R)-Alaninol)≥98%Commercially Available
3-Bromopropan-1-ol≥97%Commercially Available
2-Nitrobenzenesulfonyl chloride (NsCl)≥98%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially Available
Diisopropyl azodicarboxylate (DIAD)95%Commercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
Thiophenol≥99%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Di-tert-butyl dicarbonate (Boc₂O)≥98%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acetonitrile (MeCN)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Methanol (MeOH)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Step-by-Step Methodology

Step 1: Synthesis of (R)-2-((3-hydroxypropyl)amino)propan-1-ol

  • To a stirred solution of (R)-2-aminopropan-1-ol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add 3-bromopropan-1-ol (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Rationale: This is a standard N-alkylation reaction to introduce the three-carbon linker required for the subsequent cyclization.

Step 2: N-Nosyl Protection

  • Dissolve the crude (R)-2-((3-hydroxypropyl)amino)propan-1-ol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Add 2-nitrobenzenesulfonyl chloride (NsCl) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale: The nosyl group is an excellent protecting group for amines that also activates the N-H bond for the subsequent Mitsunobu reaction. It is stable under a variety of reaction conditions and can be selectively removed later in the synthesis.

Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Dissolve the N-nosylated intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran.

  • Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for the formation of the cyclized product by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to isolate the nosyl-protected diazepane.

Rationale: The Fukuyama-Mitsunobu reaction is a powerful method for forming C-N bonds and is particularly effective for intramolecular cyclizations to form heterocyclic rings.[2] This step is crucial for constructing the seven-membered diazepine core.

Step 4: Deprotection of the Nosyl Group

  • Dissolve the nosyl-protected diazepane (1.0 eq) in acetonitrile.

  • Add potassium carbonate (3.0 eq) and thiophenol (2.0 eq).

  • Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by an appropriate method (e.g., extraction or chromatography) to obtain the free (R)-2-methyl-1,4-diazepane.

Rationale: Thiophenol in the presence of a base is the standard and efficient method for the cleavage of the nosyl protecting group, yielding the free amine.

Step 5: Selective Mono-Boc Protection

  • Dissolve the (R)-2-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) and cool the mixture to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in dichloromethane dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction for the formation of the mono-Boc protected product. Careful control of stoichiometry is crucial to minimize the formation of the di-Boc protected by-product.[4][5]

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, (R)-1-Boc-2-methyl-diazepane, by column chromatography.

Rationale: Boc protection is a standard method to protect amine functionalities.[6] The use of slightly more than one equivalent of Boc anhydride under controlled conditions allows for the selective protection of one of the two nitrogen atoms in the diazepine ring.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1(R)-2-((3-hydroxypropyl)amino)propan-1-ol(R)-Alaninol3-Bromopropan-1-ol, K₂CO₃>90 (crude)
2N-Nosyl protected diamino alcoholStep 1 productNsCl, TEA80-90
3N-Nosyl-(R)-2-methyl-1,4-diazepaneStep 2 productDIAD, PPh₃60-75
4(R)-2-methyl-1,4-diazepaneStep 3 productThiophenol, K₂CO₃85-95
5(R)-1-Boc-2-methyl-diazepaneStep 4 productBoc₂O, TEA70-85

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Chiral HPLC or SFC: To determine the enantiomeric excess.

Safety Considerations

  • 3-Bromopropan-1-ol: Corrosive and lachrymator. Handle with care in a fume hood.

  • 2-Nitrobenzenesulfonyl chloride (NsCl): Corrosive and moisture-sensitive.

  • Diisopropyl azodicarboxylate (DIAD): Potentially explosive, handle with care.

  • Triphenylphosphine (PPh₃): Irritant.

  • Thiophenol: Toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The protocol outlined in this document provides a reliable and scalable method for the synthesis of enantiomerically pure (R)-1-Boc-2-methyl-diazepane. By understanding the rationale behind each synthetic step, from the choice of protecting groups to the key cyclization reaction, researchers can confidently produce this valuable building block for applications in drug discovery and development.

References

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (S)-1-boc-2-methyl-1 4 diazepane. [Link]

  • Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 53(1), 43-47. [Link]

  • Lee, D. W., & Ha, H. J. (2003). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 33(11), 1911-1916. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

Sources

Application Notes and Protocols: Boc Deprotection Conditions for 2-Methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing pharmaceuticals and complex molecules.[1][2] Its widespread use is attributed to its stability across a broad spectrum of non-acidic conditions and its facile, predictable removal under acidic treatment.[1][3] This application note provides a comprehensive guide to the deprotection of N-Boc-2-methyl-diazepane, a substituted seven-membered heterocyclic scaffold of interest in medicinal chemistry.[4][5]

The presence of a methyl group at the 2-position of the diazepane ring can introduce steric considerations that may influence the kinetics of deprotection. Therefore, a careful selection of reagents and conditions is paramount to ensure efficient and clean removal of the Boc group, minimizing potential side reactions and maximizing the yield of the desired 2-methyl-diazepane. This guide will explore the most common and effective acidic deprotection methodologies, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Mechanism of Acidic Boc Deprotection

The cleavage of the Boc group under acidic conditions proceeds through a well-established carbamate hydrolysis mechanism.[1][2] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[6][7] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[1][6] The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[6][8] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt as the final product.[6]

A key consideration in this mechanism is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic sites on the substrate or solvent. To mitigate this, scavengers such as anisole or thioanisole can be employed, although for many substrates, this is not a significant issue.[1]

Mechanistic Pathway of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_decomp Start N-Boc-2-methyl-diazepane Protonated Protonated Carbamate Start->Protonated + H⁺ dummy1 Protonated->dummy1 CarbamicAcid Carbamic Acid Intermediate AmineSalt 2-Methyl-diazepane (Amine Salt) CarbamicAcid->AmineSalt - CO₂ tBu_Cation tert-Butyl Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺ CO2 CO₂ dummy1->CarbamicAcid dummy1->tBu_Cation dummy2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Comparative Analysis of Deprotection Methods

The choice of acidic reagent and solvent system is critical and can significantly affect reaction time, yield, and the physical form of the product salt. Below is a comparison of the most common methods applicable to 2-methyl-diazepane.

Method/ReagentsSolvent(s)Typical TemperatureTypical TimeReported Yield Range (%)Key Considerations
Method 1: TFA/DCM Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours90 - 99%[3]Highly efficient and fast.[3] TFA is volatile and corrosive; requires careful handling. The resulting TFA salt can sometimes be oily, making isolation challenging.[9]
Method 2: HCl in Dioxane 1,4-Dioxane, Methanol (co-solvent)Room Temp.1 - 4 hours>95%[10][11]Often provides a crystalline hydrochloride salt that is easily isolated by filtration.[9] 4M HCl in dioxane is a commercially available reagent.[12]
Method 3: Thermal (Acid-Free) High-boiling solvents (e.g., TFE, water)100 - 240 °CVariable (minutes to days)Substrate dependent[13][14]A greener alternative avoiding strong acids.[14] High temperatures may not be suitable for thermally sensitive substrates and can lead to side reactions.[14]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective for rapid and complete Boc deprotection. The volatile nature of both TFA and DCM simplifies the work-up procedure.

Materials:
  • N-Boc-2-methyl-diazepane

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:
  • Reaction Setup: Dissolve N-Boc-2-methyl-diazepane (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up (for free amine): a. Carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[9] b. Dissolve the residue in a small amount of DCM or water. c. Carefully neutralize the solution by slowly adding saturated NaHCO₃ solution at 0 °C until gas evolution ceases (pH > 8). d. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer). e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, 2-methyl-diazepane.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or distillation if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This is a widely used and reliable method that often yields the hydrochloride salt of the amine as a crystalline solid, which can be easily isolated.[9][10]

Materials:
  • N-Boc-2-methyl-diazepane

  • 4M Hydrogen Chloride solution in 1,4-dioxane

  • Anhydrous Methanol or 1,4-Dioxane (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel)

Procedure:
  • Reaction Setup: Dissolve N-Boc-2-methyl-diazepane (1.0 eq) in a minimal amount of a suitable solvent like anhydrous methanol or dioxane in a round-bottom flask.[12]

  • Reagent Addition: To the stirred solution, add 4M HCl in 1,4-dioxane (4-10 eq.) at room temperature.[11][12] A precipitate may form during the addition or as the reaction progresses.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until complete consumption of the starting material.

  • Isolation: a. Upon completion, add diethyl ether to the reaction mixture to facilitate further precipitation of the product.[3] b. Collect the solid product by vacuum filtration. c. Wash the solid with a generous amount of diethyl ether to remove any non-polar impurities and residual dioxane.[3]

  • Drying: Dry the resulting white solid under high vacuum to obtain 2-methyl-diazepane as its hydrochloride salt.

  • Free-Basing (Optional): If the free amine is required, the hydrochloride salt can be dissolved in water and basified with an aqueous base (e.g., NaOH, K₂CO₃, or NaHCO₃), followed by extraction with an organic solvent as described in Protocol 1.[3]

General Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup (Substrate + Solvent) Reagent 2. Add Acidic Reagent (TFA or HCl/Dioxane) Setup->Reagent Stir 3. Stir at RT (1-4 hours) Reagent->Stir Monitor 4. Monitor Progress (TLC or LC-MS) Stir->Monitor Workup 5. Work-up / Isolation Monitor->Workup Salt Isolate Amine Salt (Precipitation/Filtration) Workup->Salt HCl/Dioxane FreeAmine Isolate Free Amine (Neutralization & Extraction) Workup->FreeAmine TFA/DCM Purify 6. Purification (Optional) (Chromatography/Distillation) Salt->Purify FreeAmine->Purify

Caption: General workflow for Boc deprotection of 2-methyl-diazepane.

Concluding Remarks

The deprotection of N-Boc-2-methyl-diazepane is a straightforward transformation that can be achieved with high efficiency using standard acidic conditions. The choice between TFA in DCM and HCl in dioxane will often depend on the desired final product form (free amine vs. hydrochloride salt) and the scale of the reaction. For ease of isolation and handling, the HCl/dioxane method is often preferred due to the frequent formation of a crystalline, filterable salt.[9] Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment, especially when handling corrosive reagents like TFA and HCl.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • D'Anna, F., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7249. Retrieved from [Link]

  • Handy, S. T., & Gichinga, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]

  • Hetero Letters. (2013). STUDIES ON SY. 3(4), 415-426. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Image]. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • O'Brien, A. G., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1196-1201. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • University College Cork. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Request PDF. (n.d.). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Reddit. (2023, May 18). Alternative Methods for Boc Deprotection. r/chemistry. Retrieved from [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). (s)-1-boc-2-methyl-1 4 diazepane. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

Sources

The Strategic Application of (R)-1-Boc-2-methyl-diazepane in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Chiral Scaffold

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Chiral building blocks play a pivotal role in this endeavor, allowing for the precise three-dimensional arrangement of pharmacophoric elements. Among these, (R)-1-Boc-2-methyl-diazepane has emerged as a valuable intermediate, particularly in the synthesis of compounds targeting the central nervous system (CNS). The diazepine core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1][2][3] This guide provides an in-depth exploration of the application of (R)-1-Boc-2-methyl-diazepane, complete with detailed protocols and the scientific rationale behind its use.

The strategic importance of this building block lies in the interplay of its structural features: the seven-membered diazepine ring, the stereochemically defined methyl group at the C-2 position, and the versatile Boc-protecting group. The diazepine scaffold itself is a core component of numerous biologically active compounds, including anxiolytics, anticonvulsants, and antipsychotics.[2][3][4] The introduction of a methyl group at the C-2 position in the (R)-configuration introduces a key chiral center that can profoundly influence binding affinity and selectivity for specific biological targets. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, enabling a modular approach to the synthesis of complex molecules.[5]

Core Attributes and Synthetic Utility

The utility of (R)-1-Boc-2-methyl-diazepane as a synthetic intermediate is underscored by its chemical properties and the strategic role of the Boc protecting group.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₂[6][7]
Molecular Weight 214.3 g/mol [6][7]
CAS Number 1374130-05-8[6]
Appearance Solid[7]

The Boc group is stable under a variety of reaction conditions, yet it can be readily removed under acidic conditions, providing a free secondary amine for further elaboration.[5] This allows for a divergent synthetic strategy where the unprotected nitrogen can be functionalized first, followed by deprotection and subsequent reaction at the other nitrogen.

Below is a conceptual workflow illustrating the central role of (R)-1-Boc-2-methyl-diazepane in a drug discovery program.

G cluster_0 Building Block cluster_1 Key Transformations cluster_2 Drug Candidate Synthesis A (R)-1-Boc-2-methyl-diazepane B N-Arylation / N-Alkylation (at N-4) A->B Coupling Reaction C Boc Deprotection B->C Acidic Conditions D N-Acylation / N-Alkylation (at N-1) C->D Functionalization E Diverse Library of Chiral Diazepane Derivatives D->E F Lead Optimization E->F SAR Studies G Preclinical Candidate F->G Pharmacokinetic Profiling

Caption: Synthetic workflow utilizing (R)-1-Boc-2-methyl-diazepane.

The Significance of Chirality and Methyl Substitution

The methyl group itself can serve several purposes:

  • Conformational Restriction: It can lock the diazepine ring into a specific conformation that is favorable for binding to a biological target.

  • Hydrophobic Interactions: The methyl group can engage in beneficial hydrophobic interactions within a protein's binding pocket.

  • Metabolic Stability: It can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final compound.

Key Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the most common and critical transformations involving (R)-1-Boc-2-methyl-diazepane.

Protocol 1: N-Boc Deprotection

The removal of the Boc protecting group is a fundamental step to unmask the secondary amine for subsequent reactions. The choice of acidic conditions can be tailored based on the sensitivity of other functional groups in the molecule.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally high-yielding method.

Materials:

  • (R)-1-Boc-2-methyl-diazepane

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve (R)-1-Boc-2-methyl-diazepane (1.0 eq) in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene can aid in the removal of residual TFA.

  • Dissolve the residue in a small amount of DCM or water and carefully neutralize with saturated NaHCO₃ solution until gas evolution ceases (pH > 8).

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (R)-2-methyl-1,4-diazepane.

Method B: Hydrogen Chloride (HCl) in 1,4-Dioxane

This method often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.

Materials:

  • (R)-1-Boc-2-methyl-diazepane

  • 4M HCl in 1,4-dioxane

  • Anhydrous methanol or 1,4-dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve (R)-1-Boc-2-methyl-diazepane (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane.

  • To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

  • Stir the reaction for 1-4 hours. The hydrochloride salt of the product may precipitate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, diethyl ether can be added to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield (R)-2-methyl-1,4-diazepane hydrochloride.

  • To obtain the free amine, the hydrochloride salt can be neutralized with a base as described in Method A.

Comparative Analysis of Deprotection Methods

Method/ReagentsSolvent(s)Typical TemperatureTypical TimeReported Yield Range (%)Key Considerations
TFA/DCM Dichloromethane (DCM)0 °C to Room Temp.1 - 4 hours90 - 99%Volatile and corrosive TFA requires careful handling. The resulting TFA salt can sometimes be oily.
HCl in Dioxane 1,4-Dioxane or MethanolRoom Temp.1 - 4 hours>95%The hydrochloride salt often precipitates, allowing for easy isolation by filtration.
Protocol 2: N-Arylation of the Unprotected Amine (Post-Deprotection)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of the deprotected (R)-2-methyl-1,4-diazepane.

G cluster_0 Buchwald-Hartwig N-Arylation Workflow A 1. Assemble Reactants: - (R)-2-methyl-1,4-diazepane - Aryl Halide - Palladium Catalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., XPhos) - Base (e.g., NaOtBu) B 2. Add Anhydrous Solvent (e.g., Toluene) C 3. Heat and Stir under Inert Atmosphere D 4. Reaction Monitoring (TLC or LC-MS) E 5. Work-up and Purification: - Filtration - Extraction - Column Chromatography F 6. Characterization of N-arylated Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Materials:

  • (R)-2-methyl-1,4-diazepane (from Protocol 1)

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃)

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide - NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 eq).

  • Add (R)-2-methyl-1,4-diazepane (1.0 eq) and the aryl halide (1.2 eq).

  • Add anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.2 M).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated diazepane.

Protocol 3: N-Alkylation of (R)-1-Boc-2-methyl-diazepane

This protocol describes the alkylation of the secondary amine at the N-4 position.

Materials:

  • (R)-1-Boc-2-methyl-diazepane

  • Alkylating agent (e.g., alkyl halide or tosylate)

  • Base (e.g., potassium carbonate - K₂CO₃, or triethylamine - Et₃N)

  • Solvent (e.g., acetonitrile - MeCN, or dimethylformamide - DMF)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve (R)-1-Boc-2-methyl-diazepane (1.0 eq) in the chosen solvent (MeCN or DMF).

  • Add the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the alkylating agent (1.1-1.5 eq) to the suspension.

  • Heat the reaction mixture (temperature will depend on the reactivity of the alkylating agent, typically 50-80 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

(R)-1-Boc-2-methyl-diazepane is a strategically important chiral building block that provides a gateway to a diverse range of complex molecules for drug discovery. Its utility is rooted in the combination of a privileged diazepine scaffold, a stereodefined center that can impart selectivity, and a versatile Boc protecting group that enables controlled, stepwise synthesis. The protocols outlined in this guide provide a solid foundation for the incorporation of this valuable intermediate into medicinal chemistry programs. As the demand for more sophisticated and targeted therapeutics continues to grow, the application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the development of the next generation of medicines.

References

  • BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • Memory of Chirality in 1,4-Benzodiazepin-2-ones. (2006). VTechWorks.
  • Sinfoo Biotech. * (R)-1-Boc-2-methyl-[5][7]diazepane*.

  • Sigma-Aldrich. 1-Boc-2-methyl-[5][7]diazepane AldrichCPR.

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.
  • Gomi, N., et al. (2012). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Chemical and Pharmaceutical Bulletin.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes.
  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. (2014). PMC.
  • PubChem. 2-Methyl-1,4-diazepane.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). Molecules.
  • A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. (2008). The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Note and Protocol: N-Arylation of 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. (2024).
  • Sigma-Aldrich. tert-butyl (7R)
  • Wikipedia. Diazepam.
  • Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2021). European Journal of Medicinal Chemistry.
  • Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. (2024). Future Medicinal Chemistry.
  • Cenmed Enterprises.
  • PubChem. (S)
  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023).

Sources

Application Notes and Protocols for the Intramolecular Cyclization to Form a Diazepane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazepane Scaffold in Modern Drug Discovery

The 1,4-diazepane motif, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its inherent conformational flexibility allows it to adopt diverse three-dimensional arrangements, enabling effective interaction with a wide range of biological targets. This structural feature has led to the discovery of numerous diazepane-containing compounds with significant therapeutic potential, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents.[1][2] The synthesis of the diazepane ring, particularly through intramolecular cyclization, is a key step in the development of novel therapeutics. This guide provides a detailed exploration of several robust intramolecular cyclization strategies for the synthesis of both saturated and benzo-fused diazepane rings, offering researchers a comprehensive resource for designing and executing these critical transformations.

Strategic Approaches to Intramolecular Diazepane Ring Formation

The choice of synthetic strategy for constructing a diazepane ring is contingent upon several factors, including the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This section will delve into the mechanistic underpinnings and practical considerations of several widely employed intramolecular cyclization methods.

Intramolecular Reductive Amination: A Direct and Efficient Route

Intramolecular reductive amination is a powerful and direct method for the synthesis of saturated diazepane rings from acyclic amino-aldehyde or amino-ketone precursors.[4] This one-pot reaction proceeds through the formation of a cyclic iminium ion intermediate, which is subsequently reduced in situ to yield the diazepane product.

Mechanism and Rationale: The reaction is typically carried out under mildly acidic conditions to facilitate the formation of the iminium ion. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent due to its selective reducing ability for iminium ions over carbonyl groups, which prevents the reduction of the starting material.[5][6] However, due to the toxicity of cyanide byproducts, alternative reducing agents such as sodium triacetoxyborohydride (STAB) or picoline-borane complexes are often preferred for their enhanced safety profile.[6][7]

Experimental Protocol: Synthesis of a Model 1,4-Diazepane via Intramolecular Reductive Amination

This protocol describes the synthesis of a simple substituted 1,4-diazepane from a linear amino-ketone precursor.

Materials:

  • Amino-ketone precursor (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the amino-ketone precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the purified product by NMR and mass spectrometry.

Troubleshooting:

  • Incomplete reaction: If the reaction stalls, consider adding a fresh portion of STAB. Ensure the starting material and solvent are anhydrous, as moisture can deactivate the reducing agent.

  • Formation of byproducts: Over-reduction of the carbonyl group can occur with stronger reducing agents. The use of STAB or NaBH₃CN minimizes this side reaction.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination: A Versatile C-N Bond Formation Strategy

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[8] Its intramolecular variant provides a powerful tool for the cyclization of precursors containing an amine and an aryl halide to form benzo-fused diazepines.

Mechanism and Rationale: This palladium-catalyzed cross-coupling reaction involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally providing the best results.

Experimental Protocol: Synthesis of a Benzo[b][4][9]diazepine via Intramolecular Buchwald-Hartwig Amination

This protocol outlines the synthesis of a benzo-fused diazepine from an N-substituted 2-bromoaniline derivative.

Materials:

  • N-(pent-4-en-1-yl)-2-bromoaniline precursor (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Xantphos (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by the N-(pent-4-en-1-yl)-2-bromoaniline precursor.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Safety Considerations:

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.[10]

  • Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment.

Ring-Closing Metathesis (RCM): A Powerful Tool for Unsaturated Diazepane Synthesis

Ring-closing metathesis has emerged as a highly versatile and functional group tolerant method for the synthesis of cyclic olefins, including unsaturated diazepanes.[11][12] This reaction utilizes ruthenium-based catalysts to facilitate the intramolecular coupling of two terminal alkene functionalities.

Mechanism and Rationale: The reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps involving a ruthenium alkylidene catalyst. The driving force for the reaction is often the formation of a volatile byproduct, such as ethylene, which is removed from the reaction mixture.[13] The choice of catalyst (e.g., Grubbs' first, second, or third generation catalysts) can influence the reaction efficiency and stereoselectivity.

Experimental Protocol: Synthesis of a Dihydro-1H-1,4-diazepine via RCM

This protocol describes the synthesis of an unsaturated diazepine from a diallylamine precursor.

Materials:

  • N,N-diallylamine precursor (1.0 eq)

  • Grubbs' second-generation catalyst (0.05 eq)

  • Dichloromethane (DCM), anhydrous and degassed

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve the N,N-diallylamine precursor in anhydrous and degassed DCM in a Schlenk flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst to the solution.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography.

  • Characterize the purified product by NMR and mass spectrometry.

Troubleshooting:

  • Low conversion: Ensure the solvent is thoroughly degassed to prevent catalyst deactivation. If the reaction is sluggish, a higher catalyst loading or a more active catalyst (e.g., Grubbs' third generation) may be required.

  • Catalyst removal: Residual ruthenium catalyst can sometimes be challenging to remove. Several methods can be employed, including treatment with activated carbon or specialized scavengers.

Data Presentation: Comparative Overview of Synthetic Strategies

Method Precursor Key Reagents Advantages Disadvantages Typical Yields
Intramolecular Reductive Amination Amino-ketone/aldehydeNaBH(OAc)₃, NaBH₃CNDirect, one-pot, good for saturated ringsUse of potentially toxic cyanides, limited to specific precursors60-90%
Buchwald-Hartwig Amination Amine and aryl halidePd catalyst, phosphine ligand, baseHigh functional group tolerance, versatile for benzo-fused systemsCost of catalyst and ligands, requires inert atmosphere70-95%
Ring-Closing Metathesis (RCM) DieneRu-based catalystExcellent functional group tolerance, forms unsaturated ringsCost of catalyst, potential for catalyst poisoning75-98%
Ugi MCR / Cyclization Aldehyde, amine, carboxylic acid, isocyanideVariousHigh convergence, rapid access to complexityMulti-step, requires specific functionalized starting materials50-85% (overall)

Visualization of Experimental Workflows

Workflow for Intramolecular Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup & Purification A Dissolve amino-ketone in anhydrous DCM B Add catalytic acetic acid A->B C Cool to 0 °C B->C D Add STAB portion-wise C->D E Stir at RT (12-24h) D->E F Quench with NaHCO₃ (aq) E->F G Extract with DCM F->G H Dry, filter, and concentrate G->H I Purify by column chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for diazepane synthesis via intramolecular reductive amination.

Mechanism of Intramolecular Buchwald-Hartwig Amination

G cluster_catalytic_cycle Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Amine Coordination C->D R'-NH₂ E [Ar-Pd(II)(NHR')L₂]⁺X⁻ D->E F Deprotonation E->F -HX G Ar-Pd(II)(NR')L₂ F->G H Reductive Elimination G->H H->A I Diazepane Product H->I

Sources

Application Note & Protocol: A Process Chemist's Guide to the Kilogram-Scale Synthesis of Chiral 1,4-Diazepane Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral 1,4-Diazepanes

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif integral to a wide array of biologically active compounds.[1] Its structural flexibility allows it to interact with a variety of biological targets, making it a cornerstone for drug development in areas such as oncology, neuroscience, and infectious diseases.[2][3] Chirality is a critical factor in the development of these therapeutics, as different enantiomers of a drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[4] Consequently, robust and scalable methods for producing enantiomerically pure 1,4-diazepane intermediates are of paramount importance to the pharmaceutical industry, enabling the efficient supply of active pharmaceutical ingredients (APIs) for clinical trials and commercial manufacturing.[5]

This guide provides a detailed, field-proven methodology for the kilogram-scale synthesis of a key chiral 1,4-diazepane intermediate, focusing on the practical challenges and strategic decisions inherent in process scale-up. We will dissect a validated industrial synthesis, explaining the causality behind experimental choices to provide a self-validating and trustworthy protocol for researchers, scientists, and drug development professionals.

Strategic Approaches to Scalable Asymmetric Synthesis

When moving from bench-scale synthesis to kilogram-scale production, the choice of strategy to install the chiral center is a critical decision point. Several methods are available, each with distinct advantages and challenges at scale.

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials.[3] This approach is often the most cost-effective and reliable for large-scale synthesis as the chirality is pre-installed, avoiding the need for complex asymmetric reactions or resolutions. The case study detailed below employs this strategy, starting from the commercially available (S)-2-aminopropan-1-ol.[6][7]

  • Asymmetric Catalysis: This involves the use of a small amount of a chiral catalyst (metal-based, organocatalyst, or enzyme) to convert a prochiral substrate into a chiral product with high enantioselectivity.[4][5] While elegant, this method requires significant process development to optimize catalyst loading, turnover number, and removal of residual catalyst from the final product.

  • Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. This can be achieved via diastereomeric salt formation and crystallization or by preparative chiral chromatography (e.g., HPLC or Supercritical Fluid Chromatography - SFC).[][9] While effective, resolution inherently discards at least 50% of the material unless a racemization and recycling process can be implemented, impacting overall process efficiency and cost.[10]

The selection of the optimal route depends on factors like cost of goods, process safety, atom economy, and the robustness of the synthetic transformations upon scale-up.

G cluster_0 Route Selection Strategy Start Prochiral Starting Material Asymmetric_Catalysis Asymmetric Catalysis (e.g., Hydrogenation, Transfer Hydrogenation) Start->Asymmetric_Catalysis High ee? Catalyst cost? Racemic_Intermediate Synthesis of Racemic Intermediate Start->Racemic_Intermediate Simpler chemistry? Target Enantiopure 1,4-Diazepane Asymmetric_Catalysis->Target Resolution Chiral Resolution (Crystallization or Prep-SFC/HPLC) Racemic_Intermediate->Resolution Resolution feasible? 50% loss acceptable? Resolution->Target Chiral_Pool Chiral Pool Starting Material (e.g., Amino Acid) Direct_Synthesis Direct Multi-step Synthesis Chiral_Pool->Direct_Synthesis Available SM? Cost-effective? Direct_Synthesis->Target

Caption: Decision workflow for selecting a scalable chiral synthesis route.

Case Study: Kilogram-Scale Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

This section details a practical, multi-kilogram scale synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for the Rho-kinase inhibitor K-115.[6][7] The chosen strategy begins with an inexpensive chiral pool starting material and employs a robust intramolecular cyclization as the key ring-forming step.

The overall synthetic pathway is an excellent example of industrial process development, balancing efficiency, cost, and scalability. The key transformation is an intramolecular Fukuyama-Mitsunobu cyclization to form the seven-membered diazepane ring.[2]

G cluster_workflow Overall Synthetic Workflow A 1. (S)-2-Aminopropan-1-ol (Chiral Pool SM) B 2. N-Nosyl Protection A->B C 3. N-Boc Protection B->C D 4. O-Mesylation C->D E 5. SN2 Displacement with 3-Aminopropanol D->E F 6. Intramolecular Fukuyama-Mitsunobu Cyclization E->F G 7. N-Nosyl Deprotection F->G H 8. (S)-tert-Butyl 3-methyl-1,4- diazepane-1-carboxylate (Final Product) G->H

Caption: Synthetic workflow for the target chiral 1,4-diazepane intermediate.

Detailed Kilogram-Scale Protocol

This protocol is adapted from a validated multi-kilogram production campaign.[6] All operations should be conducted in appropriate reactors by trained personnel, adhering to all local safety regulations.

Materials and Reagents Summary
StepStarting MaterialReagentsSolventTypical Yield
1 & 2 (S)-2-Aminopropan-1-ol (1.0 kg)2-Nitrobenzenesulfonyl chloride, Boc₂O, Et₃NDichloromethane (DCM)95% (over 2 steps)
3 Product from Step 2Methanesulfonyl chloride (MsCl), Et₃NDCM99%
4 Product from Step 33-Amino-1-propanol, K₂CO₃Acetonitrile (MeCN)88%
5 Product from Step 4 (Diamino alcohol)Triphenylphosphine (PPh₃), DIADTetrahydrofuran (THF)75%
6 Product from Step 5 (Cyclized intermediate)Thiophenol, K₂CO₃MeCN92%
Step-by-Step Procedure

Step 1 & 2: Synthesis of (S)-tert-Butyl (1-hydroxypropan-2-yl)(2-nitrophenylsulfonyl)carbamate

  • Rationale: The synthesis begins with the protection of both the primary amine and the secondary amine (formed in situ). The 2-nitrobenzenesulfonyl (nosyl) group is chosen as it activates the nitrogen for the subsequent Fukuyama-Mitsunobu reaction and can be selectively removed under mild conditions that do not affect the acid-sensitive tert-butoxycarbonyl (Boc) group. The Boc group is installed to protect the second nitrogen atom which will eventually become part of the diazepane ring.

  • Protocol:

    • Charge a suitable reactor with (S)-2-aminopropan-1-ol (1.0 kg, 13.3 mol) and dichloromethane (DCM, 10 L).

    • Cool the mixture to 0-5 °C.

    • Add triethylamine (Et₃N, 4.0 kg, 39.9 mol) portion-wise, maintaining the internal temperature below 10 °C.

    • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (3.0 kg, 13.5 mol) in DCM (5 L) over 2-3 hours, keeping the temperature below 10 °C.

    • Stir the reaction at 10-15 °C for 1 hour.

    • Add di-tert-butyl dicarbonate (Boc₂O, 3.2 kg, 14.6 mol) and continue stirring at room temperature until reaction completion is confirmed by HPLC.

    • Perform an aqueous workup by washing with 1 M HCl, saturated NaHCO₃, and brine.

    • Concentrate the organic layer under reduced pressure to yield the product as a thick oil, which is used directly in the next step.

Step 3: Mesylation of the Primary Alcohol

  • Rationale: The primary alcohol is converted into a good leaving group (mesylate) to prepare for the subsequent nucleophilic substitution. Mesylation is a reliable and scalable reaction.

  • Protocol:

    • Dissolve the crude product from the previous step in DCM (15 L) and cool to 0-5 °C.

    • Add Et₃N (1.6 kg, 15.8 mol).

    • Slowly add methanesulfonyl chloride (MsCl, 1.6 kg, 14.0 mol) over 1 hour, maintaining the temperature below 10 °C.

    • Stir at 0-5 °C for 1 hour, then warm to room temperature and stir until completion.

    • Perform an aqueous workup as described in Step 2.

    • Concentrate the organic layer to afford the crude mesylate, which is used without further purification.

Step 4: S N 2 Displacement with 3-Amino-1-propanol

  • Rationale: The amino group of 3-amino-1-propanol displaces the mesylate to assemble the full carbon-nitrogen backbone required for cyclization. Potassium carbonate is used as an inexpensive and mild base.

  • Protocol:

    • Charge the reactor with the crude mesylate, acetonitrile (MeCN, 20 L), and potassium carbonate (K₂CO₃, 3.7 kg, 26.6 mol).

    • Add 3-amino-1-propanol (2.0 kg, 26.6 mol).

    • Heat the mixture to 60-65 °C and stir until the reaction is complete (typically 12-18 hours).

    • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography or crystallization to yield the key diamino alcohol precursor.

Step 5: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Rationale: This is the key ring-forming step. The Mitsunobu reaction is a powerful method for forming C-N bonds under mild conditions.[11] The Fukuyama variant, using a nosyl-protected amine, is particularly effective for secondary amine formation.[12][13] The main challenge at scale is the removal of byproducts: triphenylphosphine oxide and the dialkyl hydrazodicarboxylate.[6]

  • Protocol:

    • Charge a reactor with the diamino alcohol precursor (1.0 kg, 2.4 mol) and anhydrous tetrahydrofuran (THF, 10 L) under a nitrogen atmosphere.

    • Add triphenylphosphine (PPh₃, 0.76 kg, 2.9 mol).

    • Cool the solution to 0-5 °C.

    • Slowly add diisopropyl azodicarboxylate (DIAD, 0.58 kg, 2.9 mol) over 2-3 hours, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product is purified by column chromatography to remove the reaction byproducts, affording the N-nosyl protected diazepane.

Step 6: N-Nosyl Deprotection

  • Rationale: The final step is the selective removal of the nosyl protecting group. Thiophenol is an effective nucleophile for this deprotection, and potassium carbonate serves as the base. This method is advantageous because it is mild and orthogonal to the acid-labile Boc group.

  • Protocol:

    • Dissolve the protected diazepane (1.0 kg, 2.5 mol) in MeCN (10 L).

    • Add K₂CO₃ (0.7 kg, 5.0 mol) and thiophenol (0.83 kg, 7.5 mol).

    • Stir the mixture at room temperature for 12-18 hours until the reaction is complete.

    • Filter the reaction mixture and concentrate the filtrate.

    • Perform an extractive workup with an appropriate organic solvent and aqueous base to remove residual thiophenol.

    • Purify the crude product by distillation or crystallization to yield the final product, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate.[14][15]

Scale-Up Considerations and Process Safety

  • Thermal Management: The mesylation (Step 3) and Mitsunobu (Step 5) reactions are exothermic. On a kilogram scale, careful control of reagent addition rates and efficient reactor cooling are critical to prevent temperature runaways.

  • Reagent Handling: DIAD is a hazardous reagent and should be handled with extreme care. Thiophenol has a potent, unpleasant odor and is toxic; operations should be conducted in a well-ventilated area or a closed system.

  • Byproduct Removal: The major challenge of the Mitsunobu reaction at scale is the purification. Triphenylphosphine oxide can be difficult to remove. The process described relies on chromatography, which can be resource-intensive.[6] For even larger scales, developing a crystallization-based purification would be a significant process improvement.[11]

  • Waste Management: The process generates significant streams of solvent and aqueous waste, as well as solid byproducts (e.g., triphenylphosphine oxide). A comprehensive waste management plan is essential for environmentally responsible manufacturing.[10]

Purification and Quality Control at Scale

  • Final Product Purification: While chromatography is viable at the kilogram scale, for multi-ton production, developing a robust crystallization procedure is highly desirable for cost, efficiency, and purity.

  • Chiral Purity Analysis: The enantiomeric excess (ee) of the final product must be rigorously controlled. High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the standard method for determining chiral purity.[][16]

    • Typical Method:

      • Column: Chiralpak AD-H or similar polysaccharide-based CSP.

      • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or CO₂ for SFC) and an alcohol modifier (e.g., isopropanol).

      • Detection: UV at a suitable wavelength (e.g., 210-220 nm).

  • Chemical Purity: Assessed by standard reverse-phase HPLC with UV detection and/or LC-MS.

  • Structural Confirmation: Confirmed by NMR (¹H, ¹³C) and Mass Spectrometry, ensuring the product meets all release specifications.

Conclusion

The kilogram-scale synthesis of chiral 1,4-diazepane intermediates is a challenging yet achievable goal in process chemistry. The presented case study, based on a validated industrial process, demonstrates a robust strategy that leverages an inexpensive chiral pool starting material and employs a key Fukuyama-Mitsunobu cyclization. By carefully considering the rationale behind each synthetic step, managing the challenges of scale-up, and implementing rigorous purification and analytical controls, researchers and drug development professionals can successfully and reliably produce these vital pharmaceutical building blocks on a large scale.

References

  • Ube, H., & Nakajima, M. (2012). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. HETEROCYCLES, 85(7), 1677. [Link]

  • ResearchGate. (n.d.). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • Keshipeddy, S., et al. (2014). Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. PMC. [Link]

  • ResearchGate. (n.d.). First kilogram-scale synthesis of diazepane core of MK-4305.
  • Li, Z. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. SCIREA Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Nakamura, T., et al. (2025). ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS. Ukrainian Chemistry Journal. [Link]

  • Clark, T. B., et al. (2016). Scalable Synthesis of Enantiopure Bis-3,4-diazaphospholane Ligands for Asymmetric Catalysis. PubMed. [Link]

  • Ribeiro, J., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. [Link]

  • Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

  • ResearchGate. (n.d.). 9.1 Introduction to Industrial Applications of Asymmetric Synthesis.
  • Hamman, C., et al. (2011). A high throughput approach to purifying chiral molecules using 3μm analytical chiral stationary phases via supercritical fluid chromatography. PubMed. [Link]

  • Wang, Y., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1-Aza-Cope Rearrangement. PubMed. [Link]

  • Wang, Y., et al. (2025). Enantioselective Synthesis of Chiral Azepines: A Cascade Strategy Featuring 1‐Aza‐Cope Rearrangement.
  • Reiss, B., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • ResearchGate. (n.d.). General scheme of Fukuyama–Mitsunobu reaction for secondary amine 8 synthesis.
  • ResearchGate. (n.d.). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines | Request PDF.
  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Wünsch, B., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. PubMed. [Link]

  • Boumoud, B., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • Wang, J., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • PubChem. (n.d.). (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • Rew, Y., & Goodman, M. (2002). Solid-phase synthesis of amine-bridged cyclic enkephalin analogues via on-resin cyclization utilizing the Fukuyama-Mitsunobu reaction. PubMed. [Link]

  • ResearchGate. (n.d.). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate.
  • ResearchGate. (n.d.). The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation: Intramolecular Selectivity Between Primary and Secondary Alcohols....
  • Singh, Y., & Meher, J. G. (2016). Nanomedicine Scale-up Technologies: Feasibilities and Challenges. PMC. [Link]

  • ResearchGate. (n.d.). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins | Request PDF.

Sources

Analytical techniques for monitoring reactions with (R)-1-Boc-2-methyl-diazepane (TLC, LC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-1-Boc-2-methyl-diazepane and Precision Reaction Monitoring

(R)-1-Boc-2-methyl-diazepane is a chiral, Boc-protected cyclic diamine that serves as a valuable building block in medicinal chemistry and drug development.[1][2][3] Its constrained seven-membered ring and the presence of a stereocenter make it a key component in the synthesis of novel therapeutic agents.[4][5][6] The tert-butyloxycarbonyl (Boc) protecting group is instrumental in synthetic strategies, allowing for selective reactions at other positions of the molecule by temporarily masking the reactivity of the secondary amine.[7][8][9]

The successful synthesis of derivatives of (R)-1-Boc-2-methyl-diazepane hinges on the precise monitoring of chemical transformations. Incomplete or side reactions can lead to complex mixtures that are difficult to purify, ultimately impacting yield and purity. Therefore, robust analytical techniques are essential to track the consumption of starting materials and the formation of products in real-time. This guide provides detailed protocols and expert insights into the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring reactions involving this important synthetic intermediate.

Part 1: Thin-Layer Chromatography (TLC) for Rapid Reaction Analysis

TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions.[10][11][12] It provides a quick snapshot of the reaction's progress by separating components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[13][14]

Core Principles of TLC-Based Reaction Monitoring

The fundamental principle behind using TLC for reaction monitoring is the difference in polarity between the reactants and products. For instance, in a reaction where a polar functional group is introduced to the (R)-1-Boc-2-methyl-diazepane scaffold, the product will have a stronger affinity for the polar silica gel stationary phase and will, therefore, travel a shorter distance up the TLC plate (lower Retention Factor, Rf) compared to the less polar starting material. Conversely, the introduction of a nonpolar moiety will result in a product with a higher Rf value.

Developing a Robust TLC Method

The key to effective TLC analysis is selecting an appropriate mobile phase (eluent) that provides good separation between the starting material, product(s), and any significant byproducts.

Protocol 1: TLC Method Development

  • Plate Preparation: Obtain silica gel 60 F254 coated aluminum plates and cut them to a suitable size (e.g., 4 cm x 7 cm).[11] Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.[14]

  • Solvent System Selection: A binary mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a common starting point for neutral organic molecules.[15]

  • Initial Screening: Prepare several developing chambers with different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

  • Spotting the Plate:

    • Dissolve a small amount of the starting material, (R)-1-Boc-2-methyl-diazepane, in a suitable solvent like dichloromethane or ethyl acetate.

    • On the baseline of a TLC plate, apply a small spot of the starting material solution using a capillary tube. This will be your reference lane (SM).

    • It is also highly recommended to have a "co-spot" lane (C) where both the starting material and the reaction mixture are spotted on top of each other. This helps to confirm the identity of the starting material spot in the reaction mixture.[16]

    • Finally, spot the reaction mixture (RM) in a separate lane.

  • Developing the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent, ensuring the baseline is above the solvent level.[13] Cover the chamber to maintain a saturated atmosphere.

  • Visualization:

    • Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[13]

    • Visualize the spots under a UV lamp (254 nm).[15] Circle the visible spots with a pencil.

    • Further visualization can be achieved using chemical stains. For amines and Boc-protected amines, stains like potassium permanganate or ninhydrin can be effective.[17] To use a ninhydrin stain, dip the plate in the solution and gently heat it. Primary amines will typically show up as a purple spot, while Boc-protected amines may appear as a yellow-orange spot upon heating.

Data Presentation: TLC Mobile Phase Selection

Mobile Phase (Hexanes:Ethyl Acetate)Rf of (R)-1-Boc-2-methyl-diazepane (Approximate)Observations
9:10.1 - 0.2Spot remains close to the baseline, indicating the solvent is not polar enough.
4:1 0.3 - 0.4 Ideal Rf for monitoring; allows for clear separation of less polar products (higher Rf) and more polar products (lower Rf). [16]
1:10.6 - 0.7Spot is too high, providing less resolution from other non-polar components.

Note: These are hypothetical Rf values. The optimal solvent system must be determined experimentally.

Interpreting TLC Results for Reaction Progress
  • Reaction Start (T=0): A single spot corresponding to the starting material will be visible in the RM lane.

  • Reaction Progression: As the reaction proceeds, the intensity of the starting material spot will decrease, and a new spot corresponding to the product will appear.

  • Reaction Completion: The starting material spot will be completely absent from the RM lane, and only the product spot (and potentially byproducts) will be visible.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed Analysis

LC-MS is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.[18][19] This provides not only information about the retention time of a compound but also its mass-to-charge ratio (m/z), offering a high degree of specificity and sensitivity.[20]

Causality in LC-MS Method Development for (R)-1-Boc-2-methyl-diazepane

When developing an LC-MS method for monitoring reactions of (R)-1-Boc-2-methyl-diazepane, several factors must be considered:

  • Column Chemistry: A C18 reversed-phase column is a versatile choice for compounds of moderate polarity like Boc-protected amines.[21]

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as formic acid (0.1%), is crucial for good peak shape and to promote protonation of the analyte for positive-mode electrospray ionization (ESI).[22] Trifluoroacetic acid (TFA) should be used with caution as it can cause in-source cleavage of the Boc group.[22]

  • Ionization Source: ESI is the most common ionization technique for this type of molecule.[23]

  • Mass Analyzer: A single quadrupole or a triple quadrupole mass spectrometer can be used. A full scan in a single quadrupole will provide the molecular weights of all eluting compounds. A triple quadrupole allows for more specific and sensitive detection using Selected Reaction Monitoring (SRM).[20][24]

Protocol 2: General LC-MS Method for Reaction Monitoring

  • Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1-5 µL) in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1). The final concentration should be in the low µg/mL to ng/mL range.

  • LC System Parameters:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute compounds of increasing hydrophobicity.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 1 - 5 µL.

  • MS System Parameters (Positive ESI Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone Voltage: 20-40 V (optimize for minimal fragmentation).

    • Scan Range: m/z 100 - 600.

Data Presentation: Expected Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected [M+H]+Common Fragments
(R)-1-Boc-2-methyl-diazepaneC11H22N2O2214.30[2]215.3[M-Boc+2H]+ (115.1), [M-isobutylene+H]+ (159.2), tert-butyl cation (57.1)[25]

Note: The Boc group is labile in the mass spectrometer source. The observation of the [M-100+H]+ fragment is a strong indicator of a Boc-protected amine.[26]

Workflow for LC-MS Reaction Monitoring

The following diagram illustrates the workflow for monitoring a reaction using LC-MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Aliquot from Reaction Mixture B Dilution in ACN/Water A->B 1. Quench & Dilute C Injection into LC-MS System B->C 2. Inject D Chromatographic Separation (C18) C->D E Electrospray Ionization (ESI+) D->E F Mass Analysis (m/z Scan) E->F G Extract Ion Chromatograms (XICs) F->G 3. Acquire Data H Integrate Peak Areas G->H I Calculate % Conversion (Area Product / (Area SM Area Product )) H->I

Caption: LC-MS reaction monitoring workflow.

Troubleshooting Common LC-MS Issues
  • No Signal: Check for clogs in the system, ensure the electrospray needle is properly positioned, and confirm that the mobile phase is flowing.[27]

  • Poor Peak Shape: This can be caused by column degradation, improper mobile phase pH, or sample overload.[28][29]

  • Ion Suppression: Components of the reaction mixture (e.g., salts, non-volatile reagents) can interfere with the ionization of the analyte. Ensure proper sample cleanup or dilution.[30][31]

  • In-source Fragmentation: If the Boc group is cleaving excessively in the source, try reducing the cone voltage or using a "softer" ionization method if available.[22]

Conclusion: A Synergistic Approach to Reaction Monitoring

TLC and LC-MS are complementary techniques that, when used together, provide a comprehensive understanding of reaction progress. TLC offers a rapid, qualitative assessment at the bench, allowing for quick decisions about reaction time and the need for additional reagents. LC-MS delivers quantitative data with high specificity, confirming the identity of products and byproducts through their mass-to-charge ratios. By mastering these analytical techniques, researchers can optimize reaction conditions, improve yields, and ensure the purity of their synthesized compounds, ultimately accelerating the drug discovery and development process. The validation of these in-process analytical methods is a critical component of quality control in chemical manufacturing.[32][33][34][35][36]

References

  • Royal Society of Chemistry. (n.d.). Thin layer chromatography. Retrieved from [Link]

  • University of York. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

  • Gaspari, M., & Cuda, F. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(5), 526–534.
  • CHROMacademy. (n.d.). Troubleshooting LC-MS. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • Gaspari, M., & Cuda, F. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(5), 526–534.
  • Wrona, M. D., & Lunn, G. (2007). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Clinical Biochemistry, 40(1-2), 1-13.
  • Dong, M. W. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Poole, C. F., & Dias, N. C. (2020). Practitioner's guide to method development in thin-layer chromatography.
  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). (R)-1-Boc-2-methyl-[25][37]diazepane. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Pharmaceutical Technology. (2003). Analytical Methods Validation. Retrieved from [Link]

  • Niessen, W. M. A. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. In Mass Spectrometry in Life Sciences. IntechOpen.
  • Chromedia. (n.d.). Troubleshooting LC, basics. Retrieved from [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. Retrieved from [Link]

  • Ermer, J., & Miller, J. H. M. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Journal of Pharmaceutical and Biomedical Analysis, 184, 113174.
  • VanVeller, B. (n.d.). VanVeller Lab Resources. Retrieved from [Link]

  • Beg, S., et al. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. SEEJPH.
  • Guezoui, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Journal of Chemistry, 2013, 680654.
  • Kumar, S., & Sharma, R. (2014). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 5(12), 5223-5232.
  • Agilent Technologies. (n.d.). Basics of LC/MS. Retrieved from [Link]

  • Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 26(10), 1759–1767.
  • Thoreauchem. (n.d.). (R)-1-Boc-2-methyl-[25][37]diazepane. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

  • Chan, C. C., et al. (2002). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]

  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel Boc-protected amino acid and diamine derivatives. Der Pharma Chemica, 3(3), 174-188.
  • Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). (S)-1-boc-2-methyl-1 4 diazepane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ohtaka, A., et al. (2014). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development, 18(10), 1261-1266.
  • Jones, A. D., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(10), 3242–3249.

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in (R)-1-Boc-2-methyl-diazepane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-Boc-2-methyl-diazepane Synthesis

Welcome to the technical support center for the synthesis of (R)-1-Boc-2-methyl-diazepane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this chiral diazepane intermediate. Instead of a rigid protocol, we present a dynamic troubleshooting guide in a question-and-answer format to address the specific, practical challenges you may encounter. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the expertise to anticipate and mitigate future synthetic hurdles.

Conceptual Synthetic Workflow

The synthesis of (R)-1-Boc-2-methyl-diazepane typically involves a multi-step sequence. A common and effective strategy relies on the asymmetric reduction of a cyclic imine precursor. This workflow diagram outlines the key transformations.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Stereocenter Induction cluster_2 Phase 3: Final Protection A Linear Amino Alcohol (e.g., 5-amino-1-pentanol derivative) B Cyclization & Imine Formation (e.g., Oxidation/Condensation) A->B Intramolecular Condensation C 2-Methyl-2,3,4,5-tetrahydro-1H-1,4-diazepine (Cyclic Imine) B->C D Asymmetric Reduction (Catalytic or Biocatalytic) C->D Chiral Catalyst / Enzyme E (R)-2-Methyl-diazepane D->E F Boc Protection (Boc2O, Base) E->F Amine Protection G (R)-1-Boc-2-methyl-diazepane (Final Product) F->G

Caption: Proposed synthetic workflow for (R)-1-Boc-2-methyl-diazepane.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Asymmetric Reduction & Stereoselectivity

Question 1: My asymmetric reduction of the cyclic imine is resulting in low enantiomeric excess (ee) or a mixture of diastereomers. What are the primary causes and how can I improve stereoselectivity?

Answer: Achieving high stereoselectivity in the reduction of cyclic imines is the pivotal step in this synthesis. Low enantiomeric excess is typically traced back to the catalyst system, substrate quality, or reaction conditions.

Mechanistic Insight: The stereochemical outcome is determined during the hydride transfer from the reducing agent to the prochiral imine carbon. Chiral ligands on a metal catalyst (like Rhodium, Iridium, or Ruthenium) or the active site of an enzyme (like an Imine Reductase - IRED) creates a sterically and electronically biased environment, favoring hydride attack on one face of the imine.[1][2] Any factor that disrupts this controlled environment will compromise selectivity.

Troubleshooting Steps:

  • Catalyst/Ligand Selection: Not all catalysts are universally effective. The choice of metal and chiral ligand is substrate-dependent. If you are using a metal catalyst, screen a panel of ligands. For instance, ligands from the Josiphos, SegPhos, or SpiroPhos families might offer different levels of steric hindrance and electronic properties that can dramatically influence selectivity.[1]

  • Biocatalytic Approach: Consider using an Imine Reductase (IRED). These enzymes often operate with exceptionally high enantioselectivity (>99% ee) under mild aqueous conditions.[3][4] A screening kit with a panel of engineered IREDs can quickly identify a suitable biocatalyst for your specific imine substrate.

  • Substrate Purity: Ensure the cyclic imine precursor is free of impurities, especially acidic or basic contaminants that can neutralize or poison the catalyst. Residual reagents from the previous step can coordinate to the metal center, impeding the function of the chiral ligand.

  • Solvent and Temperature: The polarity and coordinating ability of the solvent can affect the catalyst's conformation and activity. Screen solvents like MeOH, THF, and Toluene. Lowering the reaction temperature often enhances selectivity by reducing the energy of non-selective transition states, though this may come at the cost of reaction rate.

  • Hydrogen Pressure (for Catalytic Hydrogenation): The pressure of H₂ gas can influence the kinetics and selectivity. Both very high and very low pressures can sometimes be detrimental. An optimal pressure range should be determined empirically.

Troubleshooting Decision Tree: Low Stereoselectivity

G start Low ee / Diastereoselectivity Observed in Reduction Step check_purity Is the cyclic imine precursor >98% pure? start->check_purity purify Re-purify precursor via chromatography or distillation. check_purity->purify No check_catalyst Is the catalyst/enzyme active and handled under inert conditions? check_purity->check_catalyst Yes purify->check_purity new_catalyst Source fresh catalyst/ligand. Use glovebox for handling. check_catalyst->new_catalyst No screen_conditions Screen Reaction Parameters check_catalyst->screen_conditions Yes new_catalyst->check_catalyst temp Lower Temperature (e.g., RT to 0°C or -20°C) screen_conditions->temp solvent Screen Solvents (e.g., MeOH, THF, Toluene, Buffer) screen_conditions->solvent catalyst_loading Vary Catalyst Loading screen_conditions->catalyst_loading success Achieved Target Selectivity screen_conditions->success If improvement sufficient screen_catalysts Screen alternative chiral ligands or different IRED enzymes. temp->screen_catalysts If no improvement solvent->screen_catalysts If no improvement catalyst_loading->screen_catalysts If no improvement screen_catalysts->success

Caption: Decision tree for troubleshooting poor stereoselectivity.

Category 2: Boc-Protection Step

Question 2: The Boc-protection of (R)-2-methyl-diazepane is incomplete or sluggish. How can I drive the reaction to completion?

Answer: Incomplete Boc protection is a common issue, often related to base stoichiometry, solvent choice, or the inherent nucleophilicity of the amine. The diazepane ring contains two nitrogen atoms, one secondary and one tertiary. The target of protection is the secondary amine, which is a reasonably good nucleophile.

Mechanistic Insight: The reaction involves the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of Di-tert-butyl dicarbonate (Boc₂O). A base is required to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.

Troubleshooting Steps:

  • Choice and Stoichiometry of Base: A non-nucleophilic base is crucial. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Ensure at least 1.1 to 1.5 equivalents of base are used to neutralize any potential acid in the starting material and the acid generated in situ. If the starting material is an acid salt (e.g., a hydrochloride salt), you will need an additional equivalent of base.

  • Solvent Effects: The reaction is typically run in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). If your starting material has poor solubility, consider a more polar solvent like Dimethylformamide (DMF), but be aware that purification can be more challenging. In some cases, for substrates with unusual solubility profiles, aqueous conditions with a base like NaOH can be effective, as the hydrolysis of Boc₂O is often slower than the desired aminolysis.[5]

  • Increase Reagent Concentration: Ensure you are using a slight excess of Boc₂O (typically 1.1-1.2 equivalents). Running the reaction at a higher concentration can also increase the reaction rate.

  • Catalysis with DMAP: Adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent acylation catalyst by forming a highly reactive intermediate with Boc₂O.

  • Temperature: Most Boc protections are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be beneficial, but monitor for potential side reactions or degradation.

Parameter Standard Condition Troubleshooting Action Rationale
Boc₂O (eq.) 1.1Increase to 1.5 eq.Drives equilibrium towards product.
Base TEA or DIPEA (1.2 eq.)Use NaHCO₃/H₂O or increase base to 2.0 eq.Addresses solubility issues or neutralizes acid salts.
Solvent DCM or THFSwitch to ACN or DMF.Improves solubility of the starting amine.
Catalyst NoneAdd 1-5 mol% DMAP.Accelerates the rate of acylation.
Temperature 20-25 °CIncrease to 40 °C.Overcomes activation energy barrier.

Caption: Table of troubleshooting parameters for the Boc-protection step.

Category 3: Purification & Side Products

Question 3: I am observing a persistent, non-polar impurity after my Boc deprotection step (if the synthesis were reversed or modified). What is it and how do I prevent it?

Answer: This is a classic issue in syntheses involving Boc groups. The side product is almost certainly the result of the substrate being alkylated by the tert-butyl cation, which is generated during the acidic cleavage of the Boc group.[6][7]

Mechanistic Insight: Under acidic conditions (commonly Trifluoroacetic Acid, TFA), the Boc group is cleaved, releasing carbon dioxide, isobutylene, and a highly reactive tert-butyl cation (t-Bu⁺).[8] If your molecule contains other nucleophilic sites (e.g., electron-rich aromatic rings, thiols, or even the other nitrogen in the diazepane ring under certain conditions), this cation can act as an electrophile, leading to unwanted C-alkylation or N-alkylation.[7]

Prevention and Mitigation:

  • Use Scavengers: The most effective strategy is to add a "scavenger" to the deprotection reaction. Scavengers are sacrificial nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[6][9]

    • Triisopropylsilane (TIS): An excellent scavenger that reacts with the t-Bu⁺ via hydride transfer to form isobutane. It is one of the most common and effective choices.

    • Thioanisole: Particularly useful if your molecule contains sulfur, as it can prevent S-alkylation.

    • Water: Can act as a scavenger but may not be sufficient for highly sensitive substrates.

  • Optimized Deprotection Protocol:

    • Reagent: Use a solution of 25-50% TFA in DCM.

    • Scavenger: Add 2.5-5% TIS and 2.5% water to the TFA/DCM mixture.

    • Procedure: Dissolve the Boc-protected compound in a minimal amount of DCM. Cool the solution to 0 °C in an ice bath. Add the pre-prepared TFA/scavenger cocktail dropwise. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

    • Workup: After completion, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or another suitable solvent multiple times to remove residual TFA before proceeding with purification or the next step.

Experimental Protocol: Optimized Boc-Deprotection with Scavengers

  • Prepare a deprotection cocktail: In a clean, dry flask, combine Dichloromethane (DCM, 8 mL), Trifluoroacetic Acid (TFA, 2 mL), and Triisopropylsilane (TIS, 0.2 mL).

  • Dissolve the (R)-1-Boc-2-methyl-diazepane (1.0 mmol) in DCM (2 mL) in a separate reaction vessel.

  • Cool the substrate solution to 0 °C using an ice bath.

  • Slowly add the deprotection cocktail to the substrate solution with stirring.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Add Toluene (10 mL) to the residue and concentrate again. Repeat this co-evaporation step twice more to ensure complete removal of TFA.

  • The resulting crude amine salt can then be purified or used directly in the subsequent reaction after neutralization.

References

  • Groger, H., & Hummel, W. (2019). One-Pot Biocatalytic Cascade Reduction of Cyclic Enimines for the Preparation of Diastereomerically Enriched N-Heterocycles. Journal of the American Chemical Society. [Link]

  • Lhommet, G., et al. (1996). Diastereoselective Reduction of Cyclic Imines and b-Enamino Esters. HETEROCYCLES. [Link]

  • Adamo, A., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]

  • Wills, M., & Singh, T. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry. [Link]

  • Gröger, H. (2016). Asymmetric Biocatalytic Reduction of Cyclic Imines: Design and Application of a Tailor-Made Whole-Cell Catalyst. Advanced Synthesis & Catalysis. [Link]

  • Contente, M. L., et al. (2024). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. ChemSusChem. [Link]

  • Reddit r/chemhelp. (2021). Having great trouble with a Boc-protection reaction. [Link]

  • Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Chemvon Biotechnology. (n.d.). (S)-1-BOC-2-METHYL-1,4-DIAZEPANE. [Link]

  • O'Neil, I. A., et al. (2009). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development. [Link]

  • Sinfoo Biotech. (n.d.). (R)-1-Boc-2-methyl-[1][3]diazepane. [Link]

  • ResearchGate. (2010). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (R)-1-Boc-2-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and yield optimization of (R)-1-Boc-2-methyl-diazepane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important chiral building block. The diazepane scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for advancing drug discovery programs.[1][2][3]

This document moves beyond a simple recitation of steps. It is structured to provide a deep, mechanistic understanding of the synthesis, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity. We will address common challenges, from incomplete reactions to purification woes, providing actionable solutions grounded in established chemical principles.

Synthetic Overview & Key Challenges

The synthesis of chiral diazepanes like (R)-1-Boc-2-methyl-diazepane typically involves the formation of the seven-membered ring and the stereospecific introduction of the methyl group. A common and effective strategy is the intramolecular cyclization of a suitable linear precursor, often derived from a chiral starting material like (R)-alaninol.

A key final step in many synthetic routes is the protection of the diazepane nitrogen with a tert-butyloxycarbonyl (Boc) group. While seemingly straightforward, this step is often a major source of yield loss if not properly optimized. This guide will place a strong emphasis on the Boc-protection step as a critical control point for maximizing overall yield.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Structure Formation cluster_2 Protection & Purification A (R)-Alaninol (Chiral Pool Starting Material) B Linear Diamine Precursor A->B Multi-step elaboration C (R)-2-methyl-diazepane B->C Intramolecular Cyclization (e.g., Reductive Amination) D (R)-1-Boc-2-methyl-diazepane (Final Product) C->D Boc-Protection (Critical Yield Point) E Purification (Chromatography/Crystallization) D->E

Figure 1. General workflow for the synthesis of (R)-1-Boc-2-methyl-diazepane.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the Boc-protection of (R)-2-methyl-diazepane.

Q1: Why is the Boc-protection step so critical for the overall yield? A1: The Boc-protection step is often performed on the crude, unpurified (R)-2-methyl-diazepane intermediate. The nucleophilicity of the two nitrogen atoms in the diazepane ring presents several challenges:

  • Double Protection: Reaction with a second molecule of Boc-anhydride ((Boc)₂O) can occur, forming a di-Boc species that is difficult to remove and represents a direct yield loss.

  • Side Reactions: The basicity of the amine can catalyze the decomposition of the Boc-anhydride or lead to other side reactions if reaction conditions are not controlled.

  • Purification Difficulty: The polarity of the starting material, product, and byproducts can be very similar, making chromatographic separation challenging and leading to yield loss during purification.

Q2: Which reagents are recommended for Boc-protection? A2: Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and effective reagent. It is relatively stable, and the primary byproducts are t-butanol and CO₂, which are volatile and easily removed.[4]

Q3: What is the role of a base in this reaction, and which one should I choose? A3: A base is used to neutralize the protonated amine that forms after the initial nucleophilic attack on the (Boc)₂O, driving the reaction to completion.[5]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are standard choices for many amines. DIPEA is bulkier and less nucleophilic, which can be advantageous in preventing side reactions.[6]

  • Aqueous Base (e.g., NaHCO₃, NaOH): For reactions in biphasic or aqueous systems, inorganic bases are effective. This can be particularly useful if the amine starting material is a salt (e.g., hydrochloride).[6]

  • No Base/Catalytic DMAP: For highly nucleophilic amines, the reaction may proceed without an external base. 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst to accelerate the reaction, especially for less reactive amines.[6][7] However, with a reactive substrate like a diazepane, DMAP can sometimes promote the formation of undesired byproducts.[7]

Q4: Can I perform this reaction without a solvent? A4: Yes, solvent-free conditions are possible, particularly for green chemistry applications.[6] This typically involves mixing the neat amine with (Boc)₂O. However, for precise control and scalability, using a solvent is generally recommended to manage heat transfer and ensure homogeneity.

Systematic Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during the synthesis.

Troubleshooting_Workflow Start Reaction Complete? (Monitor by TLC/LC-MS) Node_No Problem: Incomplete Reaction (Starting Material Remains) Start->Node_No No Node_Yes Analyze Product Mixture (TLC/LC-MS) Start->Node_Yes Yes Cause_1 Cause: Insufficient Reagent Node_No->Cause_1 Cause_2 Cause: Low Reactivity Node_No->Cause_2 Cause_3 Cause: Poor Solubility Node_No->Cause_3 Node_Clean Problem: Clean Conversion to a Single Product Node_Yes->Node_Clean Clean Node_Impure Problem: Multiple Products (Byproducts Observed) Node_Yes->Node_Impure Impure Solution_1 Solution: - Add more (Boc)₂O (0.1-0.2 eq) - Check (Boc)₂O quality Cause_1->Solution_1 Solution_2 Solution: - Increase temperature (e.g., to 40°C) - Add catalytic DMAP - Extend reaction time Cause_2->Solution_2 Solution_3 Solution: - Use a better solvent (e.g., DCM, THF) - Increase solvent volume Cause_3->Solution_3 End_Success Proceed to Workup & Purification Node_Clean->End_Success Cause_4 Cause: Di-Boc Formation Node_Impure->Cause_4 Cause_5 Cause: Urea Formation Node_Impure->Cause_5 Solution_4 Solution: - Use ≤1.1 eq (Boc)₂O - Add (Boc)₂O slowly - Run at lower temp (0°C to RT) Cause_4->Solution_4 Solution_5 Solution: - Use a non-nucleophilic base (DIPEA) - Avoid DMAP with hindered amines Cause_5->Solution_5

Figure 2. Decision workflow for troubleshooting the Boc-protection step.

Problem-Solution Table
Observed Problem Potential Cause(s) Recommended Solution(s) & Rationale
1. Low or No Product Yield A. Degraded (Boc)₂O: Di-tert-butyl dicarbonate can hydrolyze over time if exposed to moisture.Action: Use a fresh bottle of (Boc)₂O or purify the existing stock. Rationale: Ensures the active reagent concentration matches stoichiometry.
B. Insufficient Reaction Time/Temp: The reaction may be kinetically slow under the chosen conditions.Action: Increase reaction time or gently warm the reaction (e.g., to 40°C). Monitor progress by TLC/LCMS every hour. Rationale: Provides sufficient energy and time for the reaction to reach completion.
C. Starting Material is a Salt: If the precursor (R)-2-methyl-diazepane is an HCl or TFA salt, the free amine is not available to react.Action: Use at least two equivalents of base (e.g., TEA, DIPEA) to first neutralize the salt and then drive the reaction. Alternatively, perform a liquid-liquid extraction to freebase the amine before the reaction.[8] Rationale: Ensures the amine is in its nucleophilic, non-protonated state.
2. Multiple Spots on TLC A. Di-Boc Formation: Excess (Boc)₂O or overly harsh conditions can lead to protection of both nitrogen atoms.Action: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. Add the reagent slowly as a solution at 0°C. Rationale: Slow addition maintains a low instantaneous concentration of the electrophile, favoring mono-protection.
B. Urea Byproduct Formation: Can occur with sterically hindered amines, especially when using a strong, nucleophilic base.[6]Action: Switch to a non-nucleophilic base like DIPEA. Avoid using DMAP as a catalyst if this is observed. Rationale: Minimizes base-mediated side reactions.
3. Difficult Purification A. Similar Polarity of Components: The starting amine, Boc-protected product, and di-Boc byproduct can have close Rf values.Action: Utilize a scavenger resin. Polymer-supported trisamine can be used to quench and remove excess (Boc)₂O, simplifying the workup.[9] Rationale: Covalently binds excess reagent, allowing it to be removed by simple filtration.
B. Emulsion during Workup: The amphiphilic nature of the product can lead to emulsions during aqueous extraction.Action: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. Filter the entire mixture through a pad of Celite. Rationale: The salt disrupts the emulsion by altering the properties of the aqueous phase.

Optimized Experimental Protocol

This protocol is a robust starting point for the Boc-protection of (R)-2-methyl-diazepane, incorporating best practices to maximize yield and minimize byproduct formation.

Materials:

  • (R)-2-methyl-diazepane (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-2-methyl-diazepane (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.

  • Reagent Addition: In a separate vial, dissolve (Boc)₂O (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20 minutes using a syringe or dropping funnel.

    • Causality Note: Slow, dropwise addition is crucial to maintain a low concentration of the electrophile, which minimizes the risk of double-alkylation (di-Boc formation).[6]

  • Reaction Monitoring (In-Process Check): Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in DCM with 1% NH₄OH).

    • The starting amine should be visible at the baseline (low Rf).

    • The desired product, (R)-1-Boc-2-methyl-diazepane, will have a higher Rf.

    • Stain the plate with ninhydrin (stains primary/secondary amines) or permanganate. The starting material will stain strongly with ninhydrin, while the product should not.

  • Quenching: Once the starting material is consumed as judged by TLC, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel if necessary. A gradient elution system (e.g., 0% to 10% Methanol in DCM) is often effective.

Data Summary: Impact of Reaction Conditions

The following table, synthesized from general principles of Boc-protection chemistry, illustrates how different parameters can affect the outcome. Actual yields will be substrate-dependent.

Parameter Condition A Condition B Condition C Expected Outcome & Rationale
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Methanol (MeOH)DCM and THF are excellent choices. Methanol, a protic solvent, can sometimes accelerate the reaction but may also compete with the amine for the (Boc)₂O, especially for less nucleophilic amines.[10]
Base Triethylamine (TEA)DIPEANaHCO₃ (aq.)TEA is a standard, effective choice. DIPEA is preferred if side reactions are an issue due to its non-nucleophilic nature.[6] NaHCO₃ is ideal for biphasic systems or when starting with an amine salt.
(Boc)₂O Equiv. 1.1 eq1.5 eq2.2 eq1.1 eq is optimal for mono-protection. 1.5 eq increases the risk of di-Boc formation. 2.2 eq will likely lead to significant amounts of the di-protected byproduct.
Temperature 0°C to RT40°CReflux0°C to RT is ideal for selectivity. Warming to 40°C can increase the rate for sluggish reactions but may reduce selectivity. Refluxing is generally not recommended as it promotes byproduct formation and (Boc)₂O decomposition.

References

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing).
  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. idUS.
  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI.
  • Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. Benchchem.
  • How to improve the yield of N-Boc protection reactions. Benchchem.
  • Synthesis of Non-Symmetrical and Atropisomeric Dibenzo[11][12]diazepines: Pd/CPhos-Catalysed Direct Arylation of Bis-Aryl Aminals. ResearchGate. Available at:

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Chiral dialkylaminopyridine catalysts in asymmetric synthesis. PubMed.
  • Having great trouble with a Boc-protection reaction. Reddit.
  • Reactions that Work: Boc Protection. Chemtips - WordPress.com.
  • Amine Boc protection-Mechanism and Reaction Setup. YouTube.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • (s)-1-boc-2-methyl-1 4 diazepane. Chemvon Biotechnology (Shanghai) Co. Ltd.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. ResearchGate.
  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC - NIH.
  • Application Note – N-Boc protection. Sigma-Aldrich.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. J-STAGE.
  • (R)-1-Boc-2-methyl-[11][13]diazepane. Sinfoo Biotech. Available at:

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • 1-Boc-2-methyl-[11][13]diazepane AldrichCPR. Sigma-Aldrich. Available at:

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. PubMed.
  • Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams | Request PDF. ResearchGate.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. NIH.
  • (S)-1-Boc-2-methyl-[11][13]diazepane. Santa Cruz Biotechnology. Available at:

  • Efficient convergent synthesis of 1,3-diazepinone nucleosides by ring-closing metathesis and direct glycosylation. NIH.
  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed.

Sources

Technical Support Center: Purification of (R)-1-Boc-2-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for (R)-1-Boc-2-methyl-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.

(R)-1-Boc-2-methyl-diazepane is a valuable chiral building block in pharmaceutical synthesis.[1] Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of process-related impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (R)-1-Boc-2-methyl-diazepane in a direct question-and-answer format.

Question 1: My initial workup yields a viscous oil that is difficult to handle and purify. How can I obtain a solid product?

Answer: This is a common issue, as many Boc-protected amino acids and their derivatives can initially present as oils or semi-solids, often due to residual solvents or minor impurities that inhibit crystallization.[2]

Causality: The oily nature prevents the formation of a stable crystal lattice. The key is to remove these inhibitors and induce nucleation.

Solution: Solvent Pulping / Trituration

A highly effective method is to "pulp" or triturate the oil with a non-polar solvent in which the product is poorly soluble but the impurities are soluble.

Step-by-Step Protocol:

  • Solvent Selection: Begin with a weak polar or non-polar solvent like n-hexane, diethyl ether, or petroleum ether.

  • Procedure:

    • Place the crude oil in a round-bottom flask with a stir bar.

    • Add the selected solvent (approximately 10 volumes relative to the oil, e.g., 10 mL of solvent for 1 g of oil).

    • Stir the mixture vigorously at room temperature. The oil should gradually transform into a fine, free-flowing white or off-white solid. This process can take anywhere from 30 minutes to several hours.

    • If solidification does not occur at room temperature, try cooling the mixture in an ice bath while continuing to stir.

  • Isolation:

    • Once a stable solid has formed, collect it by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with a small amount of cold, fresh solvent to remove any remaining surface impurities.

    • Dry the product under reduced pressure.

  • Validation: Check the purity of the resulting solid by HPLC or NMR. The removal of solvent and non-polar impurities should result in a significant purity upgrade. A patent for a similar crystallization method suggests this can improve purity to over 99%.[3]

Question 2: My NMR analysis shows a small peak corresponding to a second Boc group (di-Boc impurity). How can I remove it?

Answer: The formation of a di-Boc protected impurity, where both the primary and secondary amines of the diazepane precursor are protected, is a possible side reaction.[4] This impurity is often very close in polarity to the desired mono-Boc product, making chromatographic separation challenging.

Causality: The secondary amine in the diazepane ring can react with excess di-tert-butyl dicarbonate ((Boc)₂O), especially if the reaction is run for an extended period or at elevated temperatures.[5]

Solution: Selective Hydrolysis or Optimized Chromatography

  • Option A: Mild Acidic Wash (for significant quantities) Carefully controlled, mild acidic conditions can selectively remove the more labile di-Boc group while leaving the desired mono-Boc product largely intact. This is an advanced technique and requires careful monitoring.

  • Option B: Optimized Flash Column Chromatography This is the most common and reliable method. Step-by-Step Protocol:

    • Stationary Phase: Use standard silica gel (SiO₂).

    • Mobile Phase Selection: The key is a shallow gradient. Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate (EtOAc).

    • Gradient Elution:

      • Begin with a low polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

      • Run a slow, shallow gradient, increasing the ethyl acetate concentration by 1-2% increments. For example: 95:5 -> 90:10 -> 88:12 -> 85:15.

      • The di-Boc impurity, being less polar, should elute first.

    • Fraction Monitoring: Collect small fractions and monitor them carefully by Thin Layer Chromatography (TLC). Use a developing system similar to your column's mobile phase. The two spots may be very close, so it's crucial to run the TLC plates long enough to achieve separation.

    • Validation: Combine the pure fractions (as determined by TLC) and confirm the absence of the di-Boc impurity by NMR or LC-MS.

Question 3: I'm concerned about the chiral purity of my product. How can I be sure I have the (R)-enantiomer and not a racemic mixture?

Answer: Ensuring enantiomeric purity is critical. Contamination with the (S)-enantiomer can occur if the synthesis started from a racemic precursor or if racemization occurred during any of the synthetic steps.

Causality: The most common source of enantiomeric impurity is the starting material, (R)-2-methylpiperazine or a similar chiral precursor, not being enantiomerically pure.[6] Resolution of the racemic amine is often achieved via diastereomeric salt crystallization with a chiral acid like L-(+)-tartaric acid.[7]

Solution: Chiral HPLC Analysis and Preparative Chiral Chromatography

  • Analytical Verification (Chiral HPLC):

    • The first step is to determine the enantiomeric excess (e.e.) of your sample. This cannot be done with standard HPLC.

    • You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating enantiomers of pharmaceutical compounds.[8]

    • Develop a method using a suitable mobile phase (often a mixture of hexane and an alcohol like isopropanol) to resolve the (R) and (S) enantiomers.

  • Purification (Preparative Chiral Chromatography):

    • If your analytical results show significant contamination with the (S)-enantiomer, preparative chiral chromatography is the most direct method for purification.

    • This process scales up the analytical method. The principles are the same, but larger columns and higher flow rates are used to isolate multigram quantities of the desired enantiomer.[9] This is a specialized technique and often outsourced to dedicated purification labs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of (R)-1-Boc-2-methyl-diazepane?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual unreacted 2-methyl-diazepane.

  • Reagent-Related Impurities: Excess di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts, tert-butanol and carbon dioxide, which are typically volatile and easily removed.[4]

  • Side-Reaction Products:

    • Di-Boc Protected Impurity: Formed by the protection of both nitrogen atoms in the diazepane ring.

    • N-tert-Butylated Impurities: The tert-butyl cation, a byproduct of Boc-deprotection side reactions, can alkylate the free amine, though this is less common during the protection step itself.[10][11]

  • Enantiomeric Impurity: The corresponding (S)-enantiomer if the starting materials were not chirally pure.

Q2: What is the best general purification strategy for this compound?

A2: A multi-step strategy is often most effective.

Workflow for Purification Strategy

PurificationWorkflow Start Crude Product (Oil or Semi-Solid) AcidBase Acid-Base Extraction Start->AcidBase To remove acidic/ basic impurities Pulping Solvent Pulping (e.g., with Hexane) AcidBase->Pulping If product is an oil Chromatography Silica Gel Flash Chromatography AcidBase->Chromatography If product is solid but still impure Pulping->Chromatography If non-polar impurities are removed but polar impurities remain Final Pure (R)-1-Boc-2-methyl-diazepane Pulping->Final If purity is >98% Chromatography->Final Combine pure fractions

Caption: Decision workflow for purifying (R)-1-Boc-2-methyl-diazepane.

  • Initial Workup (Acid-Base Extraction): After the reaction, a standard aqueous workup involving washes with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) will remove most ionic impurities and unreacted basic starting materials.

  • Solidification (Pulping/Crystallization): If the product is an oil, pulping with a non-polar solvent like hexane is highly recommended to obtain a solid and remove non-polar impurities.[12]

  • Chromatography: For removing impurities with similar polarity (like the di-Boc species), flash column chromatography is the method of choice.[13]

Q3: Can I use crystallization instead of column chromatography?

A3: Yes, crystallization can be an excellent and scalable alternative to chromatography, especially if the impurity profile is well understood.

Causality: Crystallization separates compounds based on differences in solubility in a specific solvent system.[14] If an impurity is significantly more or less soluble than the desired product, crystallization can be very effective.

Comparison of Purification Methods

FeatureFlash ChromatographyCrystallization / Pulping
Principle Separation by polarity differenceSeparation by solubility difference
Best For Separating compounds with close polarity (e.g., di-Boc impurity)Removing impurities with very different solubility; large scale
Typical Yield Loss 10-20%5-15% (can be higher if product is somewhat soluble)
Scalability Good up to kg scale, but becomes resource-intensiveExcellent for large, industrial scale
Common Issues Co-elution of impurities, high solvent consumptionProduct oiling out, poor recovery, requires solid product

Protocol: Recrystallization

  • Solvent Screening: Find a solvent system where the product is sparingly soluble at room temperature but highly soluble when heated. Common choices include isopropanol, ethyl acetate/hexane mixtures, or acetone.

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from Fisher Scientific. link

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. Retrieved from BenchChem. link

  • ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups. Retrieved from ResearchGate. link

  • Kourist, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(16), 6205–6211. link

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from ResearchGate. link

  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable. link

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from Eureka. link

  • BenchChem. (2025). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis. Retrieved from BenchChem. link

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. link

  • Hancu, G., et al. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Analele Universității din București - Chimie, 20(2), 181-188. link

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from Wikipedia. link

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. link

  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from Google Patents. link

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. link

  • Der Pharma Chemica. (2016). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Der Pharma Chemica, 8(19), 32-40. link

  • Ohshima, T., et al. (2009). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Chemical and Pharmaceutical Bulletin, 57(1), 75-77. link

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from Wikipedia. link

  • Patil, S., et al. (2015). Identification, synthesis and characterization of process related impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. link

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from J&K Scientific LLC. link

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). (S)-1-Boc-2-methyl-1 4 diazepane. Retrieved from Chemvon Biotechnology. link

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from ResearchGate. link

  • ProQuest. (n.d.). High Performance Thin-Layer Chromatography (HPTLC) Separation of Designer Benzodiazepines. Retrieved from ProQuest. link

  • Sinfoo Biotech. (n.d.). (R)-1-Boc-2-methyl-[5][15]diazepane. Retrieved from Sinfoo Biotech. link

  • ResearchGate. (2009). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Retrieved from ResearchGate. link

  • Sigma-Aldrich. (n.d.). 1-Boc-2-methyl-[5][15]diazepane. Retrieved from Sigma-Aldrich. link

  • Annex Publishers. (n.d.). A Study on Chromatography Methods for the Separation and Detection of Certain Benzodiazepine Drug in Forensic Sample. Retrieved from Annex Publishers. link

  • BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. Retrieved from BenchChem. link

  • PubMed. (2007). Chromatographic method for the determination of diazepam, pyridostigmine bromide, and their metabolites in rat plasma and urine. Retrieved from PubMed. link

  • NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from PMC. link

  • BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane. Retrieved from BenchChem. link

  • BenchChem. (2025). Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine. Retrieved from BenchChem. link

  • MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from MDPI. link

  • MilliporeSigma. (n.d.). (R)-1-Boc-2-methyl-[5][15]diazepane. Retrieved from MilliporeSigma. link

  • Santa Cruz Biotechnology. (n.d.). (S)-1-Boc-2-methyl-[5][15]diazepane. Retrieved from SCBT. link

  • Bentham Science. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from Bentham Science. link

Sources

Improving the solubility of (R)-1-Boc-2-methyl-diazepane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (R)-1-Boc-2-methyl-diazepane?

A1: (R)-1-Boc-2-methyl-diazepane is a molecule with dual characteristics. Its structure contains a large, nonpolar tert-butyloxycarbonyl (Boc) group and a hydrocarbon backbone, which impart significant lipophilic (oil-loving) character.[1][2] Concurrently, the diazepane ring includes a secondary amine (N-H) and a carbonyl group (C=O) from the Boc protector, which provide sites for hydrogen bonding and give the molecule a degree of polarity.

This duality means its solubility is moderate. It is generally expected to be soluble in a range of mid-polarity organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF). However, it may exhibit poor solubility in solvents at the extremes of the polarity scale, such as very nonpolar hexanes or very polar solvents like water.

Q2: I'm having trouble dissolving the compound in dichloromethane (DCM), which should work. What could be the issue?

A2: While DCM is a good starting point, several factors can lead to unexpected insolubility:

  • Purity of the Compound: Impurities from synthesis, such as unreacted starting materials or salt byproducts, can significantly alter solubility characteristics. Verify the purity of your material via NMR or LC-MS.

  • Purity and Water Content of the Solvent: Technical grade solvents or solvents with high water content can behave differently than anhydrous, high-purity solvents. For instance, excess water can decrease the solubility of lipophilic compounds in organic media.

  • Dissolution Rate vs. Insolubility: The compound may be dissolving, but at a very slow rate. Particulate size can play a role; larger crystals will dissolve more slowly than a fine powder due to a lower surface-area-to-volume ratio.[3][4] Gentle agitation or sonication can help accelerate this process.

  • Concentration: You may be attempting to create a supersaturated solution. Try preparing a more dilute solution to see if the compound dissolves, and then gradually increase the concentration.

Q3: What is a good starting point for a systematic solvent screening for this compound?

A3: A pragmatic approach is to test solubility in a small range of common laboratory solvents that cover a spectrum of polarities.[5][6][7] A recommended starting set includes:

  • Nonpolar: Toluene or tert-Butyl methyl ether (TBME)

  • Mid-Polar (Aprotic): Dichloromethane (DCM) and Ethyl Acetate (EtOAc)

  • Mid-Polar (Aprotic, Ether): Tetrahydrofuran (THF)

  • Polar Aprotic: Acetonitrile (MeCN)

  • Polar Protic: Isopropanol (IPA) or Ethanol (EtOH)

Testing small quantities (e.g., 1-2 mg) in a small volume of solvent (e.g., 0.1-0.2 mL) will provide a rapid assessment of its solubility profile without consuming significant amounts of material.

Section 2: Troubleshooting Guides & Protocols

Problem: My (R)-1-Boc-2-methyl-diazepane is poorly soluble or forms an oil/slurry in my chosen reaction solvent.

This guide provides a systematic workflow to identify a suitable solvent system for your experiment.

Workflow: Systematic Solubility Enhancement

Below is a visual decision-making workflow to troubleshoot solubility issues.

Solubility_Workflow start Start: Solubility Issue (R)-1-Boc-2-methyl-diazepane check_purity Step 1: Verify Purity (NMR, LC-MS) start->check_purity is_pure Is Compound Pure? check_purity->is_pure purify Action: Purify Material (e.g., Chromatography, Recrystallization) is_pure->purify No screening Step 2: Systematic Solvent Screening (See Protocol 1) is_pure->screening Yes purify->check_purity solvent_found Suitable Single Solvent Found? screening->solvent_found temp Step 3: Investigate Temperature Effects solvent_found->temp No success Success: Proceed with Experiment solvent_found->success Yes heating_helps Does Gentle Heating (40-50°C) Improve Solubility? temp->heating_helps cosolvent Step 4: Trial Co-Solvent Systems (See Guide Below) heating_helps->cosolvent No, or it precipitates out heating_helps->success Yes, and stable upon cooling cosolvent->success reassess Reassess Experimental Parameters or Compound Analogs cosolvent->reassess

Caption: Troubleshooting workflow for solubility issues.

Solution 1: Systematic Solvent Screening Protocol

This protocol allows for a rapid, material-sparing evaluation of various solvents.

Protocol 1: Small-Scale Solubility Assessment

  • Preparation: Aliquot approximately 2-3 mg of (R)-1-Boc-2-methyl-diazepane into several small, labeled vials (e.g., 1 mL glass vials).

  • Solvent Addition: To each vial, add 100 µL of a different test solvent from the list in FAQ A3 . This creates an initial target concentration of 20-30 mg/mL.

  • Observation at Room Temperature: Cap the vials and vortex for 30-60 seconds. Let them stand for 5 minutes and observe. Record the results using the qualitative descriptors in the table below.

  • Sonication/Agitation: If not fully dissolved, sonicate the vials for 5-10 minutes in a water bath. Observe again.

  • Heating: For promising candidates that are still not fully dissolved, gently warm the vial to 40-50°C using a heat gun or water bath. Observe solubility and note if the compound precipitates upon cooling back to room temperature.

  • Data Logging: Record all observations systematically.

Table 1: Qualitative Solubility Scoring

ScoreDescriptionObservation
5 Freely SolubleClear, homogeneous solution forms instantly.
4 SolubleClear solution forms after brief vortexing/sonication.
3 Sparingly SolubleMajority of solid dissolves, but some particulates remain.
2 Slightly SolubleA slurry or suspension forms with a large amount of undissolved solid.
1 InsolubleThe solid material remains unchanged.
Solution 2: The Impact of Temperature

For many compounds, solubility increases with temperature. This is a viable strategy if your subsequent reaction or analysis is performed at an elevated temperature.

  • Causality: Heating provides thermal energy that helps overcome the intermolecular forces in the solid's crystal lattice, allowing solvent molecules to solvate the solute more effectively.

  • Experimental Consideration: After heating to dissolve the compound, allow the solution to cool back to room temperature. If the compound precipitates, the solution was supersaturated at the lower temperature. This can be problematic for reactions run at room temperature but may be acceptable if the reaction itself is heated.

Solution 3: Utilizing Co-solvent Systems

If no single solvent is ideal, a binary mixture, or co-solvent system, can be highly effective.[8][9][10] This is particularly useful for compounds like (R)-1-Boc-2-methyl-diazepane that have both polar and nonpolar regions.

  • Principle of Co-solvency: A co-solvent system works by modifying the overall polarity and hydrogen-bonding characteristics of the primary solvent to better match the solute.[3][8] For example, adding a small amount of a polar solvent like methanol to a less polar solvent like dichloromethane can disrupt the solvent's self-association and create a microenvironment more favorable for dissolving a moderately polar solute.

Practical Co-solvent Strategies:

  • Toluene/Ethyl Acetate: If your compound is soluble in EtOAc but not Toluene, start by dissolving it in a minimum amount of EtOAc. Then, slowly add Toluene as the co-solvent. This is a common mixture for reactions where a less polar environment is desired.

  • DCM/Methanol: If the compound is poorly soluble in DCM, try adding methanol dropwise (e.g., 1-5% v/v). The highly polar methanol can help break up solute-solute interactions, allowing the bulk DCM to solvate the molecule.

  • THF/Hexanes: If the compound is too soluble in THF and you need to perform a crystallization, hexanes can be used as an anti-solvent. Conversely, for a reaction in hexanes where solubility is low, adding THF as a co-solvent can bring it into solution.

Table 2: Properties of Common Organic Solvents

SolventPolarity Index[5][11]Boiling Point (°C)Dielectric Constant (20°C)Notes
n-Hexane0.1691.9Very nonpolar. Good for nonpolar compounds.
Toluene2.41112.4Aromatic, nonpolar. Higher boiling point than hexanes.
Dichloromethane (DCM)3.1409.1Good all-purpose solvent for moderately polar compounds.
Tetrahydrofuran (THF)4.0667.6Polar aprotic ether. Can coordinate to metal centers.
Ethyl Acetate (EtOAc)4.4776.0Mid-polarity ester. Good balance of properties.
Acetonitrile (MeCN)5.88237.5Polar aprotic. Miscible with water.
Isopropanol (IPA)3.98219.9Polar protic. Capable of hydrogen bonding.
Methanol (MeOH)5.16532.7Very polar protic. Strong hydrogen bond donor/acceptor.
References
  • Organic Solvent Polarity Chart. ZheJiang TianHe Resin Co.,Ltd. Available from: [Link]

  • Cosolvent - Wikipedia. Wikipedia. Available from: [Link]

  • Polarity of Solvents. Available from: [Link]

  • Solvent Polarity and Miscibility Chart. Scribd. Available from: [Link]

  • Singh, A., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 96-103. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. (2021). Available from: [Link]

  • Sullivan, C., et al. (2022). Cyrene™ blends: a greener solvent system for organic syntheses. RSC Advances, 12, 25569-25577. Available from: [Link]

  • Solvents and Polarity. University of Rochester Department of Chemistry. Available from: [Link]

  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). National Institutes of Health. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Wikipedia. Available from: [Link]

Sources

Technical Support Center: Scaling Up (R)-1-Boc-2-methyl-diazepane Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-1-Boc-2-methyl-diazepane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the challenges of transitioning this chiral molecule from lab-scale synthesis to larger-scale production.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, purification, and handling of (R)-1-Boc-2-methyl-diazepane.

General Questions

Q1: What is (R)-1-Boc-2-methyl-diazepane and what are its primary applications?

(R)-1-Boc-2-methyl-diazepane is a chiral heterocyclic compound. It belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The "Boc" refers to the tert-butyloxycarbonyl protecting group on one of the nitrogen atoms, and the "(R)" indicates the specific stereochemistry at the chiral center. Its structural analogs, homopiperazine derivatives, have shown potential antibiotic and chemotherapeutic properties.[1] Chiral diazepanes are also key intermediates in the synthesis of various pharmaceutically active compounds, including Rho-kinase inhibitors.[2]

Q2: What are the main challenges in scaling up the production of this molecule?

The primary challenges in scaling up the synthesis of (R)-1-Boc-2-methyl-diazepane include:

  • Controlling Enantioselectivity: Achieving and maintaining high enantiomeric purity on a large scale can be difficult. The choice of chiral catalyst and reaction conditions is critical.[3][4][5]

  • Handling of Reagents: Some reagents used in the synthesis, such as organometallic catalysts and strong bases, can be hazardous and require specialized handling procedures at scale.

  • Purification: Removing impurities, including the undesired (S)-enantiomer and byproducts from the Boc-protection step, can be challenging and may require multiple purification steps.

  • Reaction Kinetics and Heat Transfer: What works in a small flask may not translate directly to a large reactor. Understanding the reaction kinetics and managing heat transfer is crucial for consistent results and safety.

Synthesis & Reaction Conditions

Q3: Which synthetic routes are most amenable to scale-up?

For the synthesis of chiral 1,4-diazepanes, asymmetric reductive amination is a commonly employed and scalable method.[2] Another promising approach is the use of copper-catalyzed asymmetric intramolecular reductive cyclization, which can provide high yields and excellent enantioselectivity.[3][5] The choice of route will depend on the availability of starting materials, cost considerations, and the desired purity profile.

Q4: How can I improve the enantioselectivity of my reaction?

To improve enantioselectivity, consider the following:

  • Catalyst Selection: The choice of chiral ligand for your metal catalyst is paramount. For copper-catalyzed reactions, ligands like Ph-BPE have shown excellent results.[3][5]

  • Solvent and Temperature: These parameters can have a significant impact on the stereochemical outcome of the reaction. A thorough optimization study is recommended.

  • Substrate Purity: Ensure your starting materials are of high purity, as impurities can sometimes interfere with the catalyst and reduce enantioselectivity.

Q5: What are the best practices for Boc-protection of the diazepine nitrogen?

The Boc-protection of amines is typically carried out using di-tert-butyl dicarbonate (Boc)₂O.[6][7][8] For scale-up, consider the following:

  • Base Selection: A non-nucleophilic base like triethylamine (TEA) is commonly used.[7][8]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are suitable.[7][8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion and avoid side reactions.

  • Work-up: A simple aqueous work-up is usually sufficient to remove the base and other water-soluble impurities.

Purification & Analysis

Q6: What are the most effective methods for purifying (R)-1-Boc-2-methyl-diazepane at scale?

For large-scale purification, flash column chromatography on silica gel is a common technique.[9] The choice of eluent system will need to be optimized to achieve good separation of the desired product from impurities. Crystallization can also be an effective purification method if a suitable solvent system can be found.

Q7: How can I determine the enantiomeric purity of my product?

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds.[10] You will need a chiral stationary phase (CSP) column and an optimized mobile phase to achieve separation of the (R) and (S) enantiomers.

Safety & Handling

Q8: What are the key safety considerations when working with the reagents for this synthesis?

Many of the reagents used in this synthesis have specific hazards:

  • Organometallic Catalysts: Often pyrophoric and require handling under an inert atmosphere.

  • Strong Bases: Can be corrosive and react violently with water.

  • Solvents: Many organic solvents are flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated area or fume hood.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the scale-up of (R)-1-Boc-2-methyl-diazepane synthesis.

Guide 1: Low Yield or Incomplete Reaction

If you are experiencing low yields or incomplete reactions, consider the following troubleshooting steps.

Troubleshooting Decision Tree: Low Yield

start Low Yield or Incomplete Reaction q1 Are your reagents pure and dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Impure/wet reagents can quench catalysts and starting materials. q2 Is the reaction temperature optimized? a1_yes->q2 sol1 Purify/dry reagents and restart. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Reaction kinetics are temperature-dependent. q3 Is the catalyst active? a2_yes->q3 sol2 Optimize temperature. Consider a temperature study. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no Catalyst deactivation is a common issue. q4 Is the reaction time sufficient? a3_yes->q4 sol3 Use fresh catalyst. Ensure proper handling. a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no Incomplete conversion may be due to insufficient time. end Consult further literature or technical support. a4_yes->end sol4 Increase reaction time and monitor by TLC/LC-MS. a4_no->sol4

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Poor Enantioselectivity

Achieving high enantioselectivity is crucial for the synthesis of chiral molecules.

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst/Ligand Quality Use high-purity, fresh catalyst and ligand.Impurities can poison the catalyst or interfere with the chiral environment.
Incorrect Temperature Perform a temperature optimization study.The transition states leading to the two enantiomers may have different activation energies, making the enantioselectivity temperature-dependent.
Solvent Effects Screen different solvents.The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
Substrate Concentration Investigate the effect of concentration.At high concentrations, side reactions or catalyst aggregation may occur, leading to lower enantioselectivity.
Guide 3: Difficulty with Boc-Protection/Deprotection

Issues with the Boc-protection or deprotection steps can impact the overall efficiency of your synthesis.

Troubleshooting Boc-Protection Issues

start Boc-Protection Issues q1 Incomplete Reaction? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Increase equivalents of (Boc)₂O and/or base. a1_yes->sol1 q2 Formation of Side Products? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower reaction temperature. Consider a milder base. a2_yes->sol2 q3 Difficulty with Work-up? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Adjust pH of aqueous phase. Use brine to break emulsions. a3_yes->sol3 end Proceed to next step. a3_no->end

Caption: Troubleshooting common Boc-protection problems.

For Boc-deprotection , which is typically achieved with strong acids like trifluoroacetic acid (TFA), common issues include incomplete deprotection or side reactions with other functional groups.[7][8] Ensure you are using a sufficient excess of acid and monitor the reaction closely. If your molecule contains other acid-labile groups, a milder deprotection method may be necessary.

Guide 4: Impurity Profile and Purification Challenges

A clean product is essential for downstream applications.

Impurity Type Identification Method Mitigation and Removal Strategy
Unreacted Starting Material LC-MS, NMRDrive the reaction to completion. Optimize stoichiometry. Remove via column chromatography.
(S)-enantiomer Chiral HPLCOptimize the asymmetric synthesis step. If necessary, perform chiral separation on a preparative scale.
Byproducts from Boc-protection LC-MS, NMROptimize the Boc-protection reaction conditions. Remove via column chromatography.
Residual Solvents GC-HS, NMRUse a high-vacuum pump to dry the product thoroughly. Consider recrystallization.

Part 3: Experimental Protocols

The following are recommended starting points for your lab-scale synthesis and analysis. These should be optimized for your specific equipment and scale.

Protocol 1: Recommended Lab-Scale Synthesis of (R)-1-Boc-2-methyl-diazepane

This protocol is a generalized procedure based on common methods for asymmetric synthesis and Boc-protection.

  • Asymmetric Synthesis:

    • In an oven-dried flask under an inert atmosphere, dissolve the appropriate precursor and chiral ligand in a suitable anhydrous solvent.

    • Add the metal catalyst and stir for a short period to allow for complex formation.

    • Add the reducing agent slowly at the optimized temperature.

    • Monitor the reaction by TLC or LC-MS until completion.

    • Quench the reaction carefully and perform an aqueous work-up.

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Boc-Protection:

    • Dissolve the crude chiral diazepine in an anhydrous solvent such as THF.

    • Add a non-nucleophilic base (e.g., triethylamine) followed by di-tert-butyl dicarbonate.

    • Stir at room temperature and monitor the reaction by TLC or LC-MS.

    • Once complete, perform an aqueous work-up.

    • Extract the product, dry the organic layer, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis

This is a starting point for developing a chiral HPLC method.

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has good absorbance.

  • Injection Volume: 5-20 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Part 4: References

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science (RSC Publishing).

  • Asymmetric Synthesis of Multifunctionalized 2,3-Benzodiazepines by a One-Pot N-heterocyclic Carbene/Chiral Palladium Sequential Catalysis. PubMed.

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development - ACS Publications.

  • Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Request PDF.

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.

  • Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. PMC - PubMed Central.

  • 1,4‐Diazepane Ring‐Based Systems. Request PDF - ResearchGate.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • (S)-1-Boc-2-methyl-[3][11]diazepane. CAS 1035226-84-6 | SCBT.

  • Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. PubMed.

  • Dual protection of amino functions involving Boc. RSC Publishing.

  • Having great trouble with a Boc-protection reaction. r/chemhelp - Reddit.

  • BOC Protection and Deprotection. J&K Scientific LLC.

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.

  • 2-(2,4-Dimethylphenyl)-1-methyl-1,4-diazepane. C14H22N2 - PubChem.

  • Enantioselective Synthesis of Diversely Substituted Quaternary 1,4-Benzodiazepin-2-ones and 1,4-Benzodiazepine-2,5-diones. Sci-Hub.

  • Boc Protection - Common Conditions.

  • (R)-1-Boc-2-methyl-[3][11]diazepane. Sinfoo Biotech.

  • Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. ResearchGate.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.

  • Chiral Drug Separation.

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

  • 1-Boc-2-methyl-[3][11]diazepane AldrichCPR. Sigma-Aldrich.

  • 2-Methyl-1,4-diazepane. C6H14N2 | CID 21646180 - PubChem.

  • Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PubMed.

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis.

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. Organic Chemistry | ChemRxiv.

  • Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. ResearchGate.

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI.

Sources

Alternative synthetic reagents for preparing (R)-1-Boc-2-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-1-Boc-2-methyl-diazepane. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of this key chiral intermediate. Our goal is to equip you with the necessary information to navigate the synthetic challenges and select the most appropriate reagents and methodologies for your specific needs.

I. Strategic Overview: Choosing Your Synthetic Path

The synthesis of (R)-1-Boc-2-methyl-diazepane, a valuable building block in pharmaceutical development, can be approached through several distinct strategies. The choice of route often depends on factors such as scale, available equipment, enantiomeric purity requirements, and cost. The three primary methodologies we will discuss are:

  • Intramolecular Reductive Amination: A convergent approach that forms the diazepane ring in a single step from a linear amino-ketone precursor. This can be achieved through traditional chemical means or, increasingly, through highly selective biocatalysis.

  • Fukuyama-Mitsunobu Cyclization: A robust and well-established method for intramolecular C-N bond formation, particularly suitable for larger-scale synthesis.

  • Ring-Expansion Strategies: An alternative approach involving the expansion of a pre-existing smaller ring, such as a piperidine, to form the seven-membered diazepane.

The following diagram outlines the decision-making process for selecting a synthetic route:

Synthetic_Route_Decision start Starting Point: Synthesis of (R)-1-Boc-2-methyl-diazepane method_choice Key Considerations: - Scale - Enantiopurity - Green Chemistry - Equipment start->method_choice reductive_amination Intramolecular Reductive Amination method_choice->reductive_amination High enantioselectivity, 'green' option mitsunobu Fukuyama-Mitsunobu Cyclization method_choice->mitsunobu Robust, scalable, well-established ring_expansion Ring Expansion method_choice->ring_expansion Alternative precursor availability biocatalysis Biocatalytic (IRED) reductive_amination->biocatalysis High selectivity, mild conditions chemical_red Chemical Reduction reductive_amination->chemical_red Broader substrate scope, cost-effective

Caption: Decision workflow for selecting a synthetic route.

II. Frequently Asked Questions (FAQs)

This section addresses common queries and challenges encountered during the synthesis of (R)-1-Boc-2-methyl-diazepane and related chiral amines.

Q1: My intramolecular reductive amination is giving low yields. What are the common causes and how can I troubleshoot this?

A1: Low yields in intramolecular reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Imine/Enamine Formation: The equilibrium between the starting amino-ketone and the cyclic imine/enamine intermediate may not be favorable.[1]

    • Troubleshooting:

      • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. Be cautious, as strong acids can lead to side reactions.

      • Dehydration: Use a dehydrating agent like molecular sieves (3Å or 4Å) to remove water and shift the equilibrium towards the imine.

      • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often effective.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is mild, selective for imines over ketones, and tolerant of various functional groups.

      • Sodium Cyanoborohydride (NaBH₃CN): Effective but more toxic. Its reactivity is pH-dependent, working best under slightly acidic conditions.

      • Catalytic Hydrogenation: H₂ with a palladium or platinum catalyst can be very effective but may require optimization of pressure and temperature, and can sometimes lead to over-reduction or catalyst poisoning by the amine.[2]

  • Substrate Decomposition: The amino-ketone precursor might be unstable under the reaction conditions.

    • Troubleshooting:

      • Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize decomposition.

      • One-Pot Procedure: A direct reductive amination, where the imine is reduced in situ without isolation, is often preferable to minimize handling of the potentially unstable intermediate.[2]

Q2: I am observing racemization of my chiral center. What are the likely causes and how can I prevent it?

A2: Maintaining the stereochemical integrity of the methyl-substituted chiral center is paramount. Racemization can occur under harsh conditions.

  • Causes:

    • Harsh pH: Strong acidic or basic conditions can facilitate enolization of the ketone in the precursor or epimerization of the final product.

    • Elevated Temperatures: Higher temperatures can provide the energy to overcome the inversion barrier of the chiral center.

    • Equilibrium Processes: If there's a pathway for the interconversion of enantiomers, racemization can be thermodynamically driven.

  • Prevention Strategies:

    • Mild Conditions: Employ mild reaction conditions whenever possible. This is a significant advantage of biocatalytic methods.

    • Buffer the Reaction: If pH control is an issue, consider using a buffered solvent system.

    • Choose Reagents Carefully: Opt for reagents that do not require extreme pH or high temperatures. For example, STAB is effective at neutral to slightly acidic pH.

Q3: The purification of my Boc-protected product is difficult due to byproducts from the Mitsunobu reaction. What are the best strategies for purification?

A3: The primary byproducts of a Mitsunobu reaction are triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate).[3][4] Their removal can be challenging.

  • Purification Strategies:

    • Crystallization: TPPO can sometimes be crystallized from non-polar solvents like diethyl ether or hexane.[5]

    • Acid-Base Extraction: If your product contains a basic nitrogen that is not Boc-protected, you can perform an acid wash to move your product to the aqueous layer, leaving the neutral byproducts in the organic phase. Then, basify the aqueous layer and extract your product.[5]

    • Alternative Reagents:

      • Polymer-bound Triphenylphosphine: The resulting polymer-bound TPPO can be removed by simple filtration.[3]

      • Tri-n-butylphosphine: The resulting tri-n-butylphosphine oxide is more soluble in non-polar solvents and can sometimes be easier to separate.[5]

      • Modified Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) produce a hydrazine byproduct that can be precipitated and removed by filtration.[3]

    • Complexation: Adding zinc chloride can precipitate TPPO from polar solvents.[6]

Q4: What are the key advantages of using an imine reductase (IRED) for this synthesis?

A4: Biocatalytic intramolecular reductive amination using IREDs offers several significant advantages:

  • High Enantioselectivity: IREDs are enzymes that have evolved to perform highly stereoselective transformations, often yielding products with >99% enantiomeric excess (ee).[7][8]

  • Mild Reaction Conditions: These reactions are typically run in aqueous buffer systems at or near room temperature and neutral pH, which minimizes side reactions and racemization.[9]

  • Green Chemistry: Biocatalysis is an environmentally friendly approach that avoids the use of heavy metals and harsh organic solvents.

  • Process Safety: Avoids the use of pyrophoric or explosive reagents.

Q5: How can I achieve selective mono-Boc protection of the diamine precursor?

A5: Selective mono-Boc protection of a diamine can be challenging due to the similar reactivity of the two amino groups. A common and effective method involves the in-situ generation of the mono-hydrochloride salt.[10]

  • Procedure Outline:

    • Dissolve the diamine in a solvent like methanol.

    • Add one equivalent of a source of HCl (e.g., HCl gas, or in-situ generation from trimethylsilyl chloride or thionyl chloride in methanol). This protonates one of the amino groups, rendering it unreactive to the Boc anhydride.

    • Add one equivalent of di-tert-butyl dicarbonate (Boc₂O).

    • After the reaction is complete, a basic workup will deprotonate the ammonium salt, yielding the mono-Boc protected diamine.

III. Troubleshooting Guides

Guide 1: Fukuyama-Mitsunobu Cyclization

This method is a reliable choice for forming the seven-membered ring. The general workflow is depicted below.

Fukuyama_Mitsunobu_Workflow cluster_prep Precursor Synthesis cluster_cyclization Cyclization & Deprotection start (R)-2-aminopropan-1-ol nosyl_protection Nosyl Protection (NsCl, base) start->nosyl_protection alkylation Alkylation with N-Boc-3-aminopropyl halide nosyl_protection->alkylation precursor N-Nosyl Diamino Alcohol alkylation->precursor mitsunobu Intramolecular Fukuyama-Mitsunobu Reaction (PPh₃, DIAD/DEAD) precursor->mitsunobu nosyl_deprotection Nosyl Deprotection (Thiophenol, K₂CO₃) mitsunobu->nosyl_deprotection final_product (R)-1-Boc-2-methyl-diazepane nosyl_deprotection->final_product

Caption: Workflow for Fukuyama-Mitsunobu synthesis route.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Cyclization / Low Yield 1. Insufficiently acidic N-H on the nosyl sulfonamide. 2. Steric hindrance around the alcohol. 3. Deactivation of the Mitsunobu reagents. 4. Intermolecular side reactions at high concentrations.1. Ensure a 2-nitrobenzenesulfonyl (Ns) or 2,4-dinitrobenzenesulfonyl (DNs) group is used, as their electron-withdrawing nature increases the acidity of the N-H proton.[11] 2. For sterically hindered alcohols, consider using more reactive phosphines like tri-n-butylphosphine (though it is pyrophoric). 3. Add the azodicarboxylate (DEAD/DIAD) slowly at 0 °C to a solution of the substrate, nosyl-amine, and triphenylphosphine to control the reaction exotherm and maintain reagent integrity.[3] 4. Perform the cyclization under high dilution conditions (e.g., <0.05 M) to favor the intramolecular reaction over intermolecular oligomerization.
Formation of Elimination Byproducts (Alkenes) The betaine intermediate formed from the alcohol and phosphine can undergo elimination, especially with secondary alcohols.1. Run the reaction at lower temperatures (0 °C to room temperature). 2. Ensure the nucleophile (the nosyl amide) is sufficiently deprotonated and reactive to favor Sₙ2 displacement over elimination.
Difficult Purification Co-elution of the product with triphenylphosphine oxide (TPPO) and the hydrazine byproduct.1. Crystallization: Attempt to crystallize TPPO from a minimal amount of a solvent like diethyl ether or a hexane/ethyl acetate mixture. 2. Alternative Reagents: Use polymer-bound PPh₃ or phosphines with basic handles (e.g., diphenyl(2-pyridyl)phosphine) to facilitate removal by filtration or acid wash, respectively.[4] 3. Modified Azodicarboxylates: Use di-(4-chlorobenzyl)azodicarboxylate (DCAD); its hydrazine byproduct precipitates from DCM.[3]
Incomplete Nosyl Deprotection 1. Inefficient nucleophile. 2. Insufficient base.1. Thiophenol is the standard nucleophile for nosyl removal. Ensure it is of good quality.[11] 2. Use a sufficient excess of a base like potassium carbonate or cesium carbonate to generate the thiophenolate anion in situ.[11] The reaction is often run in a polar aprotic solvent like DMF or acetonitrile.
Guide 2: Biocatalytic Intramolecular Reductive Amination

This "green" approach leverages the high selectivity of imine reductase (IRED) enzymes.

Biocatalysis_Workflow precursor Linear Amino-Ketone Precursor bioreactor Bioreactor Setup: - (R)-selective IRED - NADPH Cofactor - Cofactor Recycling System  (e.g., GDH/glucose) - Aqueous Buffer (pH 7-8) precursor->bioreactor incubation Incubation (Controlled Temp. & Agitation) bioreactor->incubation workup Work-up: - Cell Lysis/Removal - Product Extraction incubation->workup final_product (R)-1-Boc-2-methyl-diazepane workup->final_product

Caption: Workflow for biocatalytic synthesis route.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Enzyme Activity / Incomplete Conversion 1. Enzyme Inhibition: The substrate or product may be inhibiting the IRED. 2. Cofactor Depletion: The NADPH cofactor is not being recycled efficiently. 3. Suboptimal pH or Temperature: The reaction conditions are not optimal for the specific IRED being used. 4. Poor Substrate Solubility: The amino-ketone precursor is not sufficiently soluble in the aqueous buffer.1. Run the reaction at a lower substrate concentration. Perform initial rate kinetics to determine if substrate or product inhibition is occurring. 2. Ensure the cofactor recycling system (e.g., glucose dehydrogenase/glucose) is active. Check the activity of the recycling enzyme and the concentration of its substrate (glucose). 3. Consult the literature for the optimal pH and temperature for your chosen IRED. Most operate well between pH 7.0-8.5 and 25-37 °C. 4. Add a co-solvent such as DMSO or isopropanol (typically 5-20% v/v) to improve substrate solubility. Screen different co-solvents as some may inhibit the enzyme.
Low Enantioselectivity (ee%) 1. Incorrect Enzyme Choice: The selected IRED may not have high stereoselectivity for your specific substrate. 2. Background Chemical Reduction: A non-enzymatic reduction of the imine intermediate may be occurring.1. Screen a panel of different (R)-selective IREDs. Numerous commercially available kits exist for this purpose.[12] 2. Run a control reaction without the enzyme to assess the extent of any background chemical reduction. If this is significant, the source of the reducing equivalents needs to be identified and eliminated.
Enzyme Denaturation 1. Presence of Organic Co-solvents: High concentrations of co-solvents can denature the enzyme. 2. Temperature or pH Instability: The enzyme may not be stable over the full course of the reaction under the chosen conditions.1. Keep the co-solvent concentration as low as possible while maintaining substrate solubility. 2. Immobilize the enzyme on a solid support, which can often enhance its stability. Monitor and control the pH throughout the reaction.

IV. Comparative Analysis of Synthetic Reagents

The following table provides a comparison of the key reagents and methodologies discussed.

Methodology Key Reagents Typical Yield Typical ee% Advantages Disadvantages
Fukuyama-Mitsunobu Cyclization PPh₃, DIAD/DEAD, 2-Nitrobenzenesulfonyl chloride, Thiophenol60-85% (over several steps)>99% (from chiral pool)- Robust & scalable - Well-established chemistry - High enantiopurity from starting material- Multi-step process - Stoichiometric, difficult-to-remove byproducts (TPPO) - Use of toxic/malodorous reagents (thiophenol)
Chemical Reductive Amination NaBH(OAc)₃ (STAB) or NaBH₃CN, Acetic Acid (cat.)50-90%N/A (relies on chiral precursor)- One-pot reaction - Mild conditions - Readily available reagents- Requires synthesis of chiral amino-ketone precursor - Potential for side reactions (e.g., reduction of ketone)
Biocatalytic Reductive Amination Imine Reductase (IRED), NADPH, Glucose Dehydrogenase (GDH), Glucose70-95%>99%- Extremely high enantioselectivity - "Green" and sustainable - Mild, aqueous conditions - Minimal byproducts- Requires specialized enzymes and equipment - Substrate scope can be limited - Potential for enzyme inhibition

V. Experimental Protocols

Protocol 1: Synthesis via Fukuyama-Mitsunobu Cyclization

(This protocol is adapted from established procedures for similar transformations and should be optimized for the specific substrate.)[13]

Step A: N-Nosyl Protection and Alkylation of (R)-2-Aminopropan-1-ol

  • To a stirred solution of (R)-2-aminopropan-1-ol (1.0 eq) and triethylamine (2.5 eq) in DCM at 0 °C, add 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.

  • Work up the reaction by washing with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Dissolve the crude N-nosyl amino alcohol in DMF. Add K₂CO₃ (2.0 eq) followed by N-(3-bromopropyl)-tert-butylcarbamate (1.2 eq).

  • Heat the mixture to 60 °C and stir for 12-18 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the linear precursor.

Step B: Intramolecular Cyclization

  • To a solution of the N-nosyl diamino alcohol precursor (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (at a concentration of ~0.05 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes.

  • Allow the reaction to stir at room temperature for 16-24 hours.

  • Concentrate the reaction mixture in vacuo and purify by column chromatography to isolate the N-nosyl protected diazepane.

Step C: Nosyl Deprotection

  • Dissolve the N-nosyl protected diazepane (1.0 eq) in acetonitrile. Add thiophenol (3.0 eq) and K₂CO₃ (3.0 eq).

  • Heat the mixture to 50 °C and stir for 2-4 hours.[11]

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with 1 M NaOH to remove excess thiophenol, followed by brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield (R)-1-Boc-2-methyl-diazepane.

Protocol 2: Biocatalytic Intramolecular Reductive Amination

(This is a general protocol and requires optimization based on the specific IRED used.)

  • Prepare the Reaction Mixture: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).

  • Add Reagents: To the buffer, add the following:

    • (R)-selective Imine Reductase (IRED) (e.g., 1-10 mg/mL).

    • NADP⁺ (cofactor, ~1 mM).

    • Glucose dehydrogenase (GDH) for cofactor recycling (e.g., 5-10 U/mL).

    • D-Glucose (recycling substrate, ~1.1 eq relative to the amino-ketone).

    • The linear amino-ketone precursor (e.g., 10-50 mM), potentially dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Incubation: Gently agitate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC-MS.

  • Work-up:

    • Centrifuge the reaction mixture to pellet the cells/enzyme.

    • Extract the supernatant with an organic solvent such as ethyl acetate or DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure (R)-1-Boc-2-methyl-diazepane.

VI. References

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Dodge, J. A., & Nissen, J. S. (1998). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 75, 194. [Link]

  • France, S. P., et al. (2017). Imine Reductases (IREDs). ACS Catalysis, 7(1), 710-724. [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]

  • Kan, T., & Fukuyama, T. (2004). Ns-strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. [Link]

  • Dandapani, S., & Curran, D. P. (2004). Zinc Chloride-Mediated Precipitation of Triphenylphosphine Oxide: A Simple and Efficient Method for Removal of a Troublesome Byproduct. The Journal of Organic Chemistry, 69(25), 8751-8753. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Gomi, N., Kouketsu, A., Ohgiya, T., & Shibuya, K. (2012). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho-Kinase Inhibitor K-115. Chemical and Pharmaceutical Bulletin, 60(10), 1335-1339. [Link]

  • Sharma, M., Mangas-Sanchez, J., Turner, N. J., & Grogan, G. (2017). Imine reductases (IREDs) for the asymmetric synthesis of chiral amines. Advanced Synthesis & Catalysis, 359(23), 4096-4108. [Link]

Sources

Navigating the Thermal Landscape of Diazepane Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the critical role of temperature in diazepane synthesis. Precise thermal control is not merely a procedural formality but a cornerstone of achieving high yield, purity, and batch-to-batch consistency. In this technical support center, we will explore common challenges, troubleshoot potential issues, and answer frequently asked questions to empower you in your synthetic endeavors.

Troubleshooting Guide: Addressing Common Temperature-Related Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during diazepane synthesis.

Issue 1: Low Yield of the Desired Diazepane Product

  • Question: My diazepane synthesis is resulting in a significantly lower yield than expected. Could temperature be the culprit?

    Answer: Absolutely. Temperature is a critical parameter that directly influences reaction kinetics and equilibrium. An incorrect temperature profile can lead to incomplete reactions or the formation of undesired byproducts, both of which will diminish your yield.

    • Causality: In the synthesis of diazepam, for instance, the cyclization step is particularly temperature-sensitive.[1][2] Increasing the temperature in the second stage of a two-step continuous flow synthesis from 40°C to 60°C has been shown to improve the crude yield of diazepam from 61% to 86%.[1] Conversely, some reaction steps, like the initial N-acylation, may benefit from lower temperatures to improve conversion rates.[2]

    • Troubleshooting Protocol:

      • Verify Temperature Accuracy: Ensure your thermometer or temperature probe is calibrated correctly. An inaccurate reading can lead to significant deviations from the optimal reaction temperature.

      • Optimize Reaction Temperature: If you suspect suboptimal temperature, perform a series of small-scale experiments at varying temperatures (e.g., in 5°C increments) around the literature-reported value to determine the empirical optimum for your specific setup and reagents.

      • Ensure Uniform Heating: Uneven heating of the reaction vessel can create localized hot spots, leading to side reactions and degradation. Employ a suitable heating mantle or oil bath with vigorous stirring to maintain a homogeneous temperature throughout the reaction mixture.

      • Consider Reaction Time: Temperature and reaction time are intrinsically linked. A lower temperature may require a longer reaction time to achieve complete conversion. Monitor your reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal endpoint.

Issue 2: High Levels of Impurities in the Final Product

  • Question: My final diazepane product is contaminated with significant impurities. How can I mitigate this through temperature control?

    Answer: The formation of process-related impurities is a common challenge in diazepane synthesis, and temperature plays a pivotal role in controlling the reaction pathways that lead to these unwanted byproducts.[3]

    • Causality: Elevated temperatures can provide the activation energy for side reactions to occur at a significant rate. For example, in some synthetic routes for diazepam, higher temperatures can promote the formation of a chloride intermediate as a side product.[1] All six potential impurities mentioned in the European Pharmacopoeia (EP) monograph for diazepam are process-related, meaning they form as a result of side reactions during synthesis.[3]

    • Troubleshooting Protocol:

      • Identify the Impurity: The first step is to identify the structure of the impurity. This can be achieved through techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Knowing the impurity's structure can provide clues about the side reaction that is occurring.

      • Review the Reaction Mechanism: Once the impurity is identified, review the reaction mechanism to understand how it might be formed. This will help you pinpoint the temperature-sensitive step.

      • Lower the Reaction Temperature: In many cases, lowering the reaction temperature can selectively slow down the rate of the side reaction more than the desired reaction, thus improving the purity of the product.[2]

      • Controlled Addition of Reagents: For exothermic reactions, the rate of addition of reagents can significantly impact the internal temperature of the reaction. A slow, controlled addition allows for better heat dissipation and prevents temperature spikes that can lead to impurity formation.

Issue 3: Reaction Stalls or Fails to Initiate

  • Question: My diazepane synthesis reaction is not proceeding, or it has stalled. Could the temperature be too low?

    Answer: Yes, an insufficient temperature is a common reason for a reaction to fail to initiate or to proceed at an impractically slow rate.

    • Causality: Chemical reactions require a certain amount of energy, known as the activation energy, to proceed. If the reaction temperature is too low, the reactant molecules will not have enough kinetic energy to overcome this energy barrier. For some diazepine syntheses, no reaction is detected at room temperature, and reflux conditions are necessary to drive the reaction forward.[4]

    • Troubleshooting Protocol:

      • Gradually Increase the Temperature: Cautiously increase the temperature of the reaction mixture in small increments while monitoring for any signs of reaction initiation (e.g., color change, gas evolution, or by using an analytical technique).

      • Check for Catalyst Activity: If your reaction uses a catalyst, ensure that it is active at the intended operating temperature. Some catalysts have a specific temperature range in which they are most effective.

      • Solvent Considerations: The choice of solvent can influence the required reaction temperature. Ensure that the reaction temperature is appropriate for the boiling point of the solvent being used, especially if the protocol calls for reflux.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical temperature range for diazepane synthesis?

    A1: There is no single temperature range for all diazepane syntheses, as the optimal temperature depends on the specific reaction, solvent, and catalyst being used. However, literature reports on diazepam synthesis show a range of temperatures being employed for different steps, from 0°C for the initial N-acylation to 60°C for the subsequent cyclization.[1][2] It is crucial to consult the specific synthetic protocol you are following and to optimize the temperature for your particular conditions.

  • Q2: How does temperature affect the crystallization and purification of diazepanes?

    A2: Temperature is a critical factor in the crystallization process, which is often used for the final purification of diazepanes. The solubility of the diazepane in the chosen solvent is highly temperature-dependent. A common technique is to dissolve the crude product in a suitable solvent at an elevated temperature to create a saturated solution, and then to cool the solution slowly to induce crystallization. The rate of cooling can affect the size and purity of the crystals formed. For some benzodiazepines, elevated temperatures can also be used to prevent unwanted crystallization during certain procedures.[5]

  • Q3: Are there any safety considerations related to temperature in diazepane synthesis?

    A3: Yes, thermal safety is a critical consideration. Some reactions can be highly exothermic, and if the heat generated is not effectively dissipated, it can lead to a runaway reaction with a rapid increase in temperature and pressure. It is essential to have a proper cooling system in place and to control the rate of addition of reagents for such reactions. Additionally, some reagents or intermediates in chemical syntheses can be thermally unstable.[6] Always perform a thorough safety assessment before conducting any chemical synthesis.

  • Q4: How can I accurately monitor the internal temperature of my reaction?

    A4: For accurate temperature monitoring, it is best to use a calibrated thermometer or thermocouple probe that is immersed in the reaction mixture. The placement of the probe is important; it should be positioned to reflect the bulk temperature of the mixture and not be in direct contact with the heating or cooling source. For larger scale reactions, multiple probes may be necessary to ensure uniform temperature distribution. Precise temperature control is vital in pharmaceutical manufacturing to ensure the quality and efficacy of the final product.[7][8]

Visualizing Temperature-Sensitive Steps in Diazepam Synthesis

The following diagram illustrates a simplified two-step synthesis of diazepam, highlighting the different temperature conditions for each stage.

Diazepam_Synthesis cluster_0 Stage 1: N-Acylation cluster_1 Stage 2: Cyclization A 2-amino-5-chlorobenzophenone C Intermediate 3a A:e->C:w + B B Bromoacetyl bromide Temp1 0°C D Intermediate 3a C->D Telescoped Process F Diazepam D:e->F:w + E E Ammonia Source (e.g., NH4Br/NH4OH) Temp2 60°C

Caption: A simplified workflow of a two-step diazepam synthesis with distinct temperature-controlled stages.

Key Temperature Parameters in Diazepam Synthesis

Reaction StageKey TransformationRecommended TemperatureImpact of Temperature Deviation
Stage 1 N-Acylation0°C[1][2]Too High: Increased formation of side products.[1] Too Low: Slower reaction rate.
Stage 2 Cyclization60°C[1][2]Too High: Potential for degradation or further side reactions. Too Low: Incomplete cyclization, leading to lower yield.[1]
Crystallization PurificationVariable (Cooling from elevated temp.)Cooling Too Fast: Formation of small, impure crystals. Cooling Too Slow: May be inefficient.

Experimental Protocol: Temperature Control in the Cyclization Step of Diazepam Synthesis

This protocol outlines a general procedure for the temperature-critical cyclization step, based on principles from continuous flow synthesis.[1]

  • System Preparation:

    • Set up a reaction vessel equipped with a magnetic stirrer, a condenser, a calibrated temperature probe, and a heating mantle or oil bath.

    • Ensure the temperature probe is positioned in the reaction mixture away from the sides of the vessel.

  • Reagent Preparation:

    • Prepare a solution of the N-acylated intermediate (e.g., intermediate 3a from the first stage) in a suitable solvent like acetonitrile.

    • Prepare the ammonia source solution (e.g., a saturated solution of NH4Br in 30% NH4OH).[1]

  • Reaction Execution:

    • Charge the reaction vessel with the solution of the N-acylated intermediate.

    • Begin stirring the solution.

    • Heat the reaction mixture to the target temperature of 60°C. Monitor the temperature closely and adjust the heating to maintain a stable temperature.

    • Once the target temperature is reached and stable, slowly add the ammonia source solution to the reaction mixture. The rate of addition should be controlled to prevent any significant temperature fluctuations.

    • Maintain the reaction at 60°C for the predetermined reaction time (e.g., 10 minutes in the cited flow synthesis).[1]

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC or HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with the appropriate work-up and purification procedures, which may include extraction and crystallization.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting temperature-related issues in your diazepane synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Temp Verify Temperature Measurement Accuracy Start->Check_Temp Is_Accurate Is Reading Accurate? Check_Temp->Is_Accurate Calibrate Calibrate Temperature Probe Calibrate->Check_Temp Is_Accurate->Calibrate No Analyze_Problem Analyze the Specific Problem Is_Accurate->Analyze_Problem Yes Low_Yield Low Yield Analyze_Problem->Low_Yield High_Impurities High Impurities Analyze_Problem->High_Impurities Reaction_Stall Reaction Stall Analyze_Problem->Reaction_Stall Optimize_Temp Optimize Temperature (Small-scale trials) Low_Yield->Optimize_Temp Review_Mechanism Review Reaction Mechanism for Side Reactions High_Impurities->Review_Mechanism Increase_Temp Increase Reaction Temperature Reaction_Stall->Increase_Temp Check_Catalyst Check Catalyst Activity and Solvent Reaction_Stall->Check_Catalyst End Problem Resolved Optimize_Temp->End Lower_Temp Lower Reaction Temperature Lower_Temp->End Increase_Temp->End Review_Mechanism->Lower_Temp Check_Catalyst->End

Caption: A step-by-step workflow for diagnosing and resolving temperature-related issues in synthesis.

References

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. [Link]

  • Diazepam - Wikipedia. Wikipedia. [Link]

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. [Link]

  • (PDF) Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Identification, synthesis and characterization of impurities of Diazepam. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[ b][1][2]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. National Institutes of Health. [Link]

  • Manufacturing Drugs? Read This! Axxon. [Link]

  • Crystal structures at room temperature of Diazepam (left, ab plane)... ResearchGate. [Link]

  • Temperature dependence of the benzodiazepine-receptor interaction. PubMed. [Link]

  • Synthesis of Indole‐Fused 1,4‐Diazepinones via Photoredox‐Catalyzed Cascade Cyclization Reaction. AIR Unimi. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Importance of Thermal Stability Data to Avoid Dangerous Reagents: Temozolomide Case Study. ResearchGate. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]

  • An Overview of Pharmaceutical Temperature Monitoring. Sensitech. [Link]

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed. [Link]

  • Benzotriazepine synthesis, conformational analysis, and biological properties. Canadian Journal of Chemistry. [Link]

  • Thermal Hazards Studies for the Azidation Process in the Preparation of Tetra Functional Glycidylazide Polymer (t-GAP). MDPI. [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Avoiding crystallization of lorazepam during infusion. PubMed. [Link]

  • A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ResearchGate. [Link]

  • Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Royal Society of Chemistry. [Link]

  • Importance of temperature control in the pharmaceutical industry. Fuji Electric France. [Link]

Sources

Technical Support Center: Optimized Workup and Purification of (R)-1-Boc-2-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the isolation and purification of (R)-1-Boc-2-methyl-diazepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this chiral building block. Recognizing the nuances of handling Boc-protected diamines and the critical importance of maintaining enantiomeric purity, this guide provides practical, field-tested advice in a direct question-and-answer format, supplemented by detailed troubleshooting protocols. Our focus is on not just the "how," but the "why," to empower you to make informed decisions during your experimental work.

Frequently Asked Questions (FAQs)

Q1: My Boc-protection of (R)-2-methyl-diazepane seems incomplete. What are the common causes?

A1: Incomplete reaction is a frequent issue. The primary causes include:

  • Insufficient Reagent: The stoichiometry of di-tert-butyl dicarbonate (Boc₂O) is critical. While a 1.0 to 1.2 molar equivalent is often cited, the purity of your starting (R)-2-methyl-diazepane can affect the required amount.[1] If the starting material is a salt (e.g., dihydrochloride), a base is required to liberate the free amine for reaction.

  • Base Stoichiometry: When starting from a salt, at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) are necessary to neutralize the acid. An insufficient amount of base will result in a portion of the starting amine remaining protonated and unreactive.

  • Reaction Conditions: While the reaction is often performed at room temperature, low temperatures (0 °C to RT) can help to control exotherms, especially on a larger scale.[1] Vigorous stirring is also important to ensure proper mixing of the reagents.

Q2: I am observing a significant amount of a less polar byproduct in my crude reaction mixture. What could it be?

A2: The most likely less polar byproduct is the di-Boc protected diazepane, where both nitrogen atoms have reacted with Boc₂O. This is more likely to occur if:

  • A significant excess of Boc₂O is used.

  • A catalytic amount of 4-dimethylaminopyridine (DMAP) is used, which can facilitate the formation of the di-protected species.

  • The reaction is run for an extended period of time.

This byproduct can typically be separated by flash column chromatography.[2]

Q3: Is there a risk of racemization during the Boc-protection or workup?

A3: For (R)-1-Boc-2-methyl-diazepane, the chiral center is at the 2-position of the diazepane ring. Racemization at this center under standard Boc-protection conditions is unlikely as it would require breaking a carbon-carbon or carbon-nitrogen bond in the ring. However, it is always good practice to use mild basic conditions and avoid excessive heat to maintain the enantiomeric integrity of your material.

Q4: My purified (R)-1-Boc-2-methyl-diazepane is an oil, but I've seen it listed as a solid. How can I induce crystallization?

A4: Many Boc-protected amines are initially isolated as oils.[3] To induce crystallization, you can try the following:

  • Solvent Trituration: Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., diethyl ether, dichloromethane) and then add a non-polar solvent in which it is poorly soluble (e.g., hexanes, pentane) dropwise with vigorous stirring until the solution becomes cloudy. Allow it to stand, and with time, a solid may precipitate.

  • Seed Crystals: If you have a small amount of solid material, you can use it to seed a supersaturated solution of your oily product.[4]

  • Patience: Sometimes, storing the oil under high vacuum for an extended period can lead to spontaneous crystallization.

Troubleshooting Guides

Issue 1: Low Yield of (R)-1-Boc-2-methyl-diazepane after Aqueous Workup

Symptom: After quenching the reaction and performing a liquid-liquid extraction, the yield of the desired product is significantly lower than expected.

Potential Cause & Troubleshooting Recommendation:

The Boc-protected amine might be partially protonated and exhibiting some water solubility, especially if the pH of the aqueous layer is not sufficiently basic. The Boc group is also known to be labile under acidic conditions.[5]

Optimized Aqueous Workup Protocol:

  • Quench Reaction: After confirming the consumption of the starting material by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Solvent Removal (Optional but Recommended): If your reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the bulk of the solvent under reduced pressure. This will improve the efficiency of the subsequent extraction.

  • Dilution: Dilute the residue with a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane) and water.

  • Basify Aqueous Layer: Crucially, ensure the aqueous layer is basic (pH > 9) by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This ensures the product is in its free base form and minimally soluble in the aqueous phase.

  • Extraction: Perform the extraction with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Issue 2: Poor Separation of (R)-1-Boc-2-methyl-diazepane from Starting Material and Byproducts by Column Chromatography

Symptom: Flash column chromatography does not provide baseline separation of the desired product from the unreacted (R)-2-methyl-diazepane and/or the di-Boc byproduct.

Optimized Column Chromatography Protocol:

  • Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.

  • Solvent System Selection: The polarity of the eluent is key. A gradient elution is often most effective.

    • Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate.

    • For separating the highly polar unreacted diamine, a small amount of a more polar solvent like methanol containing a basic additive (e.g., 1% triethylamine) may be necessary in the eluent system to prevent peak tailing.

  • Sample Loading: For optimal separation, dry-load the crude product onto a small amount of silica gel and apply it to the top of the column.

  • Fraction Collection: Collect small fractions and analyze them by TLC before combining the pure fractions.

Table 1: Example Solvent Systems for Flash Chromatography of Boc-Protected Amines

Compound TypeStarting EluentFinal EluentAdditiveReference
Mono-Boc-protected diamine100% Dichloromethane95:5 Dichloromethane:MethanolNone[6]
Mono-Boc-protected diamine100% Hexanes75:25 Hexanes:Ethyl AcetateNone[7]
Mono-Boc-protected diamine100% Pentane80:20 Pentane:Ethyl Acetate1% TriethylamineGeneral Practice

Note: These are starting points and may require optimization for your specific separation.

Visualized Workflows

Optimized Workup and Purification Workflow

Optimized Workup and Purification Workflow cluster_reaction Boc-Protection Reaction cluster_workup Aqueous Workup cluster_purification Purification start Crude Reaction Mixture ((R)-2-methyl-diazepane, Boc₂O, Base) quench Quench Reaction (e.g., with water or sat. NH₄Cl) start->quench basify Adjust to pH > 9 (e.g., with NaHCO₃ or NaOH) quench->basify extract Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract dry Dry and Concentrate extract->dry chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) dry->chromatography analyze Analyze Fractions (TLC/LC-MS) chromatography->analyze combine Combine Pure Fractions and Concentrate analyze->combine end Pure (R)-1-Boc-2-methyl-diazepane combine->end

Caption: Optimized workup and purification workflow for (R)-1-Boc-2-methyl-diazepane.

Troubleshooting Logic for Chiral Purity Analysis

Chiral Purity Analysis Troubleshooting start Analyze sample by Chiral HPLC peak_shape Poor Peak Shape (Tailing or Fronting)? start->peak_shape resolution Poor Resolution (Rs < 1.5)? peak_shape->resolution No overload Inject Diluted Sample peak_shape->overload Yes purity Enantiomeric Purity Meets Specification? resolution->purity No optimize_mobile_phase Optimize Mobile Phase (Vary alcohol modifier %, try different alcohols) resolution->optimize_mobile_phase Yes repurify Re-purify by Flash Chromatography or Preparative Chiral HPLC purity->repurify No success Successful Analysis purity->success Yes overload->peak_shape mobile_phase Adjust Mobile Phase (Additives like DEA for basic compounds) overload->mobile_phase column_health Check Column Health (Flush or Replace) mobile_phase->column_health column_health->peak_shape change_csp Screen Different Chiral Stationary Phases (CSPs) optimize_mobile_phase->change_csp temp Adjust Column Temperature change_csp->temp temp->resolution check_synthesis Review Synthesis for Sources of Racemization repurify->check_synthesis check_synthesis->start

Caption: Troubleshooting decision tree for chiral HPLC analysis.

Analytical Characterization

Chiral HPLC Method Development for Enantiomeric Purity

The most reliable method for determining the enantiomeric purity of (R)-1-Boc-2-methyl-diazepane is through chiral High-Performance Liquid Chromatography (HPLC).[8]

Starting Conditions for Method Development:

  • Columns to Screen: Polysaccharide-based chiral stationary phases are a good starting point.[9]

    • Chiralpak® IA, IB, IC, ID, IE, IF

    • Chiralcel® OD, OJ, OZ

  • Mobile Phase: A typical mobile phase for these columns consists of a mixture of a non-polar solvent and an alcohol modifier.

    • Normal Phase: Hexane/Isopropanol or Heptane/Ethanol. A common starting point is 90:10 (v/v).[9]

    • Additive: For basic compounds like this, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can significantly improve peak shape.[10]

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is usually suitable for Boc-protected amines.

Table 2: Example Chiral HPLC Conditions for Analogous Compounds

Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Compound TypeReference
Chiralpak® AD-HHexane/Isopropanol (90:10)1.025Boc-protected diamine[9]
Chiralcel® OD-HHexane/Ethanol (90:10) + 0.1% DEA1.025Basic chiral drug[10]
Chiralpak® ICVaries1.025Nα-Fmoc/Boc amino acid derivatives[5]
NMR Spectroscopy
  • ¹H NMR: Expect to see a singlet for the 9 protons of the Boc group around 1.4-1.5 ppm. The protons on the diazepane ring will appear as complex multiplets in the aliphatic region (approximately 1.5-3.8 ppm). The methyl group will be a doublet around 1.1 ppm.[7]

  • ¹³C NMR: The carbonyl carbon of the Boc group will appear around 155 ppm, and the quaternary carbon of the Boc group will be around 79 ppm. The carbons of the diazepane ring and the methyl group will appear in the aliphatic region (approximately 20-60 ppm).[7]

References

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6883-6897. Available at: [Link]

  • Ahuja, S., & Dong, M. W. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(1), 54-64. Available at: [Link]

  • The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. Available at: [Link]

  • Wang, Z., et al. (2023). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 14(3), 637-644. Available at: [Link]

  • Wang, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2947. Available at: [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. 4(3), 540-549. Available at: [Link]

  • Sharma, S., & Ali, M. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science, 51(8), 760-776. Available at: [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • The Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved from [Link]

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid.
  • Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26. Available at: [Link]

  • Steinbeck, C. (2007). Applying New Technologies to old 13C-NMR Reference Data – the Advantage of Automatic Peer-Reviewing using the CSEARCH-Protocol. GIT Laboratory Journal, 11, 44-46. Available at: [Link]

  • Gkionis, C., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(3), 1169. Available at: [Link]

  • ResearchGate. (2015). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. Retrieved from [Link]

  • Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2690. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Methodologies of Chiral 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: January 2026

The chiral 1,4-diazepane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including antipsychotics, anxiolytics, and anticancer agents.[1][2] The stereochemistry of these seven-membered rings is often crucial for their pharmacological activity, making their enantioselective synthesis a topic of significant interest for researchers in drug discovery and development. This guide provides an in-depth comparison of three prominent synthetic methodologies for accessing chiral 1,4-diazepanes: Enzymatic Intramolecular Asymmetric Reductive Amination, Chiral Pool Synthesis via Intramolecular Amide Coupling, and Rhodium-Catalyzed Asymmetric Hydroamination.

Enzymatic Intramolecular Asymmetric Reductive Amination: The "Green" and Highly Selective Approach

Biocatalysis has emerged as a powerful tool in modern organic synthesis, offering high selectivity under mild, environmentally benign conditions. The use of imine reductases (IREDs) for the intramolecular asymmetric reductive amination of amino ketones represents a state-of-the-art method for the synthesis of chiral 1,4-diazepanes.[3]

Causality Behind the Experimental Choices

This methodology hinges on the remarkable ability of IREDs to catalyze the stereoselective reduction of a transient imine intermediate, which is in equilibrium with its open-chain amino ketone form. The enzyme's chiral active site dictates the facial selectivity of the hydride transfer from a cofactor, typically NADPH, to the imine, thereby establishing the stereocenter with high fidelity. The choice of the specific IRED is critical, as different enzymes can exhibit complementary stereoselectivity, providing access to either the (R)- or (S)-enantiomer of the desired product.[3] Furthermore, protein engineering, through techniques like saturation mutagenesis, can be employed to significantly enhance the catalytic efficiency of a chosen IRED for a specific substrate.[1]

Experimental Protocol: Enzymatic Synthesis of a Chiral 1,4-Diazepane

The following protocol is a representative example of an enzymatic intramolecular asymmetric reductive amination.[4]

Materials:

  • Amino ketone substrate

  • Imine Reductase (IRED)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP⁺

  • D-Glucose

  • Tris-HCl buffer

  • Dimethyl sulfoxide (DMSO)

  • tert-Butyl methyl ether (for extraction)

  • Sodium hydroxide (for quenching)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Prepare a 100 mM Tris-HCl buffer (pH 9.0).

  • In a reaction vessel, combine the purified IRED (1 mg/mL), GDH (0.7 mg/mL), NADP⁺ (1 mM), and D-glucose (30 mM) in the Tris-HCl buffer.

  • Add the amino ketone substrate (5 mM) dissolved in a minimal amount of DMSO (final concentration 2% v/v).

  • Incubate the reaction mixture at 25°C with shaking (220 rpm) for 24 hours.

  • Quench the reaction by adding 10 M NaOH.

  • Extract the product with tert-butyl methyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

enzymatic_workflow cluster_prep Reaction Setup cluster_reaction Biocatalysis cluster_workup Workup & Purification reagents Buffer, IRED, GDH, NADP+, Glucose incubation Incubation (25°C, 220 rpm, 24h) reagents->incubation substrate Amino Ketone in DMSO substrate->incubation quench Quench (NaOH) incubation->quench extract Extraction (TBME) quench->extract purify Purification extract->purify product Chiral 1,4-Diazepane purify->product

Caption: Workflow for the enzymatic synthesis of chiral 1,4-diazepanes.

Mechanistic Insights

The catalytic cycle begins with the binding of the amino ketone substrate to the IRED active site. The enzyme facilitates the intramolecular condensation to form a cyclic imine. The NADPH cofactor then delivers a hydride to one face of the imine, directed by the chiral environment of the active site, to generate the chiral amine product. The resulting NADP⁺ is then reduced back to NADPH by the action of a cofactor regeneration system, such as glucose dehydrogenase and glucose, allowing the catalytic cycle to continue.

enzymatic_mechanism cluster_cofactor Cofactor Regeneration Substrate Amino Ketone In active site Imine Cyclic Imine Enzyme-bound Substrate->Imine Intramolecular Condensation IRED_Product IRED-Product Complex Imine->IRED_Product + NADPH (Hydride Transfer) NADP NADP+ Imine->NADP Product Chiral 1,4-Diazepane Released IRED_empty IRED Product->IRED_empty IRED_Substrate IRED-Substrate Complex IRED_empty->IRED_Substrate + Substrate IRED_Substrate->Imine IRED_Product->IRED_empty - Product NADPH NADPH NADPH->Imine GDH GDH NADP->GDH GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: Catalytic cycle of imine reductase (IRED) for chiral 1,4-diazepane synthesis.

Chiral Pool Synthesis: Building from Nature's Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials, such as amino acids, to construct more complex chiral molecules. This approach elegantly transfers the chirality of the starting material to the final product, often through a series of well-established chemical transformations.

Causality Behind the Experimental Choices

In this strategy, an enantiopure amino acid serves as the chiral building block. The synthesis involves a sequence of protection, functional group manipulation, and chain elongation steps to construct a linear precursor containing both a carboxylic acid and a protected amino group at the appropriate positions. The key ring-closing step is an intramolecular amide bond formation, often facilitated by a peptide coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] The final deprotection and reduction steps yield the desired chiral 1,4-diazepane. The choice of protecting groups is crucial to ensure orthogonality, allowing for their selective removal at different stages of the synthesis.

Experimental Protocol: Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate

The following is a multi-step synthesis starting from (S)-alaninol, derived from the natural amino acid (S)-alanine.[5]

Materials:

  • (S)-2-aminopropan-1-ol

  • 2-nitrobenzenesulfonyl chloride (NsCl)

  • Triethylamine (TEA)

  • 1-bromo-2-chloroethane

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Thiophenol

  • Potassium carbonate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH)

Procedure (summary of key steps):

  • Nosylation: Protect the amino group of (S)-2-aminopropan-1-ol with a nosyl group.

  • Alkylation: Alkylate the nosylated intermediate with a suitable dielectrophile to introduce the carbon backbone of the diazepane ring.

  • Intramolecular Cyclization (Fukuyama-Mitsunobu): A key step involving the intramolecular cyclization of a nosyl-protected diamino alcohol to form the seven-membered ring.[5]

  • Nosyl Deprotection: Remove the nosyl protecting group.

  • Boc Protection: Protect one of the nitrogen atoms with a Boc group.

  • Reduction: Reduce the amide functionality to the corresponding amine to afford the final 1,4-diazepane.

chiral_pool_workflow Start (S)-Alaninol Step1 Protection (e.g., Ns) Start->Step1 Step2 Chain Elongation Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Deprotection Step3->Step4 Step5 N-Functionalization (e.g., Boc) Step4->Step5 Step6 Reduction Step5->Step6 Final Chiral 1,4-Diazepane Step6->Final

Caption: General workflow for the chiral pool synthesis of 1,4-diazepanes.

Rhodium-Catalyzed Asymmetric Hydroamination: A Modern Catalytic Approach

Transition metal-catalyzed reactions have revolutionized organic synthesis, and the asymmetric hydroamination of alkynes is a powerful method for the construction of chiral nitrogen-containing heterocycles. Rhodium catalysis, in particular, has proven effective for the synthesis of enantioenriched 1,4-benzodiazepines.[2][6]

Causality Behind the Experimental Choices

This methodology involves the intramolecular cyclization of an amino-alkyne substrate in the presence of a chiral rhodium catalyst. The catalyst, typically a rhodium precursor complexed with a chiral phosphine ligand, activates the alkyne and facilitates the nucleophilic attack of the tethered amine. The chiral ligand environment dictates the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess. The choice of the chiral ligand is paramount for achieving high enantioselectivity.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydroamination

The following is a general procedure for the Rh-catalyzed asymmetric hydroamination of an (aminomethyl)aniline derivative with an internal alkyne.[6]

Materials:

  • Amino-alkyne substrate

  • [{Rh(cod)Cl}₂] (or other Rh precursor)

  • Chiral phosphine ligand (e.g., a Josiphos-type ligand)

  • Pyridinium p-toluenesulfonate (PPTS)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a glovebox, charge a reaction tube with the Rh precursor, the chiral ligand, and PPTS.

  • Add the amino-alkyne substrate dissolved in DCE.

  • Seal the tube and heat the reaction mixture at 80°C for 36 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

rh_workflow cluster_prep Reaction Setup (Inert) cluster_reaction Catalysis cluster_workup Workup & Purification catalyst Rh Precursor, Chiral Ligand, Additive heating Heating (e.g., 80°C, 36h) catalyst->heating substrate Amino-alkyne in Solvent substrate->heating concentrate Concentration heating->concentrate purify Purification concentrate->purify product Chiral 1,4-Benzodiazepine purify->product

Caption: Workflow for the Rh-catalyzed asymmetric hydroamination.

Mechanistic Insights

The catalytic cycle is thought to involve the formation of a rhodium-hydride species, which then undergoes migratory insertion of the alkyne to form a vinyl-rhodium intermediate. Subsequent intramolecular nucleophilic attack by the amine group, followed by protonolysis, releases the chiral diazepine product and regenerates the active rhodium catalyst.[7] The stereochemistry is determined during the enantioselective protonolysis or the nucleophilic attack step, controlled by the chiral ligand.

Comparative Analysis of Synthetic Methodologies

FeatureEnzymatic Reductive AminationChiral Pool SynthesisRh-Catalyzed Hydroamination
Stereoselectivity Excellent (>99% ee)[3]Excellent (depends on starting material purity)Good to Excellent (up to 99% ee)[6]
Substrate Scope Can be broad, but enzyme-dependentVersatile, depends on available chiral building blocksGood, tolerates various functional groups
Reaction Conditions Mild (ambient temp., aq. buffer)Can involve harsh reagents and temperaturesGenerally requires elevated temperatures
Scalability Potentially highly scalableWell-established for large-scale synthesis[5]Can be challenging due to catalyst cost and loading
"Green" Aspects Highly green (water solvent, biodegradable catalyst)Often involves protecting groups and stoichiometric reagentsUses precious metals, organic solvents
Key Advantage Unparalleled enantioselectivity and mild conditionsReliable transfer of chiralityHigh atom economy, catalytic approach
Key Disadvantage Requires specific enzyme for each substrate/enantiomerMulti-step sequences can be lengthyCatalyst cost and sensitivity

Conclusion

The choice of synthetic methodology for chiral 1,4-diazepanes depends heavily on the specific target molecule, the desired scale of synthesis, and the available resources.

  • Enzymatic Intramolecular Asymmetric Reductive Amination stands out for its exceptional enantioselectivity and environmentally friendly reaction conditions, making it an ideal choice for the synthesis of high-value pharmaceutical intermediates where stereochemical purity is paramount.

  • Chiral Pool Synthesis offers a robust and reliable approach, particularly when a diverse range of substituents is desired on the diazepane core. Its multi-step nature, however, can be a drawback in terms of overall efficiency.

  • Rhodium-Catalyzed Asymmetric Hydroamination represents a modern, atom-economical catalytic method that provides rapid access to enantioenriched 1,4-benzodiazepines. While powerful, the cost and sensitivity of the catalyst may be a consideration for large-scale applications.

Ultimately, a thorough evaluation of these and other emerging synthetic strategies will enable researchers and drug development professionals to select the most appropriate and efficient route for the synthesis of their target chiral 1,4-diazepane derivatives.

References

  • Xu, Z., Yao, P., Sheng, X., & Zhu, D. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8196-8203. [Link]

  • Rashid, M., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(1), 16-37. [Link]

  • Xu, Z., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ResearchGate. [Link]

  • Pérez, M., et al. (2021). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. The Journal of Organic Chemistry, 86(15), 10343-10353. [Link]

  • Wünsch, B., et al. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5494-5509. [Link]

  • Saga, Y., et al. (2014). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. Organic Process Research & Development, 18(5), 656-661. [Link]

  • Breit, B., et al. (2021). Rh‐Catalyzed Hydroamination of Allenes: Asymmetric N‐Allylation of Amino Acids and Peptides. Chemistry – A European Journal, 27(49), 12533-12538. [Link]

  • Rashid, M., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]

  • Krische, M. J., et al. (2018). Rhodium-Catalyzed Enantioselective Hydroamination of Alkynes with Indolines. Angewandte Chemie International Edition, 57(40), 13198-13202. [Link]

  • PubChem. (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate. PubChem. [Link]

  • Jamison, T. F., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines. Journal of the American Chemical Society, 143(24), 9215-9221. [Link]

  • Wang, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(14), 5393. [Link]

  • Zhou, J., et al. (2018). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 9(12), 3132-3137. [Link]

  • Li, X., et al. (2021). Rh(iii)-catalyzed aerobic oxidative cyclization of anilines, alkynes, and CO. Chemical Science, 12(30), 10254-10260. [Link]

  • Heravi, M. M., et al. (2012). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 17(6), 6894-6906. [Link]

  • Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 795689. [Link]

  • Li, G., et al. (2022). Multifunctional biocatalysis: An unusual imine reductase. Chem Catalysis, 2(10), 2636-2649. [Link]

  • Google Patents. (2020). Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Rajput, A., et al. (2023). Biocatalytic Access to Chiral Benzazepines Using Imine Reductases. ACS Catalysis, 13(7), 4765-4775. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (R)-1-Boc-2-methyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 1-Boc-2-methyl-diazepane (C₁₁H₂₂N₂O₂, Molecular Weight: 214.30 g/mol ), are valuable chiral building blocks in the synthesis of novel therapeutics.[1][3][4]

Ensuring the enantiomeric purity of a specific stereoisomer, such as (R)-1-Boc-2-methyl-diazepane, is paramount. The presence of its (S)-enantiomer could lead to reduced efficacy, off-target effects, or unforeseen toxicity. Therefore, the accurate determination of enantiomeric excess (ee) is an indispensable step in both process development and quality control.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of (R)-1-Boc-2-methyl-diazepane. We will move beyond mere protocols to explore the underlying principles and rationale, empowering researchers to select and implement the most appropriate method for their specific needs, be it high-throughput screening or rigorous GMP-level release testing.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the enantioselective analysis of chiral compounds, prized for its robustness, precision, and widespread adoption.[1] The technique's power lies in the Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The separation principle is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[1][5] The differing stability and energetics of these complexes cause one enantiomer to be retained longer on the column, resulting in distinct elution times.

Causality Behind Experimental Choices
  • Column Selection: For a cyclic amine derivative like 1-Boc-2-methyl-diazepane, polysaccharide-based CSPs are the first choice. Columns with coated or immobilized cellulose or amylose derivatives (e.g., CHIRALPAK® series) have demonstrated broad applicability and excellent resolving power for such structures through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[1][6]

  • Mobile Phase Selection: A normal-phase mobile system, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (IPA) or ethanol, is often the starting point. The inclusion of a small amount of an amine additive, such as diethylamine (DEA), is crucial. DEA acts as a competitor for highly active sites on the silica surface, preventing peak tailing and improving the peak shape of the basic diazepane analyte.

  • Detection Challenges: The 1-Boc-2-methyl-diazepane molecule lacks a strong UV chromophore, making direct detection by standard UV-Vis detectors challenging, especially for low-level impurity quantification.[5] To overcome this, two primary strategies can be employed:

    • Universal Detection: Utilize detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD). Mass Spectrometry (MS) is an even more powerful choice, providing both quantification and mass confirmation.

    • Derivatization: React the analyte with a chromophore-containing agent, such as 3,5-Dinitrobenzoyl chloride, to attach a UV-active tag. This allows for sensitive detection using a standard UV detector but adds a sample preparation step and requires confirmation that the derivatization reaction does not cause racemization.[5]

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Accurately weigh ~1 mg of 1-Boc-2-methyl-diazepane p2 Dissolve in 1 mL of mobile phase diluent p1->p2 p3 Filter through 0.45 µm syringe filter p2->p3 a1 Equilibrate Chiral Column (e.g., CHIRALPAK® IA) p3->a1 Transfer to Autosampler a2 Inject 5-10 µL of prepared sample a1->a2 a3 Isocratic Elution (e.g., Hexane/IPA/DEA) a2->a3 a4 Detect with ELSD/MS or UV (if derivatized) a3->a4 d1 Integrate peak areas for (R) and (S) enantiomers a4->d1 Generate Chromatogram d2 Calculate Enantiomeric Excess (ee) ee (%) = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 d1->d2

Caption: Chiral HPLC workflow for ee determination.

Detailed Protocol: Chiral HPLC Analysis
  • Objective: To separate and quantify the (R) and (S) enantiomers of 1-Boc-2-methyl-diazepane and determine the enantiomeric excess (ee).

  • Materials & Instrumentation:

    • HPLC System: Standard system with a pump, autosampler, column oven, and ELSD or MS detector.

    • Chiral Column: Polysaccharide-based column, e.g., CHIRALPAK® IA, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (e.g., 90:10:0.1 v/v/v).

    • Sample Diluent: Mobile Phase.

  • Procedure:

    • Prepare the mobile phase, filter, and degas.

    • Install the chiral column and equilibrate the system at a flow rate of 1.0 mL/min at 25 °C until a stable baseline is achieved.

    • Prepare a sample solution of racemic 1-Boc-2-methyl-diazepane (~1 mg/mL) and a sample of the (R)-enantiomer to be tested.

    • Inject 10 µL of the racemic standard to determine the retention times of both enantiomers and establish resolution.

    • Inject 10 µL of the test sample.

    • Record the chromatogram for a sufficient duration to elute both peaks.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the resolution (Rs) between the peaks. A baseline resolution (Rs ≥ 1.5) is desired for accurate quantification.[1]

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] * 100.

Method 2: Chiral Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. It utilizes carbon dioxide (CO₂) in its supercritical state as the primary mobile phase component. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies at lower back pressures compared to liquid-phase chromatography.[7]

Causality Behind Experimental Choices
  • Why SFC? For drug discovery environments, sample throughput is key. SFC methods are typically 3-10 times faster than corresponding HPLC methods. The reduced consumption of organic solvents also significantly lowers operational costs and environmental impact, aligning with green chemistry principles.

  • Columns and Modifiers: The same polysaccharide-based CSPs that are successful in HPLC are the workhorses of chiral SFC.[2] To elute analytes like the diazepane derivative, a polar organic modifier, most commonly methanol or ethanol, is added to the CO₂. This modifier increases the mobile phase's solvating power. Basic or acidic additives can be included in the modifier to improve peak shape, similar to their function in HPLC.

Experimental Workflow: Chiral SFC

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Processing p1 Accurately weigh ~1 mg of analyte p2 Dissolve in 1 mL of alcohol modifier (e.g., MeOH) p1->p2 a1 Equilibrate Chiral Column with CO2/Modifier flow p2->a1 Transfer to Autosampler a2 Inject 1-5 µL of prepared sample a1->a2 a3 Isocratic or Gradient Elution a2->a3 a4 Detect with UV or MS a3->a4 d1 Integrate peak areas for (R) and (S) enantiomers a4->d1 Generate Chromatogram d2 Calculate Enantiomeric Excess (ee) d1->d2

Caption: Chiral SFC workflow for rapid ee determination.

Detailed Protocol: Chiral SFC Analysis
  • Objective: To rapidly separate and quantify the enantiomers of 1-Boc-2-methyl-diazepane.

  • Materials & Instrumentation:

    • SFC System: An analytical SFC system with a back pressure regulator (BPR), pump for CO₂ and modifier, autosampler, column oven, and UV or MS detector.

    • Chiral Column: Polysaccharide-based column, e.g., CHIRALPAK® IC, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: Supercritical CO₂ and Methanol (with 0.1% DEA) as a modifier.

  • Procedure:

    • Set the system conditions: Flow Rate = 3.0 mL/min, BPR = 150 bar, Column Temperature = 40 °C.

    • Equilibrate the column with an isocratic mobile phase composition (e.g., 85% CO₂, 15% Methanol w/ additive).

    • Prepare samples as described for HPLC, using the modifier as the diluent.

    • Inject 5 µL of the racemic standard to confirm separation.

    • Inject 5 µL of the test sample.

  • Data Analysis:

    • Perform data analysis as described for the HPLC method.

Method 3: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers an entirely different approach that does not rely on physical separation. It is a powerful tool for structural elucidation and can be adapted to determine enantiomeric excess through two primary strategies.[6]

Chiral Derivatizing Agents (CDAs)

This is an indirect method. The mixture of enantiomers is chemically reacted with a single, enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, are distinguishable in an NMR spectrum, exhibiting separate signals.[8]

  • Causality: The choice of CDA is critical. For amines, Mosher's acid chloride (MTPA-Cl) or its analogues are classic choices.[9] The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other) to ensure the resulting diastereomeric ratio accurately reflects the initial enantiomeric ratio.

  • Self-Validation: The protocol is self-validating if the reaction goes to completion. The integration of the distinct proton (¹H) or other nuclei (e.g., ¹⁹F, ³¹P, if applicable to the CDA) signals corresponding to each diastereomer directly yields their ratio, and thus the ee of the original sample.[10]

Chiral Shift Reagents (CSRs)

This is a direct method. A chiral Lewis acid, typically a lanthanide complex (e.g., Eu(hfc)₃), is added to the NMR sample. The CSR forms rapid, reversible diastereomeric complexes with the enantiomers. This association perturbs the local magnetic field around the analyte's protons, inducing chemical shift differences (Δδ) between corresponding signals of the two enantiomers.[11]

  • Causality: The magnitude of the induced shift depends on the concentration of the CSR and the strength of the interaction. The goal is to add enough CSR to achieve baseline resolution of at least one pair of signals without causing excessive peak broadening, which can hinder accurate integration. This method is non-destructive, and the sample can be recovered.

Experimental Workflow: NMR with Chiral Derivatizing Agent

NMR_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_data Data Processing p1 Dissolve analyte in aprotic solvent (e.g., CDCl3) p2 Add enantiopure Chiral Derivatizing Agent (e.g., MTPA-Cl) and a non-chiral base p1->p2 p3 Allow reaction to proceed to completion p2->p3 a1 Transfer reaction mixture to NMR tube p3->a1 a2 Acquire high-resolution 1H NMR spectrum a1->a2 d1 Identify well-resolved signals corresponding to each diastereomer a2->d1 d2 Integrate signals (Area_D1, Area_D2) d1->d2 d3 Calculate ee (%) = |(Area_D1 - Area_D2)| / (Area_D1 + Area_D2) * 100 d2->d3

Caption: NMR workflow using a chiral derivatizing agent.

Detailed Protocol: ¹H NMR with Mosher's Acid Chloride (Illustrative)

Note: The secondary amine in 1-Boc-2-methyl-diazepane would react with Mosher's acid chloride.

  • Objective: To form diastereomeric amides and determine their ratio by ¹H NMR.

  • Materials:

    • (R)-1-Boc-2-methyl-diazepane sample (~5-10 mg).

    • Enantiopure (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

    • Anhydrous deuterated chloroform (CDCl₃).

    • A non-nucleophilic base (e.g., triethylamine or pyridine).

    • NMR spectrometer (≥400 MHz).

  • Procedure:

    • Dissolve the diazepane sample in ~0.7 mL of CDCl₃ in an NMR tube.

    • Add a small excess (~1.2 equivalents) of MTPA-Cl and the base.

    • Cap the tube and mix gently. Allow the reaction to proceed at room temperature. Monitor by TLC or a quick NMR scan to confirm completion (disappearance of the starting material's N-H signal).

    • Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved proton signal that is clearly split into two peaks, one for each newly formed diastereomer (e.g., the methyl group protons or the methoxy protons from the Mosher's ester).

    • Carefully integrate both peaks.

    • Calculate the ee from the integration values as described previously.

Comparative Guide: At-a-Glance

FeatureChiral HPLCChiral SFCNMR Spectroscopy
Principle Physical separation on a chiral stationary phasePhysical separation using a supercritical fluid mobile phaseChemical shift non-equivalence of diastereomers (formed in situ or pre-formed)
Resolution/Accuracy Excellent (Gold Standard)ExcellentGood to Excellent, depends on peak separation
Sensitivity (LOD/LOQ) Good to Excellent (detector dependent)Good to Excellent (detector dependent)Moderate (inherently less sensitive than chromatography)
Analysis Time 10 - 30 minutes2 - 10 minutes5 - 20 minutes (plus reaction time for CDA)
Sample Throughput ModerateHighLow to Moderate
Solvent Consumption HighLow (Green)Very Low
Instrument Accessibility HighModerateHigh
Destructive? NoNoNo (CSR); Yes (CDA)

Final Recommendations

The choice of method for determining the enantiomeric excess of (R)-1-Boc-2-methyl-diazepane is dictated by the specific requirements of the analysis.

  • For Rigorous Quality Control and Release Testing: Chiral HPLC remains the preferred method. Its robustness, high resolution, and established validation protocols make it the authoritative choice for generating data for regulatory submissions.

  • For High-Throughput Screening and Process Development: Chiral SFC is the superior option. Its significant speed advantage allows for the rapid analysis of many samples, accelerating reaction optimization and library screening with the added benefits of reduced cost and environmental impact.

  • For Orthogonal Confirmation or When Chromatography is Difficult: NMR Spectroscopy serves as an excellent orthogonal technique. It provides confirmation of the ee value through a completely different analytical principle. The CDA method is particularly robust, while the CSR method is useful for a quick, non-destructive check.

Ultimately, a comprehensive analytical strategy may leverage more than one of these techniques. For instance, a high-speed SFC method could be developed for routine in-process controls, while a fully validated HPLC method is used for the final product release, with NMR occasionally used to confirm results for critical batches. This multi-faceted approach ensures the highest degree of confidence in the enantiomeric purity of your chiral building blocks and drug candidates.

References

  • Mazurek, M., & Szlagowska, A. (2014). Dynamic high performance liquid chromatography on chiral stationary phases. Low temperature separation of the interconverting enantiomers of diazepam, flunitrazepam, prazepam and tetrazepam. Journal of Chromatography A. [Link]

  • Sumitomo Chemical Co., Ltd. Chiral Columns for enantiomer separation by HPLC. [Link]

  • Bull, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications. [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. John Wiley & Sons. [Link]

  • The Analytical Scientist. (2017). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (S)-1-BOC-2-METHYL-1 4 DIAZEPANE. [Link]

  • Takimoto, K., et al. (2018). NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules. The Journal of Physical Chemistry B. [Link]

  • Thoreauchem. (R)-1-Boc-2-methyl-[5][12]diazepane. [Link]

  • Daicel Chiral Technologies. (2014). Separation of enantiomers and conformers of Tofisopam. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]

Sources

A Comparative Guide to the Stereoisomers of 1-Boc-2-methyl-diazepane: Unveiling the Influence of Chirality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different activities, with one often being therapeutically active while the other may be inactive or even elicit adverse effects. This guide provides a comprehensive comparative analysis of the (R)- and (S)-enantiomers of 1-Boc-2-methyl-diazepane, a key intermediate in the synthesis of bioactive compounds.

While extensive data is available for the commercially accessible (S)-enantiomer, public domain information on the (R)-enantiomer is notably scarce. This guide, therefore, presents the known properties of (S)-1-Boc-2-methyl-diazepane and offers a scientifically grounded, hypothetical framework for the properties and synthesis of its (R)-counterpart. Furthermore, we provide detailed experimental protocols to empower researchers to conduct their own comparative studies, thereby contributing to a more complete understanding of this chiral system.

The Significance of Chirality in Diazepane Scaffolds

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a chiral center, such as the methyl group at the C2 position in 1-Boc-2-methyl-diazepane, imparts three-dimensional complexity that can profoundly influence its interaction with biological targets. Understanding the distinct properties of each enantiomer is paramount for the development of safe and efficacious pharmaceuticals.

Physicochemical Properties: A Tale of Two Enantiomers

Enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light and other chiral entities is distinct.

Property(S)-1-Boc-2-methyl-diazepane(R)-1-Boc-2-methyl-diazepane (Hypothetical)
Molecular Formula C₁₁H₂₂N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol [2]214.30 g/mol
CAS Number 194032-32-1[2]Not publicly available
Appearance Solid[3]Solid
Optical Rotation [α] Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer.Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure 1-Boc-2-methyl-diazepane necessitates a stereoselective approach. A plausible synthetic route, adaptable for both enantiomers, would likely commence from a chiral starting material.

A hypothetical synthetic workflow is outlined below:

Synthetic_Workflow cluster_synthesis Enantioselective Synthesis start Chiral Starting Material ((R)- or (S)-2-aminopropanol) step1 Protection of Amine start->step1 e.g., Boc₂O, Et₃N step2 Activation of Hydroxyl Group step1->step2 e.g., MsCl, Pyridine step3 Nucleophilic Substitution with N-Boc-ethylenediamine step2->step3 step4 Intramolecular Cyclization step3->step4 Base-mediated product (R)- or (S)-1-Boc-2-methyl-diazepane step4->product

Caption: A plausible synthetic workflow for the enantioselective synthesis of (R)- and (S)-1-Boc-2-methyl-diazepane.

Spectroscopic and Chromatographic Characterization

Distinguishing between the (R) and (S) enantiomers requires chiral analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of N-Boc protected amines.[1][4]

Chiral_HPLC_Workflow cluster_hplc Chiral HPLC Analysis sample Racemic Mixture of (R)- and (S)-1-Boc-2-methyl-diazepane hplc Chiral HPLC System (Polysaccharide-based CSP) sample->hplc separation Differential Interaction with CSP hplc->separation detection UV Detector separation->detection chromatogram Chromatogram with Two Resolved Peaks detection->chromatogram

Caption: Experimental workflow for the chiral separation of 1-Boc-2-methyl-diazepane enantiomers using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR is "blind" to chirality, the use of chiral solvating agents (CSAs) can induce diastereomeric interactions, leading to distinguishable chemical shifts for the enantiomers.[5]

Pharmacological Implications: The Importance of Stereoisomeric Purity

Although specific pharmacological data for the enantiomers of 1-Boc-2-methyl-diazepane are not publicly available, the broader class of benzodiazepine derivatives demonstrates the profound impact of stereochemistry on biological activity.[6] Different enantiomers can exhibit varied affinities for their target receptors, leading to distinct pharmacological and toxicological profiles. For instance, in other chiral methyl-substituted piperazine compounds, stereoisomers have shown distinct selectivity for different nicotinic acetylcholine receptor subtypes.[7] This underscores the necessity of evaluating each enantiomer of a chiral drug candidate independently.

Experimental Protocols

The following protocols provide a framework for the synthesis, separation, and characterization of the enantiomers of 1-Boc-2-methyl-diazepane.

Protocol 1: Chiral HPLC Separation

Objective: To separate and quantify the (R)- and (S)-enantiomers of 1-Boc-2-methyl-diazepane.

Materials:

  • Racemic 1-Boc-2-methyl-diazepane

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • Chiral HPLC column (e.g., Daicel Chiralpak IA, IB, or IC)

  • HPLC system with UV detector

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and IPA in a suitable ratio (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of racemic 1-Boc-2-methyl-diazepane in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

    • Record the chromatogram.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the resolution (Rs) between the two peaks. A baseline resolution (Rs ≥ 1.5) is desirable.

    • Determine the enantiomeric excess (ee%) of a non-racemic sample using the peak areas.

Protocol 2: NMR Analysis with a Chiral Solvating Agent

Objective: To distinguish the (R)- and (S)-enantiomers of 1-Boc-2-methyl-diazepane using NMR spectroscopy.

Materials:

  • Enantiomerically enriched or racemic 1-Boc-2-methyl-diazepane

  • Deuterated chloroform (CDCl₃)

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

  • NMR spectrometer

Method:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 1-Boc-2-methyl-diazepane in 0.6 mL of CDCl₃ in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

    • Gently mix the solution.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Compare the two spectra. In the presence of the chiral solvating agent, look for splitting or the appearance of new signals for protons near the chiral center of the diazepane, indicating the formation of diastereomeric complexes and allowing for the differentiation of the enantiomers.

Future Directions

The significant gaps in the publicly available data for (R)-1-Boc-2-methyl-diazepane highlight a clear need for further research. The synthesis and characterization of this enantiomer, followed by a direct comparative study of its physicochemical and pharmacological properties against its (S)-counterpart, would provide invaluable insights for the drug discovery and development community. The protocols and conceptual framework provided in this guide are intended to facilitate these future investigations.

References

  • Chemvon Biotechnology (Shanghai) Co. Ltd. (s)-1-boc-2-methyl-1 4 diazepane. Available from: [Link]

  • G. U. Barrett, et al. Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. PubMed. Available from: [Link]

  • ResearchGate. Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. Available from: [Link]

  • P. Lazzeretti. Chiral discrimination in nuclear magnetic resonance spectroscopy. PubMed. Available from: [Link]

  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]

  • SciSpace. Direct chiral discrimination in NMR spectroscopy. Available from: [Link]

  • PubMed. Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Available from: [Link]

  • W-bad.org. Comparison of Benzodiazepine Pharmacology. Available from: [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Available from: [Link]

  • ResearchGate. (PDF) Chiral discrimination in NMR spectroscopy. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • ACS Publications. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Available from: [Link]

  • PubMed. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Available from: [Link]

  • ResearchGate. 1,4-Benzodiazepines are always chiral. | Download Scientific Diagram. Available from: [Link]

  • PubMed. Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • MDPI. Chiral Molecules: Properties, Synthesis and Analysis. Available from: [Link]

  • PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Available from: [Link]

  • PubMed. Stereochemical aspects of benzodiazepine binding to human serum albumin. I. Enantioselective high performance liquid affinity chromatographic examination of chiral and achiral binding interactions between 1,4-benzodiazepines and human serum albumin. Available from: [Link]

  • PubChem. Diazepam. Available from: [Link]

  • YouTube. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Available from: [Link]

  • Mind. Comparing benzodiazepines. Available from: [Link]

  • MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]

  • Maricopa Open Digital Press. Optical Activity – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]

Sources

A Comparative Guide to the Biological Activity of Diazepane-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the diazepane scaffold represents a "privileged structure" in medicinal chemistry. Its unique seven-membered ring system offers a versatile template for designing potent and selective modulators of various biological targets. While classically associated with the anxiolytic effects of benzodiazepines acting on GABA-A receptors, the functional landscape of diazepane-based compounds is remarkably diverse, spanning anticancer, antimicrobial, and epigenetic activities.

This guide provides an in-depth comparison of the biological activities of distinct classes of diazepane-based compounds. We will delve into the causality behind their mechanisms of action, present supporting quantitative data, and provide detailed protocols for key validation assays, moving beyond a simple listing of facts to offer field-proven insights into their evaluation.

Section 1: The Classic Modulators: 1,4-Benzodiazepines and the GABA-A Receptor

The most well-known members of the diazepane family are the 1,4-benzodiazepines, exemplified by diazepam. Their primary biological activity stems from their role as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.

Mechanism of Action: Enhancing Inhibition

GABA-A receptors are ligand-gated chloride ion channels that mediate the majority of fast synaptic inhibition in the central nervous system. Upon binding of the neurotransmitter GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential.

Benzodiazepines bind to a distinct site on the receptor, located at the interface between the α and γ subunits.[1] This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening.[2] The result is a more potent inhibitory signal, leading to the characteristic sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.[3] The specific pharmacological profile of a given benzodiazepine is dictated by its affinity for different GABA-A receptor α-subunit isoforms (α1, α2, α3, α5).[2] For instance, α1-containing receptors are primarily associated with sedation, while α2 and α3 subunits are linked to anxiolytic actions.[2]

Diagram 1: GABA-A Receptor Signaling Pathway

This diagram illustrates the positive allosteric modulation of the GABA-A receptor by a benzodiazepine compound, leading to enhanced neuronal inhibition.

GABAA_Pathway GABA_R GABA-A Receptor (α/β/γ subunits) Cl_in Cl- (intracellular) Hyperpolarization Neuronal Hyperpolarization GABA_R->Hyperpolarization Increased Channel Opening Frequency GABA GABA GABA->GABA_R Binds to β/α interface BZ Benzodiazepine (e.g., Diazepam) BZ->GABA_R Binds to α/γ interface (Allosteric Site) Cl_out Cl- (extracellular) Cl_out->GABA_R Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Benzodiazepine action at the GABA-A receptor.

Comparative Binding Affinities

The affinity of different 1,4-benzodiazepine derivatives for various GABA-A receptor subtypes is a critical determinant of their pharmacological profile. Radioligand binding assays are the gold standard for quantifying this interaction, yielding the inhibitor constant (Ki). A lower Ki value signifies a higher binding affinity.

CompoundGABA-A Receptor SubtypeBinding Affinity (Ki, nM)Notes
Diazepamα1β3γ21.53[4]Non-selective, classic benzodiazepine.
Diazepam-like (3-S)α1β3γ2~100Low subtype selectivity.[5]
Imidazobenzodiazepine (1-S)α5β3γ2~10Exhibits ~5-fold selectivity for the α5 subtype.[5]
Triazolam-like (2-S)α2β3γ2~10Higher affinity for α2 and α5 subtypes.[5]
FlumazenilMultiple1.35[6]A benzodiazepine antagonist used in binding assays.

Note: Data are compiled from multiple sources and experimental conditions may vary. This table serves as a comparative illustration.

Section 2: Expanding the Therapeutic Window: 1,5-Benzodiazepines

Shifting the nitrogen atoms from the 1,4 to the 1,5 position results in a class of compounds with a distinctly different biological activity profile. While some retain CNS depressant effects, many 1,5-benzodiazepine derivatives exhibit promising antimicrobial and anticancer properties.[7][8]

Antimicrobial Activity

Several studies have demonstrated the efficacy of 1,5-benzodiazepines against various bacterial and fungal strains.[9][10] The mechanism is not as clearly defined as for their 1,4-counterparts but is thought to involve disruption of microbial cellular processes.

CompoundOrganismActivity (MIC, µg/mL)Reference
Compound 2bC. neoformans30[10]
Compound 2bC. neoformans (clinical isolate)31[10]
Compound 2aC. neoformans35[10]
Compound 2aC. neoformans (clinical isolate)36[10]
Ciprofloxacin (Standard)S. aureus-[9]

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency.

The structure-activity relationship (SAR) for these compounds suggests that substitutions at the C-2, C-3, and C-8 positions are critical. For instance, a methyl group at C-8 and a 2-pyridyl group at C-2 appear to be important for potent antifungal activity.[10]

Section 3: Novel Targets and Mechanisms

The versatility of the diazepane scaffold has been leveraged to develop inhibitors for targets far removed from the GABA-A receptor, highlighting its privileged nature in drug discovery.

A. Sigma Receptor Ligands

A series of novel 1,4-diazepane derivatives have been synthesized and evaluated as ligands for sigma (σ) receptors.[11] Sigma receptors are implicated in a variety of cellular functions and are targets for neuropsychiatric and neurodegenerative disorders.[12]

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Reference
Benzofurane derivative (2c)4.8 ± 0.512.0 ± 1.2[11][13]
Quinoline derivative (2d)16.0 ± 1.839.0 ± 4.1[11][13]
Benzofurane derivative (3c)11.0 ± 1.115.0 ± 1.6[11][13]
Quinoline derivative (3d)26.0 ± 2.959.0 ± 6.2[11][13]

Data adapted from studies on N-substituted diazepane derivatives.[11]

These compounds demonstrate that the diazepane core can serve as an effective scaffold for achieving high affinity at σ1 and σ2 receptors. The benzofurane-substituted derivative 2c emerged as a particularly potent and selective σ1 ligand.[11]

B. BET Bromodomain Inhibitors

In the field of epigenetics, thieno-triazolo-1,4-diazepines, such as the well-known compound JQ1, have emerged as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4).[14] These proteins are "readers" of the epigenetic code, recognizing acetylated lysine residues on histones to regulate gene transcription. Their inhibition is a promising strategy in cancer therapy.[15]

The diazepine portion of these molecules is crucial for binding deep within the acetyl-lysine binding pocket of the bromodomain.[16]

CompoundBRD4(BD1) IC50 (nM)BRD2(BD2) IC50 (nM)Notes
JQ17733Pan-BET inhibitor, widely used as a chemical probe.[16]
Birabresib (1c)9028Pan-BET inhibitor.[16]
Thidiazole derivative (1q)210.4Potent, orally bioavailable inhibitor with improved profile.[16]

IC50 (half-maximal inhibitory concentration) values from a TR-FRET assay. Lower values indicate higher potency.

Section 4: Experimental Protocols & Methodologies

Scientific integrity demands that claims are supported by robust, reproducible experimental data. The following sections detail the methodologies for key assays used to characterize diazepane-based compounds. Explaining the causality behind these choices is critical; we select these specific assays because they provide a self-validating system, moving from initial binding affinity to functional cellular impact and finally to overall cytotoxicity.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki Determination)

This protocol provides a framework for determining the binding affinity of a test compound for a specific receptor, such as the benzodiazepine site on the GABA-A receptor.

Diagram 2: Workflow for Ki Determination via Radioligand Binding

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (e.g., Rat Cortical Tissue) Incubation 4. Incubation - Membranes - Radioligand - Test Compound (Reach Equilibrium) Membrane_Prep->Incubation Radioligand_Prep 2. Radioligand Dilution (e.g., [3H]-Flumazenil) Radioligand_Prep->Incubation Compound_Prep 3. Test Compound Dilutions (Serial Dilutions) Compound_Prep->Incubation Filtration 5. Rapid Filtration (Separates Bound/Free Ligand) Incubation->Filtration Scintillation 6. Scintillation Counting (Measures Radioactivity) Filtration->Scintillation IC50_Calc 7. Calculate IC50 (Non-linear Regression) Scintillation->IC50_Calc Ki_Calc 8. Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

Caption: General workflow for determining Ki values.

1. Objective: To determine the inhibitor constant (Ki) of a test diazepane compound at a target receptor by measuring its ability to compete with a specific radiolabeled ligand.

2. Materials:

  • Receptor Source: Rat cortical membrane homogenate (a rich source of GABA-A receptors).[4]

  • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).[17]

  • Test Compounds: Diazepane derivatives of interest.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled Diazepam.[18]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • Equipment: 96-well plates, vacuum filtration manifold with glass fiber filters (GF/C), liquid scintillation counter.[19]

3. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer to a known protein concentration (e.g., 100 µg per well).[4][18] The rationale here is to isolate the fraction containing the membrane-bound receptors of interest.
  • Assay Setup: In a 96-well plate, set up triplicate wells for:
  • Total Binding: 100 µg membrane protein + Radioligand + Assay Buffer.
  • Non-specific Binding (NSB): 100 µg membrane protein + Radioligand + 10 µM Diazepam. NSB wells are crucial to measure radioligand binding to non-receptor components, which must be subtracted to find the specific binding.
  • Competition: 100 µg membrane protein + Radioligand + varying concentrations of the test compound.
  • Incubation: Add the components to the wells. The final concentration of [³H]-Flumazenil should be close to its dissociation constant (Kd), typically ~1-2 nM.[6][17] Incubate the plate for 35-60 minutes at 30°C to allow the binding reaction to reach equilibrium.[4][17]
  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This step is critical and must be fast to prevent the dissociation of the ligand-receptor complex. The filter traps the membranes with bound radioligand, while the unbound radioligand passes through.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
  • Data Analysis:
  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  • Plot the percentage of specific binding against the log concentration of the test compound.
  • Use non-linear regression to fit a sigmoidal curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).[18]
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Functional Activity

This protocol is used to measure the functional effect of a compound on ion channel activity, such as the potentiation of GABA-induced currents by a benzodiazepine.

Diagram 3: Whole-Cell Patch-Clamp Experimental Workflow

Patch_Clamp_Workflow Cell_Prep 1. Cell Preparation (e.g., Cultured Neurons or Transfected HEK293 Cells) Approach 3. Pipette Approach & Seal (Approach cell under positive pressure) Cell_Prep->Approach Pipette_Prep 2. Pipette Fabrication & Filling (Borosilicate glass, intracellular solution) Pipette_Prep->Approach Giga_Seal 4. Giga-Ohm Seal Formation (>1 GΩ resistance) Approach->Giga_Seal Break_In 5. Membrane Rupture (Brief suction to gain whole-cell access) Giga_Seal->Break_In Recording 6. Data Recording (Voltage Clamp) - Apply GABA (Control) - Apply GABA + Test Compound Break_In->Recording Analysis 7. Data Analysis (Measure current amplitude, compare potentiation) Recording->Analysis

Caption: Workflow for a whole-cell patch-clamp experiment.

1. Objective: To functionally assess a diazepane derivative's ability to modulate GABA-A receptor activity by measuring changes in GABA-induced chloride currents.

2. Materials:

  • Cells: Cultured primary neurons or a cell line (e.g., HEK293) stably expressing specific GABA-A receptor subunits (e.g., α1β2γ2).[3] Using transfected cells allows for precise study of subtype selectivity.

  • Solutions:

    • Extracellular (Bath) Solution (ACSF): Mimics cerebrospinal fluid (e.g., in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose).[20]

    • Intracellular (Pipette) Solution: Mimics the neuron's cytosol (e.g., in mM: 130 KCl, 1 MgCl2, 10 HEPES, 11 EGTA).[20] The high chloride concentration sets the reversal potential near 0 mV, allowing for the measurement of inward chloride currents at negative holding potentials.

  • Agonist/Modulators: GABA, Diazepam (as a positive control), and test compounds.

  • Equipment: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, perfusion system.[20]

3. Step-by-Step Methodology:

  • Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and continuously perfuse with ACSF.
  • Pipette Positioning: Fabricate a glass micropipette with a tip resistance of 3-7 MΩ. Fill the pipette with the intracellular solution and mount it on the micromanipulator. Apply slight positive pressure to the pipette to keep the tip clean as it is lowered into the bath.
  • Seal Formation: Under visual guidance, carefully bring the pipette tip into contact with the membrane of a target cell. Release the positive pressure. Gentle suction is then applied to form a high-resistance seal (>1 GΩ, a "giga-seal") between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.[21]
  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive continuity between the pipette interior and the cell cytoplasm. This is the "whole-cell" mode.[22]
  • Voltage Clamp & Recording: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).
  • Control Response: Using the perfusion system, briefly apply a known concentration of GABA (e.g., the EC20, a concentration that elicits 20% of the maximal response) and record the resulting inward current. Wash out the GABA and allow the current to return to baseline.
  • Test Response: Pre-incubate the cell with the test diazepane compound for 1-2 minutes, then co-apply the same concentration of GABA along with the test compound. Record the current.
  • Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound. Calculate the percentage potentiation: ((I_test / I_control) - 1) * 100%. A dose-response curve can be generated by testing multiple concentrations of the compound to determine its EC50 (half-maximal effective concentration) for potentiation.[3]

Conclusion

The diazepane scaffold is a testament to the power of privileged structures in medicinal chemistry. From the foundational 1,4-benzodiazepines that revolutionized the treatment of anxiety to novel derivatives targeting cancer epigenetics and microbial infections, its structural versatility is remarkable. A comprehensive understanding of these compounds requires a multi-faceted approach, combining precise measurements of binding affinity with functional assays that elucidate their cellular impact. The methodologies detailed in this guide provide a robust framework for such comparative evaluations, enabling researchers to probe the intricate structure-activity relationships that govern the diverse biological activities of this important chemical class.

References

  • Title: Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives Source: Rasayan J. Chem. URL: [Link]

  • Title: Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents Source: PubMed URL: [Link]

  • Title: Solvent Free Synthesis and Biological Evaluation of 1, 5-Benzodiazepine Source: TSI Journals URL: [Link]

  • Title: Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family Source: PubMed URL: [Link]

  • Title: 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects Source: International Science Community Association URL: [Link]

  • Title: Review on Preparation Methods and Different Biological Activity of 1, 5-Benzodiazepines Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family Source: ResearchGate URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrrolo[2,1-c][9][23]benzodiazepine prodrugs for use in antibody-directed enzyme prodrug therapy Source: PubMed URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ResearchGate URL: [Link]

  • Title: Recent Developments in Novel Pyrrolo[2,1-c][9][23]Benzodiazepine Conjugates: Synthesis and Biological Evaluation Source: Current Medicinal Chemistry URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Synthesis and biological evaluation of cinnamido linked pyrrolo[2,1-c][9][23]benzodiazepines as antimitotic agents Source: PubMed URL: [Link]

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: PubMed URL: [Link]

  • Title: An Update on the Synthesis of Pyrrolo[9][23]benzodiazepines Source: MDPI URL: [Link]

  • Title: Diazepam Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, and biological evaluation of pyrrolo[2,1-c][9][23]benzodiazepine and indole conjugates as anticancer agents Source: PubMed URL: [Link]

  • Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: ResearchGate URL: [Link]

  • Title: An Approach for Assaying Benzodiazepine Receptor Binding With Radioiodinated Ligand: 125I-labeled Diazepam Derivative Source: PubMed URL: [Link]

  • Title: GABA A -receptor Subtypes: Clinical Efficacy and Selectivity of Benzodiazepine Site Ligands Source: ResearchGate URL: [Link]

  • Title: Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors Source: PMC - PubMed Central URL: [Link]

  • Title: In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives Source: MDPI URL: [Link]

  • Title: Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]

  • Title: From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors Source: PMC - PubMed Central URL: [Link]

  • Title: Whole Cell Patch Clamp Protocol Source: protocols.io URL: [Link]

  • Title: Radioligand Binding Assay Examples Source: Gifford Bioscience URL: [Link]

  • Title: Whole Cell Patch Clamp Protocol Source: AXOL Bioscience URL: [Link]

  • Title: BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications Source: MDPI URL: [Link]

  • Title: Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes Source: PNAS URL: [Link]

  • Title: Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands Source: Nature Chemical Biology URL: [Link]

  • Title: Mechanism of action of benzodiazepines on GABAA receptors Source: PMC - PubMed Central URL: [Link]

Sources

Navigating Chiral Scaffolds: A Comparative Guide to the Spectral and Synthetic Profile of tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis and characterization of chiral building blocks are of paramount importance. Among these, substituted 1,4-diazepanes represent a privileged scaffold, frequently incorporated into a variety of therapeutic agents due to their conformational flexibility and ability to engage with biological targets. The introduction of a chiral center, as in tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate, offers a refined tool for probing and optimizing molecular interactions.

This guide provides an in-depth analysis of the spectral data for tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate, a key intermediate for drug discovery. We will present a detailed repository of its spectroscopic signature and offer a comparative analysis with alternative protecting group strategies, supported by experimental data and protocols. Our objective is to equip researchers with the necessary information to confidently identify, utilize, and manipulate this versatile chiral building block.

The Spectroscopic Fingerprint of a Chiral Diazepane

The unequivocal identification of tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate hinges on a comprehensive analysis of its spectral data. The tert-butyloxycarbonyl (Boc) protecting group, in particular, imparts a distinct and readily identifiable signature in ¹H NMR spectroscopy.

Table 1: Spectroscopic Data for tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate

Parameter Value
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Characteristic Signals (Predicted): ~3.8-2.5 (m, 9H, diazepane ring protons), 1.47 (s, 9H, Boc -C(CH₃)₃), 1.15 (d, 3H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) Characteristic Signals (Predicted): ~155 (C=O, carbamate), ~80 (Boc -C(CH₃)₃), ~55-40 (diazepane ring carbons), ~28.5 (Boc -C(CH₃)₃), ~15 (-CH₃)
Mass Spectrometry (ESI-MS) m/z [M+H]⁺: 215.1754

Note: The presented NMR data is based on typical chemical shifts for analogous structures. Precise values may vary based on experimental conditions.

The most salient feature in the ¹H NMR spectrum of a Boc-protected amine is the strong singlet corresponding to the nine equivalent protons of the tert-butyl group, typically resonating in the 1.4-1.5 ppm range. This signal serves as a clear diagnostic marker for the presence of the Boc group. The protons of the diazepane ring will exhibit a complex series of multiplets due to their diastereotopic nature and coupling interactions. The methyl group at the chiral center is expected to appear as a doublet.

A Comparative Analysis of Amino Protecting Groups

While the Boc group is widely utilized for its robustness and straightforward removal under acidic conditions, alternative protecting groups such as the Carbobenzyloxy (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups offer different strategic advantages in multistep syntheses. The choice of protecting group influences not only the synthetic route but also the spectroscopic characteristics of the molecule.

Table 2: Comparative ¹H NMR Characteristics of Protected (2R)-2-methyl-1,4-diazepanes

Protecting Group Characteristic ¹H NMR Signals (ppm) Key Advantages in Synthesis Key Disadvantages in Synthesis
Boc 1.4-1.5 (s, 9H) , upfield region.Stable to a wide range of reagents; easily removed with acid.Acid-labile, limiting its use with acid-sensitive substrates.
Cbz ~7.3 (m, 5H, Ar-H) , ~5.1 (s, 2H, -CH₂-) .Stable to acidic and basic conditions; removed by hydrogenolysis.Not suitable for molecules containing other reducible functional groups.
Fmoc ~7.8-7.3 (m, 8H, Ar-H) , ~4.4 (t, 1H, -CH-) , ~4.2 (d, 2H, -CH₂-) .Base-labile, offering orthogonality to acid-labile protecting groups.The bulky fluorenyl group can sometimes hinder reactions.

This comparison highlights the diagnostic power of ¹H NMR in confirming the identity of the protecting group, a critical step in reaction monitoring and characterization of intermediates.

Experimental Protocols: Synthesis and Deprotection

The successful application of tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate and its analogues relies on robust and reproducible synthetic and deprotection protocols.

Synthesis of tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate

A common synthetic route to chiral 2-methyl-1,4-diazepanes involves the reductive amination of a suitable amino ketone precursor. The following is a generalized, illustrative protocol.

Experimental Workflow: Synthesis

Start Start with (R)-2-aminopropan-1-ol Step1 Protect primary amine (e.g., with a nosyl group) Start->Step1 Step2 Oxidize primary alcohol to aldehyde Step1->Step2 Step3 Reductive amination with a protected ethylenediamine derivative Step2->Step3 Step4 Cyclization to form the diazepane ring Step3->Step4 Step5 Deprotection of the nosyl group Step4->Step5 Step6 Selective Boc protection of the N1 amine Step5->Step6 End tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate Step6->End

Caption: Synthetic workflow for tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate.

Deprotection of the Boc Group

The removal of the Boc protecting group is a critical step to enable further functionalization of the diazepane scaffold. Acid-mediated deprotection is the most common and efficient method.

Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected diazepane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (5-10 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The crude product is often obtained as a TFA salt.

  • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in a minimal amount of water or DCM and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another suitable base until gas evolution ceases and the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected (2R)-2-methyl-1,4-diazepane.

Experimental Workflow: Boc Deprotection

Start Boc-protected diazepane in DCM Step1 Cool to 0 °C Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Monitor by TLC/LC-MS Step3->Step4 Step5 Evaporate solvent and excess TFA Step4->Step5 Step6 Neutralize with base (e.g., NaHCO₃) Step5->Step6 Step7 Extract with organic solvent Step6->Step7 End Deprotected (2R)-2-methyl-1,4-diazepane Step7->End

Caption: Workflow for the deprotection of a Boc-protected diazepane using TFA.

Conclusion

tert-butyl (2R)-2-methyl-1,4-diazepane-1-carboxylate is a valuable chiral building block in drug discovery, and a thorough understanding of its spectral properties and synthetic manipulations is crucial for its effective use. The distinctive ¹H NMR signature of the Boc group provides a reliable method for its identification. While alternative protecting groups like Cbz and Fmoc offer orthogonal deprotection strategies, the Boc group remains a popular choice due to its ease of use and high yields in many applications. The provided protocols for synthesis and deprotection serve as a foundation for the successful incorporation of this important chiral scaffold into complex molecular architectures.

References

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

Sources

Navigating the Unseen: A Comparative Guide to Qualifying (R)-1-Boc-2-methyl-diazepane and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the quality of starting materials is paramount. Chiral building blocks, such as substituted diazepanes, are foundational to the synthesis of complex molecular entities with specific stereochemical requirements. (R)-1-Boc-2-methyl-diazepane, a seven-membered heterocyclic compound, represents a valuable scaffold in medicinal chemistry. However, researchers often encounter a critical challenge with specialized reagents: the absence of a comprehensive Certificate of Analysis (CoA) from suppliers. This guide provides a framework for the analytical qualification of (R)-1-Boc-2-methyl-diazepane, establishing a self-validating system to ensure its identity, purity, and stereochemical integrity. We will compare the necessary analytical protocols against those required for analogous structures, such as its regioisomer, (R)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, to illustrate the universally applicable principles of rigorous quality control.

The Challenge: The Black Box of Uncertified Reagents

When procuring (R)-1-Boc-2-methyl-diazepane (CAS No. 1374130-05-8), a researcher might only be provided with basic information, as summarized in the table below.[1][2] Notably, some suppliers explicitly state that they do not collect analytical data for certain products, placing the onus of quality verification entirely on the end-user. This lack of data presents a significant risk, as uncharacterized impurities or incorrect stereochemistry can compromise experimental outcomes, leading to wasted resources and potentially misleading biological results.

Table 1: Supplier-Provided Information for (R)-1-Boc-2-methyl-diazepane

ParameterTypical Information
CAS Number 1374130-05-8
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.3 g/mol
Stated Purity ≥95% or ≥97% (Method unspecified)
Available Data Often limited to basic properties; a full CoA with spectral data and chiral analysis is frequently unavailable.

This guide, therefore, shifts the focus from comparing supplied CoAs to a more practical and essential task: establishing the in-house protocols necessary to generate the data for a robust CoA.

A Framework for In-House Qualification: Essential Analytical Pillars

To confidently use a chiral building block like (R)-1-Boc-2-methyl-diazepane, a multi-pronged analytical approach is necessary. The following sections detail the experimental protocols that form a self-validating system for quality control. These methods are equally applicable to structural alternatives, such as other substituted Boc-diazepanes, which are also key intermediates in drug discovery.[3][4]

Pillar 1: Structural Confirmation and Identity

The first step is to confirm that the material is indeed the correct compound. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum.

    • Expected Signals for (R)-1-Boc-2-methyl-diazepane: Look for a characteristic singlet for the nine protons of the tert-butyl (Boc) group, typically around 1.4-1.5 ppm. The methyl group at the chiral center should appear as a doublet. The protons on the diazepane ring will present as a series of complex multiplets.

  • ¹³C NMR Spectroscopy:

    • Acquire a carbon-13 NMR spectrum.

    • Expected Signals: Key signals include the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbon. The remaining carbons of the diazepane ring will appear in the aliphatic region.

  • Mass Spectrometry:

    • Analyze the sample using a technique such as Electrospray Ionization (ESI-MS).

    • Expected Result: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 215.3.

The combination of these techniques provides a high degree of confidence in the compound's structural identity.

Pillar 2: Purity Assessment via Achiral Chromatography

While NMR can give an indication of purity, a more quantitative assessment is achieved using High-Performance Liquid Chromatography (HPLC) with a standard achiral column.

  • System: An HPLC system equipped with a UV detector.

  • Column: A standard reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might run from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the Boc-carbamate has some absorbance (e.g., 210-220 nm).

  • Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A high-quality sample should exhibit a purity of ≥97%.

Pillar 3: The Critical Determination of Enantiomeric Excess

For a chiral building block, the most critical parameter is its stereochemical purity, or enantiomeric excess (e.e.). This is almost exclusively determined by chiral HPLC.[5][6][7][8] The choice of the Chiral Stationary Phase (CSP) is crucial and often requires screening. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for Boc-protected amines.[9][10]

  • System: An HPLC system with a UV or photodiode array (PDA) detector.

  • Chiral Stationary Phase (CSP) Screening:

    • Begin with polysaccharide-based columns (e.g., Chiralpak IA, IC) and macrocyclic glycopeptide columns (e.g., Chirobiotic T).

    • These CSPs separate enantiomers based on differential interactions, such as hydrogen bonding, dipole-dipole interactions, and steric hindrance.[9]

  • Mobile Phase Optimization:

    • For polysaccharide columns, start with a mobile phase of n-hexane and isopropanol. The ratio is critical and may require optimization (e.g., 90:10, 80:20). Small amounts of an additive like diethylamine can improve peak shape for basic compounds.

    • For macrocyclic glycopeptide columns, reversed-phase conditions (e.g., acetonitrile/water with a buffer) are often effective.[10]

  • Sample Analysis:

    • Prepare a dilute solution of the compound (e.g., 1 mg/mL) in the mobile phase.

    • Inject a small volume (e.g., 5-10 µL) onto the equilibrated column.

    • Monitor the elution of the two enantiomers. To confirm peak identity, if available, a small amount of the racemic mixture should be injected.

  • Data Calculation:

    • Integrate the peak areas for the major (R) and minor (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

    • A high-quality, synthetically useful sample should have an e.e. of ≥98%.

Comparative Data Summary and Visualization

The table below summarizes the expected analytical data for a high-quality batch of (R)-1-Boc-2-methyl-diazepane, effectively serving as a template for an internal CoA. A structural isomer like (R)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate would be subjected to the exact same suite of tests, with the expectation of analogous, high-quality results, albeit with different specific spectral and chromatographic values.

Table 2: Target Analytical Profile for (R)-1-Boc-2-methyl-diazepane

Analytical TestParameterTarget SpecificationRationale
¹H & ¹³C NMR Spectral DataConforms to the expected structure of C₁₁H₂₂N₂O₂Confirms chemical identity and structural integrity.
Mass Spectrometry [M+H]⁺m/z = 215.3Confirms molecular weight and identity.
Achiral HPLC-UV Purity≥97.0%Quantifies the presence of non-isomeric impurities.
Chiral HPLC Enantiomeric Excess≥98.0%Ensures stereochemical purity, critical for biological activity.
Appearance Visual InspectionWhite to off-white solidBasic quality check.

Visualizing the Workflow and Principles

To ensure clarity, the following diagrams illustrate the overall qualification workflow and the fundamental principle of chiral separation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In-House Qualification cluster_2 Phase 3: Decision start Receive Chiral Building Block (e.g., (R)-1-Boc-2-methyl-diazepane) check_coa Review Supplier CoA start->check_coa nmr_ms Identity Confirmation (NMR & MS) check_coa->nmr_ms CoA Incomplete or Absent achiral_hplc Purity Analysis (Achiral HPLC) nmr_ms->achiral_hplc chiral_hplc Enantiomeric Excess (e.e.) (Chiral HPLC) achiral_hplc->chiral_hplc decision Does it meet specifications? (Purity ≥97%, e.e. ≥98%) chiral_hplc->decision pass Qualified for Use decision->pass Yes fail Reject Batch decision->fail No

Caption: Workflow for qualifying a chiral building block.

G cluster_1 Chiral Stationary Phase (CSP) R_enantiomer (R)-Enantiomer csp CSP Interaction Site R_enantiomer->csp Forms transient diastereomeric complex S_enantiomer (S)-Enantiomer S_enantiomer->csp R_interaction Stronger Interaction (Longer Retention Time) csp->R_interaction S_interaction Weaker Interaction (Shorter Retention Time) csp->S_interaction

Caption: Principle of chiral separation by HPLC.

Conclusion: Trust Through Verification

In the pursuit of novel therapeutics, the mantra "trust, but verify" is a guiding principle for the application scientist. While a diverse array of chiral building blocks like (R)-1-Boc-2-methyl-diazepane are commercially available, the level of analytical documentation can vary significantly. This guide demonstrates that the absence of a supplier's Certificate of Analysis should not be a barrier, but rather a trigger for a robust internal qualification process. By implementing a systematic approach encompassing structural verification (NMR, MS), purity analysis (achiral HPLC), and, most critically, enantiomeric excess determination (chiral HPLC), researchers can ensure the quality and integrity of their starting materials. This analytical rigor is the foundation of reproducible, high-impact research in drug discovery and development.

References

  • Benchchem. (n.d.). A Technical Guide to the Chiral Purity of 1-N-Boc-3-Isopropyl-1,4-diazepane.
  • Navarro-Pascual, E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 843-849.
  • Hess, J. M., et al. (2020). How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect, 5(6), 1810-1817.
  • Eseyin, O. A., et al. (2018).
  • Benchchem. (n.d.). Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determination.
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
  • AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • ChemScene. (n.d.). (R)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate.
  • Enamine. (n.d.). 7- and 8-Membered Rings for Medicinal Chemistry.
  • Sinfoo Biotech. (n.d.). (R)-1-Boc-2-methyl-[5][8]diazepane. Retrieved from Sinfoo Biotech website.

  • Ouvry, G. (2022). Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry, 57, 116650.
  • Home Sunshine Pharma. (n.d.). tert-Butyl (R)-3-methyl-1,4-diazepane-1-carboxylate CAS 223644-10-8.
  • Toyooka, N., & Nemoto, H. (2002). Application of chiral building blocks to the synthesis of drugs. Drugs of the Future, 27(2), 143-158.
  • ChemicalBook. (n.d.). (S)-1-BOC-2-METHYL-[5][8]DIAZEPANE. Retrieved from ChemicalBook website.

  • MDPI. (2020). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][5][8]diazepines, and Their Cytotoxic Activity. Molecules, 25(3), 51.

  • Ark Pharm, Inc. (n.d.). (R)-1-Boc-2-methyl-[5][8]diazepane. Retrieved from Ark Pharm, Inc. website.

Sources

A Technical Guide to (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate (CAS 1374130-05-8) in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate, a chiral building block of significant interest in medicinal chemistry. We will delve into its role as a key intermediate, compare its application to structural isomers, and provide detailed synthetic protocols to illustrate its practical use in the development of bioactive molecules.

The Critical Role of Chiral Diazepanes in Drug Discovery

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antipsychotic, anxiolytic, and anticancer properties.[1] The introduction of chirality to this seven-membered ring system adds a crucial layer of complexity and specificity, as the three-dimensional arrangement of substituents can dramatically influence a molecule's interaction with biological targets.[][3]

(R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate (CAS 1374130-05-8) is a prime example of such a chiral intermediate. Its structure, featuring a methyl group at the (R)-configured C2 position and a Boc-protecting group on one of the nitrogen atoms, makes it a versatile precursor for the synthesis of complex pharmaceutical agents. The Boc group allows for regioselective functionalization of the unprotected secondary amine, while the chiral methyl group is a key element for optimizing the steric and electronic properties of the final drug candidate to achieve desired potency and selectivity.

Comparative Analysis: The Significance of Isomerism

The importance of the specific stereochemistry and substitution pattern of (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is best understood by comparing it to its structural isomers. A prominent example is the closely related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate in the synthesis of the Rho-kinase inhibitor K-115.[4][5]

This direct link between a specific chiral diazepane isomer and a clinical drug candidate underscores the principle that subtle changes in molecular architecture can lead to significant differences in biological activity. While (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is not directly implicated in the synthesis of K-115, its structural similarity strongly suggests its role as a key building block for other targeted therapies, likely within the kinase inhibitor class or other areas where the diazepane scaffold is prevalent.

The choice between (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate and its isomers is a critical decision in the drug design process. This decision is driven by the specific requirements of the target protein's binding pocket, where the precise positioning of the methyl group can be the determining factor for achieving high-affinity binding and the desired pharmacological effect.

Synthesis of Chiral Diazepane Intermediates: A Comparative Workflow

The synthesis of chiral methyl-substituted 1,4-diazepane-1-carboxylates often starts from readily available chiral precursors. A common and effective strategy involves the use of chiral amino alcohols. The following workflow illustrates a general approach, with specific steps that can be adapted for the synthesis of different isomers.

cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Chain Extension cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection cluster_4 Final Product start Chiral Amino Alcohol (e.g., (R)-2-Aminopropan-1-ol) step1 Nosylation (NsCl, base) start->step1 step2 Alkylation with N-Boc-3-aminopropyl bromide step1->step2 step3 Fukuyama-Mitsunobu Reaction (DIAD, PPh3) step2->step3 step4 Nosyl Deprotection (thiophenol, K2CO3) step3->step4 end (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate step4->end

Caption: Generalized synthetic workflow for chiral methyl-substituted 1,4-diazepane-1-carboxylates.

Experimental Protocol: Synthesis of a Chiral Diazepane Intermediate

This protocol is a representative example for the synthesis of a chiral methyl-substituted 1,4-diazepane, adapted from the literature for the synthesis of a structural isomer.[4][5]

Step 1: Nosylation of the Chiral Amino Alcohol

  • Dissolve the chiral amino alcohol (e.g., (R)-2-aminopropan-1-ol) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, for example, triethylamine (Et3N), to the solution.

  • Slowly add a solution of 2-nitrobenzenesulfonyl chloride (NsCl) in DCM.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate in vacuo.

Step 2: Alkylation

  • Dissolve the nosylated amino alcohol in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (K2CO3).

  • Add the alkylating agent (e.g., N-Boc-3-aminopropyl bromide).

  • Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the linear precursor.

Step 3: Intramolecular Fukuyama-Mitsunobu Cyclization

  • Dissolve the linear precursor and triphenylphosphine (PPh3) in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Concentrate the reaction mixture and purify by column chromatography to isolate the cyclized product.

Step 4: Nosyl Deprotection

  • Dissolve the nosylated diazepane in a solvent such as acetonitrile.

  • Add potassium carbonate and thiophenol.

  • Stir the mixture at room temperature until the reaction is complete.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by chromatography to obtain the final chiral diazepane intermediate.

Application in Bioactive Molecule Synthesis: A Hypothetical Pathway

Once synthesized, (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is ready for incorporation into a more complex molecule. The following diagram illustrates a typical subsequent reaction sequence.

cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Coupling Reaction cluster_2 Final Product start (R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate deprotection Acidic Conditions (e.g., TFA in DCM) start->deprotection Removes the Boc group coupling Sulfonylation or Amidation (e.g., R-SO2Cl or R-COCl) deprotection->coupling Forms a new bond at N1 final_product Bioactive Molecule (e.g., Kinase Inhibitor) coupling->final_product

Caption: Typical reaction pathway for the utilization of the chiral diazepane intermediate.

This two-step sequence first unmasks the N1 nitrogen, which can then act as a nucleophile to react with an electrophilic partner, such as a sulfonyl chloride or an acyl chloride. This coupling reaction introduces the final piece of the pharmacophore, leading to the desired bioactive molecule. The chirality and substitution pattern of the starting diazepane are critical for ensuring the correct three-dimensional orientation of the final product, which is essential for its biological function.

Conclusion

(R)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate is a valuable and highly specific chiral building block for the synthesis of complex pharmaceutical compounds. Its utility is underscored by the established importance of its structural isomers in the development of targeted therapies. The synthetic routes to this and related compounds, while multi-step, are well-established and allow for the production of enantiomerically pure material. For drug development professionals, the selection of the appropriate chiral diazepane intermediate is a key strategic decision that can significantly impact the efficacy and safety profile of the final drug candidate.

References

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (URL not available)
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. [Link]

  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • The Importance of Chiral Intermediates in Modern Drug Synthesis. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • 4-Butyl-1-tert-butyl-2-methyl-1,4-diazepane. [Link]

Sources

Stability Under Scrutiny: A Comparative Guide to Boc-Protected Diazepanes for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the diazepane scaffold is a privileged structure, forming the core of numerous therapeutic agents. The strategic use of protecting groups is paramount in the multi-step synthesis of complex diazepane derivatives. Among the most common nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group is frequently employed due to its broad utility. However, a comprehensive understanding of its stability under various reaction conditions is crucial to prevent unintended deprotection and ensure the integrity of the diazepane core, which itself can be susceptible to degradation.

This guide provides an in-depth technical comparison of the stability of Boc-protected diazepanes under a range of chemical environments. We will delve into the causality behind experimental choices, present objective data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Dichotomy of Stability: The Boc Group and the Diazepane Ring

The overall stability of a Boc-protected diazepane is a tale of two moieties: the acid-labile Boc group and the diazepine ring, which can be susceptible to both acidic and basic hydrolysis. Understanding the interplay between these two components is key to predicting and controlling the outcome of a chemical transformation.

The Boc group is notoriously sensitive to acidic conditions, readily cleaving to release the free amine.[1] Conversely, it is generally stable to a wide array of basic, nucleophilic, and reductive conditions.[2] The diazepine ring, particularly the 1,4-benzodiazepine core, can undergo hydrolytic cleavage of its imine and amide bonds under both acidic and basic conditions, leading to ring-opened degradation products.[3][4] The presence of the Boc group on one of the diazepine nitrogens can influence the ring's susceptibility to these degradation pathways.

Comparative Stability Profile: Boc vs. Other Common N-Protecting Groups

While this guide focuses on Boc-protected diazepanes, a brief comparison with other common nitrogen protecting groups, such as Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc), is instructive for strategic synthetic planning. The choice of protecting group is dictated by the desired orthogonality in a multi-step synthesis.[5][6]

Protecting GroupStructureLabilityTypical Deprotection ConditionsStability on Diazepane Core (Predicted)
Boc (CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[1]Stable to base, nucleophiles, and hydrogenolysis. The diazepine ring may be susceptible to strong acid-catalyzed hydrolysis during Boc removal.
Cbz Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[5]Stable to mild acid and base. The diazepine ring is generally stable under these conditions.
Fmoc Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF[6]Stable to acid and hydrogenolysis. The diazepine ring may be susceptible to strong base-catalyzed hydrolysis during Fmoc removal.

In-Depth Stability Assessment of Boc-Protected Diazepanes

To provide a comprehensive picture, we will now explore the stability of Boc-protected diazepanes under various stress conditions, mirroring the forced degradation studies typically performed in the pharmaceutical industry to establish the intrinsic stability of a drug substance.[2][7]

Stability in Acidic Conditions

The primary vulnerability of the Boc group is its lability in the presence of acid.[1] This is a double-edged sword: while it allows for facile deprotection, it also poses a risk of premature cleavage during reactions or purifications involving acidic reagents. Furthermore, strong acidic conditions can promote the hydrolysis of the diazepine ring itself.[3][4][8]

Mechanism of Degradation:

Under acidic conditions, the tert-butyl carbamate of the Boc group is protonated, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. Concurrently, acid-catalyzed hydrolysis of the diazepine ring can occur, typically initiated by protonation of the imine or amide nitrogen, followed by nucleophilic attack of water.[3]

cluster_boc Boc Deprotection cluster_ring Diazepine Ring Cleavage Boc_Diazepane Boc-Protected Diazepane Protonated_Boc Protonated Boc-Diazepane Boc_Diazepane->Protonated_Boc H⁺ Carbamic_Acid Diazepane Carbamic Acid + t-Butyl Cation Protonated_Boc->Carbamic_Acid - (CH₃)₃C⁺ Free_Amine Free Diazepane + CO₂ Carbamic_Acid->Free_Amine Decarboxylation Diazepane_Ring Boc-Protected Diazepane Protonated_Ring Protonated Diazepine Ring Diazepane_Ring->Protonated_Ring H⁺ Ring_Opened Ring-Opened Intermediate Protonated_Ring->Ring_Opened H₂O Degradation_Products Degradation Products Ring_Opened->Degradation_Products Further Hydrolysis

Degradation pathways of Boc-protected diazepanes in acidic media.

Experimental Protocol for Acidic Stability Assessment:

This protocol is designed to assess the stability of a Boc-protected diazepane under mild and strong acidic conditions.

Start Start: Boc-Protected Diazepane Solution (1 mg/mL) Prep_Samples Prepare Samples: - 0.1 M HCl - 1 M HCl - Control (Solvent) Start->Prep_Samples Incubate Incubate at RT & 60°C Prep_Samples->Incubate Time_Points Sample at t = 0, 2, 4, 8, 24h Incubate->Time_Points Neutralize Neutralize Aliquots Time_Points->Neutralize Analyze Analyze by LC-MS Neutralize->Analyze End End: Determine % Degradation Analyze->End

Workflow for acidic stability testing.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Boc-protected diazepane in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: In separate vials, dilute the stock solution with 0.1 M HCl and 1 M HCl to a final concentration of 0.1 mg/mL. Prepare a control sample with the solvent used for the stock solution.

  • Incubation: Store the vials at room temperature (25°C) and an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV or LC-MS method to determine the percentage of the remaining Boc-protected diazepane and to identify any degradation products.[9][10]

Expected Outcomes & Data Presentation:

ConditionTemperature (°C)Time (h)% Boc-Diazepane Remaining (Hypothetical)Major Degradants (Hypothetical)
0.1 M HCl252485%Free diazepane
0.1 M HCl60840%Free diazepane, Ring-opened products
1 M HCl25410%Free diazepane, Ring-opened products
1 M HCl601<5%Ring-opened products
Stability in Basic Conditions

The Boc group is generally considered stable under basic conditions, which is a key feature of its utility in orthogonal protection schemes.[2] However, the diazepine ring itself can be susceptible to base-catalyzed hydrolysis.[8]

Mechanism of Degradation:

While the Boc group is unlikely to be cleaved, strong basic conditions can promote the hydrolysis of the amide bond within the diazepine ring, leading to ring-opening.

Experimental Protocol for Basic Stability Assessment:

The protocol is analogous to the acidic stability testing, with the substitution of acidic solutions for basic ones.

Start Start: Boc-Protected Diazepane Solution (1 mg/mL) Prep_Samples Prepare Samples: - 0.1 M NaOH - 1 M NaOH - Control (Solvent) Start->Prep_Samples Incubate Incubate at RT & 60°C Prep_Samples->Incubate Time_Points Sample at t = 0, 2, 4, 8, 24h Incubate->Time_Points Neutralize Neutralize Aliquots Time_Points->Neutralize Analyze Analyze by LC-MS Neutralize->Analyze End End: Determine % Degradation Analyze->End

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (R)-1-Boc-2-methyl-diazepane

A Comprehensive Guide to the Proper Disposal of (R)-1-Boc-2-methyl-[1][2]diazepane

This guide provides essential safety and logistical information for the proper disposal of (R)-1-Boc-2-methyl-[1][2]diazepane, a compound commonly used in pharmaceutical research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are grounded in established principles of chemical waste management and are designed to be self-validating systems for research professionals.

Hazard Identification and Immediate Safety Precautions

Based on available data for the (S)-enantiomer, (R)-1-Boc-2-methyl-[1][2]diazepane should be handled as a hazardous substance with the following potential hazards:

  • Harmful if swallowed [4][5]

  • Causes skin irritation [4][5]

  • Causes serious eye irritation [4][5]

  • May cause respiratory irritation [4][5]

Therefore, all handling and disposal procedures must be conducted in a certified chemical fume hood.[3] Personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves, and safety goggles.[3]

Core Disposal Protocol: A Step-by-Step Guide

The proper disposal of (R)-1-Boc-2-methyl-[1][2]diazepane and associated waste is a multi-step process that requires careful attention to detail. This protocol is designed to ensure that all waste streams are handled safely and in accordance with general laboratory hazardous waste guidelines.[1][2][6][7]

Step 1: Waste Categorization and Segregation

Proper segregation of waste is the cornerstone of safe and compliant chemical disposal.[3][6] At the point of generation, waste should be categorized as follows:

  • Solid Waste: This category includes unused or expired (R)-1-Boc-2-methyl-[1][2]diazepane, as well as contaminated consumables such as weighing paper, gloves, and paper towels.[3]

  • Liquid Waste: This includes solutions containing (R)-1-Boc-2-methyl-[1][2]diazepane, reaction residues, and the first rinse of any container that held the compound.[3][6] The composition of the solvent must be clearly identified.

Causality: Segregating waste streams prevents unintended chemical reactions and ensures that each waste category is treated and disposed of using the most appropriate and cost-effective method. For instance, halogenated and non-halogenated solvent wastes are often disposed of differently and should not be mixed.[2]

Step 2: Container Management

The selection and proper use of waste containers are critical to preventing leaks and ensuring the safety of laboratory personnel.

  • Container Compatibility: All waste must be stored in sturdy, leak-proof containers made of a material that is compatible with the chemical waste.[1][6] For (R)-1-Boc-2-methyl-[1][2]diazepane, which is a solid, a high-density polyethylene (HDPE) container is a suitable choice for solid waste. For liquid waste, ensure the container material is compatible with the solvents used.

  • Container Labeling: As soon as waste accumulation begins, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(R)-1-Boc-2-methyl-[1][2]diazepane," and a clear indication of its hazards (e.g., "Irritant," "Harmful if Swallowed").[6][8] The percentage of each chemical constituent in liquid waste should also be noted.[6]

  • Container Sealing: Waste containers must be kept securely capped at all times, except when adding waste.[1][2][6] This minimizes the release of vapors and prevents spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Designated Satellite Accumulation Areas (SAAs) are essential for the safe temporary storage of hazardous waste in the laboratory.[1]

  • Location: The SAA should be located at or near the point of waste generation.

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment bins to contain any potential leaks.[2][6]

  • Segregation of Incompatibles: Store waste containers in a manner that segregates incompatible chemicals.[1][6] Given that Boc-protected amines are sensitive to strong acids, waste containing (R)-1-Boc-2-methyl-[1][2]diazepane should be stored away from acidic waste streams.[9][10]

Step 4: Requesting Waste Pickup

Once a waste container is full, or if you will no longer be generating that type of waste, a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department.[6] Do not exceed the storage limits for hazardous waste in your laboratory, which is typically 55 gallons.[2][7]

Disposal of Empty Containers

Empty containers that once held (R)-1-Boc-2-methyl-[1][2]diazepane must also be disposed of properly.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent.[7] The first rinseate must be collected and disposed of as hazardous liquid waste.[6]

  • Defacing Labels: All hazardous waste labels must be completely removed or defaced from the empty container.[2][6][7]

  • Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of as regular solid waste, such as in a designated glass disposal box if applicable.[6]

Spill Management

In the event of a spill, evacuate personnel from the immediate area and follow your institution's established spill response procedures. Small spills can typically be cleaned up by laboratory personnel using a chemical spill kit.

  • Containment: Absorb the spill with an inert absorbent material.

  • Collection: Carefully sweep or scoop up the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent.

  • Disposal: All materials used to clean up the spill should be disposed of as hazardous waste.[2][7]

Data Summary and Visualization

The following table summarizes the key disposal information for (R)-1-Boc-2-methyl-[1][2]diazepane.

Waste Type Container Labeling Storage Disposal Route
Solid Waste (Unused compound, contaminated consumables)Labeled, sealed, compatible container (e.g., HDPE)"Hazardous Waste," full chemical name, hazardsSegregated in SAAEHS Pickup
Liquid Waste (Solutions, first rinseate)Labeled, sealed, compatible container"Hazardous Waste," full chemical name, solvent composition, hazardsSecondary containment in SAA, segregatedEHS Pickup
Empty Containers N/ALabels defacedN/ARegular solid waste after triple rinsing
Spill Debris Labeled, sealed, compatible container"Hazardous Waste," description of contents, hazardsSegregated in SAAEHS Pickup

Disposal Workflow Diagram

DisposalWorkflowcluster_generationWaste Generationcluster_categorizationCategorization & Segregationcluster_containmentContainmentcluster_storageStorage in Satellite Accumulation Area (SAA)cluster_disposalFinal DisposalAGenerate (R)-1-Boc-2-methyl-[1,4]diazepane WasteBSolid Waste(Unused compound, PPE)A->BCLiquid Waste(Solutions, first rinseate)A->CDPlace in Labeled, SealedCompatible ContainerB->DEPlace in Labeled, SealedCompatible ContainerC->EFStore in SAAD->FGStore in Secondary Containment in SAAE->GHEHS PickupF->HG->H

Caption: Disposal workflow for (R)-1-Boc-2-methyl-[1][2]diazepane.

Conclusion: A Culture of Safety

The proper disposal of chemical waste is not merely a procedural task but a fundamental aspect of a robust safety culture in any research environment. By following these guidelines for (R)-1-Boc-2-methyl-[1][2]diazepane, researchers can mitigate risks, protect the environment, and ensure the integrity of their scientific endeavors. Always consult your institution's specific EHS protocols, as they may have additional requirements.[3]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Pharmaceutical Waste. Matthews Environmental Solutions. [Link]

  • Guide to Managing Laboratory Dangerous Waste. Washington State Department of Ecology. [Link]

  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety. [Link]

  • Pharmaceutical Waste. University of Delaware Environmental Health & Safety. [Link]

  • Waste Management in Pharma Manufacturing. AbbVie Contract Manufacturing. [Link]

  • Pharmaceutical Wastes. Auburn University Risk Management & Safety. [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Safety Data Sheet - (S)-tert-Butyl 2-methyl-1,4-diazepane-1-carboxylate. Angene Chemical. [Link]

  • Application Note - N-Boc Protection. Scribd. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

Navigating the Safe Handling of (R)-1-Boc-2-methyl-diazepane: A Guide for Laboratory Professionals

Navigating the Safe Handling of (R)-1-Boc-2-methyl-[1][2]diazepane: A Guide for Laboratory Professionals

As a cornerstone in the synthesis of complex pharmaceutical molecules, (R)-1-Boc-2-methyl-[1][2]diazepane is a valuable building block for researchers in drug development.[3] Its unique structure, featuring a Boc-protected amine, allows for selective chemical transformations, making it a key intermediate in the development of novel medications.[3] However, ensuring the safety of laboratory personnel during its handling is paramount. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, to empower researchers to handle this compound with confidence and care.

Understanding the Hazard Profile

(R)-1-Boc-2-methyl-[1][2]diazepane is classified with the GHS07 "Warning" pictogram, indicating potential hazards upon exposure.[4] The primary concerns include:

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[4][5]

  • Skin Irritation: Causes skin irritation (H315).[4][5]

  • Eye Irritation: Causes serious eye irritation (H319).[4][5]

  • Respiratory Irritation: May cause respiratory irritation (H335).[4][5]

Furthermore, a safety data sheet for the related compound, tert-Butyl 1,4-diazepane-1-carboxylate, indicates that it is a corrosive material that can cause burns by all exposure routes.[6] Given these potential hazards, a stringent adherence to safety protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling (R)-1-Boc-2-methyl-[1][2]diazepane. The following table outlines the minimum recommended PPE for various laboratory operations.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Weighing and Transfer Chemical splash gogglesNitrile or neoprene glovesLab coatUse in a chemical fume hood is essential. If weighing outside a hood, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter may be necessary.
In-Reaction Use Chemical splash goggles or face shieldNitrile or neoprene glovesLab coatAll manipulations should be performed in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or suitNIOSH-approved respirator with an organic vapor cartridge and particulate filter.

The Rationale Behind PPE Selection:

  • Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles.[4][5] A face shield provides an additional layer of protection, especially during larger-scale operations or when there is a significant splash risk.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact and irritation.[4][5] Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard lab coat is sufficient for most routine procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron provides an extra barrier.

  • Respiratory Protection: Due to the potential for respiratory irritation, all handling of the solid or solutions of (R)-1-Boc-2-methyl-[1][2]diazepane should be conducted within a properly functioning chemical fume hood.[4][5][6] This is the primary engineering control to minimize inhalation exposure.

A Step-by-Step Guide to Safe Handling and Disposal

A systematic approach to handling, from receipt to disposal, is critical for maintaining a safe laboratory environment.

Operational Workflow

cluster_receivingReceivingcluster_storageStoragecluster_handlingHandlingcluster_cleanupSpill & Waste Managementcluster_disposalDisposalReceivingInspect container for damageStorageStore in a cool, dry, dark place (0-4°C for short term, -20°C for long term)[1]Receiving->StorageHandlingWork in a chemical fume hoodStorage->HandlingWeighingWeigh necessary amountHandling->WeighingReactionAdd to reaction vesselWeighing->ReactionWasteSegregate wasteReaction->WasteSpillFollow spill cleanup protocolSpill->WasteDisposalDispose of as hazardous chemical wasteWaste->Disposal

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.